molecular formula C7H7BrN2O2 B1330707 5-Bromo-2-hydroxybenzohydrazide CAS No. 39635-10-4

5-Bromo-2-hydroxybenzohydrazide

Cat. No.: B1330707
CAS No.: 39635-10-4
M. Wt: 231.05 g/mol
InChI Key: GIKWQFLVYMVLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWQFLVYMVLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325383
Record name 5-bromo-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-10-4
Record name 39635-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzohydrazide: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxybenzohydrazide (CAS No. 39635-10-4), a versatile scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the core molecule, its derivatization into therapeutically relevant compounds, and the mechanistic insights into their biological activities.

Introduction: The Significance of the Hydrazide Moiety in Drug Design

Hydrazines and their derivatives, particularly benzohydrazides, represent a privileged class of compounds in organic and medicinal chemistry.[1] The inherent reactivity of the hydrazide functional group (-CONHNH₂) allows for its facile conversion into a wide array of derivatives, most notably hydrazones, through condensation with aldehydes and ketones.[2] These resultant Schiff bases are recognized for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3]

This compound, also known as 5-bromosalicylhydrazide, has emerged as a particularly valuable building block. The presence of the bromine atom and the hydroxyl group on the phenyl ring can significantly modulate the physicochemical properties and biological activity of its derivatives, making it a focal point for the development of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug design and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 39635-10-4[4]
Molecular Formula C₇H₇BrN₂O₂[4]
Molecular Weight 231.05 g/mol [4]
IUPAC Name This compound[4]
Synonyms 5-Bromosalicylhydrazide, 5-Bromo-2-hydroxy-benzoic acid hydrazide[4]
Appearance White to off-white crystalline powderCommercially available
Melting Point Not consistently reportedVaries by supplier
Solubility Soluble in methanol, ethanol, and DMSOGeneral knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromosalicylic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 5-Bromosalicylic Acid

The esterification of 5-bromosalicylic acid to its methyl ester, methyl 5-bromo-2-hydroxybenzoate, is a crucial initial step. This is commonly achieved by reacting the acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromosalicylic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-hydroxybenzoate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Hydrazinolysis of Methyl 5-bromo-2-hydroxybenzoate

The final step involves the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve methyl 5-bromo-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials and impurities, and dry under vacuum to obtain pure this compound.

Synthesis_Workflow 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Methyl_Ester Methyl 5-bromo-2-hydroxybenzoate 5-Bromosalicylic_Acid->Methyl_Ester  Methanol, H₂SO₄ (cat.), Reflux   Final_Product This compound Methyl_Ester->Final_Product  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Synthetic pathway for this compound.

Reactivity and Derivatization: Gateway to Bioactive Molecules

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety. This makes it an excellent substrate for condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).

Synthesis of Hydrazone Derivatives: A General Protocol

The synthesis of hydrazones from this compound is a straightforward and high-yielding reaction.

Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Aldehyde/Ketone Addition: Add a stoichiometric amount (1 equivalent) of the desired aldehyde or ketone to the solution.

  • Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the carbonyl compound.

  • Product Isolation: The hydrazone product often precipitates out of the reaction mixture upon cooling. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure hydrazone derivative.

Derivatization_Workflow Core_Molecule This compound Hydrazone_Derivative Hydrazone Derivative Core_Molecule->Hydrazone_Derivative  Condensation   Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Hydrazone_Derivative

Caption: General scheme for the synthesis of hydrazone derivatives.

Therapeutic Potential and Mechanism of Action of Derivatives

The derivatization of this compound into hydrazones has unlocked a vast potential for therapeutic applications. The biological activity of these derivatives is often attributed to the presence of the azomethine (-C=N-) group, which is a key pharmacophore.

Antimicrobial Activity

Hydrazone derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[5] The proposed mechanism of action for their antibacterial effects often involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazones are known to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.[6] The lipophilicity conferred by the various substituents on the aldehyde or ketone moiety can also play a critical role in the compound's ability to penetrate bacterial cell membranes.

Anticancer Activity

A growing body of evidence suggests that Schiff bases derived from this compound possess potent anticancer properties.[7] Their mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death) in cancer cells. One of the proposed signaling pathways implicated in the anticancer activity of some Schiff base derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] Dysregulation of the MAPK pathway is a common feature in many cancers, and compounds that can modulate this pathway are of significant therapeutic interest.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis Apoptosis Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Hydrazone Hydrazone Derivative Hydrazone->ERK Inhibition

Caption: Proposed modulation of the MAPK signaling pathway by hydrazone derivatives.

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The diverse biological activities exhibited by its hydrazone derivatives, particularly in the antimicrobial and anticancer arenas, underscore the therapeutic potential of this chemical class.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing the efficacy and selectivity of these compounds. The development of more complex derivatives and their evaluation in preclinical models will pave the way for the potential clinical translation of these promising therapeutic agents.

References

physicochemical properties of 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxybenzohydrazide

Abstract

This compound is a halogenated aromatic hydrazide that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, combining a salicylamide core with a reactive hydrazide moiety, imparts a versatile chemical profile for the synthesis of novel compounds, including Schiff bases and heterocyclic systems with demonstrated biological activities.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, details authoritative experimental protocols for their validation, and contextualizes their importance for researchers in drug development and chemical synthesis.

Molecular Identity and Structure

Correctly identifying the molecule is the foundation of all subsequent experimental work. This compound is systematically named according to IUPAC nomenclature and is registered under a unique CAS number, ensuring unambiguous identification in global databases.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 39635-10-4 [2]
Molecular Formula C₇H₇BrN₂O₂ [2][3]
Molecular Weight 231.05 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)NN)O [2]
InChIKey GIKWQFLVYMVLKV-UHFFFAOYSA-N [2]

| Synonyms | 5-Bromosalicylhydrazide, 5-Bromo-2-hydroxy-benzoic acid hydrazide |[2] |

The molecular architecture features a benzene ring substituted with a hydroxyl group, a bromine atom, and a hydrazide functional group (-CONHNH₂). The relative positions of these groups (hydroxyl at C2, bromo at C5) create a specific electronic and steric environment that dictates the molecule's reactivity and intermolecular interactions.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, stability, membrane permeability, and formulation characteristics, making them essential data points for drug development and synthetic planning.

Table 2: Summary of Physicochemical Properties

Property Value Type Source(s)
Melting Point 217-218 °C Experimental [4]
161.51 °C Predicted [5]
Boiling Point 390.64 °C (at 760 mmHg) Predicted [5]
Density 1.756 g/cm³ Predicted [4]
pKa 7.86 ± 0.43 Predicted [4]
LogP 2.2 Computed [2]

| Topological Polar Surface Area | 75.4 Ų | Computed |[2] |

Expert Insights:
  • Melting Point: The significant discrepancy between the predicted and experimental melting points highlights the limitations of computational models. The experimental value of 217-218 °C should be considered the authoritative figure. A sharp, high melting point is often indicative of high purity and a stable crystalline lattice, likely stabilized by intermolecular hydrogen bonding involving the hydroxyl and hydrazide groups.

  • pKa: The predicted pKa of 7.86 likely corresponds to the phenolic hydroxyl group. This value is crucial for drug development, as it indicates the compound will be predominantly in its neutral, protonated form at physiological pH (~7.4) but will begin to deprotonate in more basic environments. This ionization state directly impacts solubility, lipophilicity, and the ability to interact with biological targets.

  • LogP & TPSA: A LogP of 2.2 suggests moderate lipophilicity, while a TPSA of 75.4 Ų indicates significant polar character. This balance is often sought in drug candidates, as it can facilitate both dissolution in aqueous media and permeation across lipid membranes.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure allows for reasoned predictions. The polar hydroxyl and hydrazide groups can participate in hydrogen bonding, suggesting solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Conversely, the brominated phenyl ring provides lipophilic character, which may confer some solubility in less polar solvents like ethyl acetate or dichloromethane. Low solubility is expected in non-polar solvents like hexanes and in water.

Protocol: Experimental Determination of Solubility (Isothermal Shake-Flask Method)

This protocol provides a reliable method for quantifying solubility in various solvents, a critical step for preparing solutions for synthesis or biological assays.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., ~20 mg) to a 2 mL glass vial. The visual presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator set to the desired temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand stationary at the same temperature for at least 4 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear solution) using a filtered syringe (e.g., 0.22 µm PTFE filter) to avoid transferring any solid particles.

  • Analysis: Dilute the collected supernatant with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method (see Section 4.5).

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mmol/L.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Causality: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the distinct types of protons in the molecule.

    • Expected Spectrum (in DMSO-d₆):

      • Aromatic Protons (3H): Three signals in the δ 6.8-7.8 ppm range. The proton ortho to the hydroxyl group will appear as a doublet, the proton between the bromo and hydrazide groups as a doublet of doublets, and the proton ortho to the bromo group as a doublet.

      • Hydroxyl Proton (1H, -OH): A broad singlet, typically δ > 9.0 ppm. Its chemical shift can be variable and concentration-dependent.

      • Amide Proton (1H, -CONH-): A broad singlet, often δ > 10.0 ppm.

      • Amine Protons (2H, -NH₂): A broad singlet around δ 4.5-5.5 ppm.

  • ¹³C NMR:

    • Causality: Provides a count of unique carbon atoms and information about their chemical environment.

    • Expected Spectrum (in DMSO-d₆):

      • Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.

      • Aromatic Carbons (6C): Six distinct signals between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the carbon bearing the bromine (C-Br) will also be distinct.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Causality: Specific bonds absorb infrared radiation at specific wavenumbers (cm⁻¹), creating a unique "fingerprint" for the molecule.

  • Expected Spectrum (KBr Pellet): [2]

    • O-H Stretch: A broad band in the 3200-3400 cm⁻¹ region from the phenolic hydroxyl group.

    • N-H Stretch: Two distinct bands (symmetric and asymmetric) for the -NH₂ group and a single band for the -NH- group, typically appearing in the 3100-3300 cm⁻¹ range.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹.

    • N-H Bend (Amide II): A significant band around 1580-1620 cm⁻¹.

    • C-Br Stretch: A sharp band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

  • Causality: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured. The presence of bromine is uniquely identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected Result (ESI+):

    • Molecular Ion Peak ([M+H]⁺): A pair of peaks at m/z 231.9 and 233.9, with nearly equal intensity, corresponding to the two major isotopes of bromine.

Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds.

Objective: To determine the purity of a this compound sample by separating it from any impurities.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

  • Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-quality material for research. This compound is typically prepared via a two-step process starting from methyl salicylate.

G start Methyl Salicylate step1 Bromination (Br₂, Chloroform) start->step1 intermediate Methyl 5-bromosalicylate step1->intermediate step2 Hydrazinolysis (N₂H₄·H₂O, Ethanol) intermediate->step2 product This compound step2->product purify Purification (Recrystallization) product->purify final Pure Product purify->final

Caption: Synthetic workflow for this compound.

Protocol: Laboratory Synthesis

Step 1: Synthesis of Methyl 5-bromosalicylate [6]

  • Dissolve methyl salicylate (1.0 mole) in chloroform (500 mL) in a round-bottom flask equipped with a dropping funnel and stir bar.

  • Cool the mixture to 10 °C in an ice bath.

  • Slowly add a solution of bromine (1.08 mole) in chloroform (300 mL) dropwise over 6 hours, maintaining the temperature at 10 °C.

  • After the addition is complete, stir for an additional hour at the same temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 5-bromosalicylate (1.0 mole) in absolute ethanol (800 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (2.0 moles) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure crystalline solid.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Stability: As a phenol and hydrazide, the compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[7] The formation of colored byproducts is a common sign of degradation. It should be kept away from strong oxidizing agents and strong bases.

  • Storage: For long-term stability, this compound should be stored in a tightly sealed, amber glass vial in a cool (2-8 °C), dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Safety:

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]

    • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5]

    • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound of significant interest with a well-defined physicochemical profile. Its moderate lipophilicity, distinct spectroscopic signatures, and straightforward synthesis make it an accessible and versatile tool for chemical and pharmaceutical research. The data and protocols presented in this guide provide researchers with the authoritative grounding necessary to confidently utilize this compound in their work, ensuring both the integrity of their results and the safety of their practice.

References

5-Bromo-2-hydroxybenzohydrazide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Bromo-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of salicylic acid hydrazide. As a member of the benzohydrazide class, it possesses a versatile chemical scaffold that is of significant interest in medicinal chemistry and materials science. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of a bromine atom and a phenolic hydroxyl group on the aromatic ring modifies the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical methodologies employed for its characterization.

Molecular Structure and Composition

The structural identity of this compound is defined by a benzene ring co-substituted with a hydroxyl group, a bromine atom, and a hydrazide moiety.

Key Structural Features:

  • Aromatic Core: A central phenyl ring provides a rigid scaffold.

  • Hydroxyl Group (-OH): Located at position 2 (ortho to the hydrazide), this phenolic group is a hydrogen bond donor and can participate in chelation with metal ions. Its acidity is influenced by the other ring substituents.

  • Bromine Atom (-Br): Positioned at carbon 5, this heavy halogen atom significantly increases the molecule's mass and alters its electronic distribution and lipophilicity. It serves as a useful handle for further functionalization in synthetic applications.

  • Hydrazide Group (-CONHNH₂): This functional group is the defining feature of the molecule. It is a powerful hydrogen bonding motif, capable of acting as both a donor and an acceptor, which is crucial for its interaction with biological targets. It is also a key reactive site for the synthesis of derivatives like hydrazones.

The systematic IUPAC name for this compound is this compound[1][2]. It is also known by the synonym 5-Bromo-2-hydroxy-benzoic acid hydrazide[3].

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. These data are essential for experimental design, safety assessment, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O₂[1][2][3][4][5]
Molecular Weight 231.05 g/mol [1][3][4]
Exact Mass 229.96909 Da[1]
CAS Number 39635-10-4[1][3][6]
Melting Point 217-218 °C[6]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Topological Polar Surface Area 75.4 Ų[1]
XLogP3 (Lipophilicity) 2.2[1]

Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass of 229.96909 Da[1]. A key diagnostic feature in the mass spectrum is the isotopic pattern caused by the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M+ peak and the M+2 peak, which have almost identical intensities. This signature pattern provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the amine protons of the hydrazide group. The aromatic protons would appear as a set of multiplets or doublets, with their chemical shifts and coupling constants being characteristic of the 1,2,4-trisubstituted benzene ring pattern. The -OH and -NH₂ protons are exchangeable and may appear as broad singlets.

  • ¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide group would appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the electronegative oxygen atom appearing furthest downfield in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show:

  • O-H stretch: A broad absorption band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • N-H stretch: One or two sharp peaks in the 3200-3400 cm⁻¹ region corresponding to the amine group of the hydrazide.

  • C=O stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.

  • C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Conceptual Synthesis Workflow

Benzohydrazides are commonly synthesized from their corresponding carboxylic acid esters. The synthesis of this compound would typically involve a two-step process starting from 5-bromosalicylic acid.

Synthesis_Workflow Start 5-Bromosalicylic Acid Step1 Esterification (e.g., with Methanol, H₂SO₄ catalyst) Start->Step1 Intermediate Methyl 5-bromo-2-hydroxybenzoate Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: A typical two-step synthesis pathway for this compound.

  • Esterification: The carboxylic acid group of 5-bromosalicylic acid is first converted into an ester, commonly a methyl or ethyl ester, through reaction with the corresponding alcohol under acidic catalysis (e.g., Fischer esterification). This step protects the acidic proton and activates the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide product. This reaction is a standard and efficient method for preparing hydrazides[7].

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its structure, characterized by a brominated phenolic ring and a reactive hydrazide functional group, makes it a compound of interest for further chemical modification and biological screening. The identity and purity of this compound can be rigorously confirmed through a combination of standard analytical techniques, including mass spectrometry, NMR, and IR spectroscopy, each providing complementary and definitive structural information.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis pathway for 5-Bromo-2-hydroxybenzohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available 5-bromosalicylic acid, which undergoes esterification to yield the key intermediate, methyl 5-bromo-2-hydroxybenzoate. Subsequent hydrazinolysis of this ester affords the target molecule. This guide provides detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and the synthesis workflow is visually represented.

Introduction: The Significance of this compound

This compound, also known as 5-bromosalicylhydrazide, is a crucial scaffold in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The presence of the bromo-, hydroxyl-, and hydrazide functionalities provides multiple reaction sites for further molecular elaboration, making it a versatile precursor for the development of novel therapeutic agents. Its derivatives have shown promise as antimicrobial, antitubercular, and anticancer agents. A reliable and well-characterized synthesis pathway is therefore of paramount importance to researchers in the field of drug development.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process starting from 5-bromosalicylic acid. This pathway is favored for its high yields and relatively straightforward procedures.

The overall synthesis pathway is as follows:

Synthesis_Pathway A 5-Bromosalicylic Acid B Methyl 5-bromo-2-hydroxybenzoate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol) Fischer_Esterification cluster_0 Mechanism of Fischer Esterification A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E Hydrazinolysis cluster_1 Mechanism of Hydrazinolysis F 1. Nucleophilic Attack by Hydrazine G 2. Elimination of Methoxide F->G H 3. Proton Transfer G->H

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes for producing 5-Bromo-2-hydroxybenzohydrazide. The narrative emphasizes the rationale behind experimental choices, ensuring protocols are self-validating, and is grounded in authoritative references.

Introduction: The Significance of this compound

This compound, also known as 5-bromosalicylhydrazide, is a pivotal intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a brominated salicyl ring coupled with a hydrazide moiety, offers multiple reactive sites for chemical modification. This versatility makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and Schiff bases, which have shown significant potential as anti-inflammatory, antitumor, and antimicrobial agents.[2][3] The strategic placement of the bromine atom, hydroxyl group, and hydrazide function allows for the fine-tuning of steric and electronic properties, making it a cornerstone for developing novel therapeutic agents.[4]

Core Synthetic Strategy: The Ester-Hydrazinolysis Pathway

The most reliable and widely adopted method for synthesizing this compound is a two-step process. This pathway is favored for its high efficiency, straightforward procedures, and the commercial availability of its precursors. The strategy involves:

  • Formation of a Salicylate Ester : An appropriate salicylic acid derivative is converted into its corresponding methyl or ethyl ester.

  • Hydrazinolysis : The ester is subsequently reacted with hydrazine hydrate to yield the final hydrazide product.

This approach ensures a clean conversion and simplifies the purification process, making it ideal for both laboratory-scale and potential scale-up operations.

G cluster_0 Starting Material Selection cluster_1 Step 1: Ester Intermediate Synthesis cluster_2 Step 2: Hydrazinolysis 5-Bromosalicylic Acid 5-Bromosalicylic Acid Methyl 5-Bromo-2-hydroxybenzoate Methyl 5-Bromo-2-hydroxybenzoate 5-Bromosalicylic Acid->Methyl 5-Bromo-2-hydroxybenzoate Esterification (MeOH, H+) Methyl Salicylate Methyl Salicylate Methyl Salicylate->Methyl 5-Bromo-2-hydroxybenzoate Bromination (Br2, CHCl3) This compound This compound Methyl 5-Bromo-2-hydroxybenzoate->this compound Hydrazinolysis (N2H4·H2O, EtOH)

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: Methyl 5-Bromo-2-hydroxybenzoate

The formation of the methyl ester intermediate is the critical first stage. There are two primary, field-proven starting points for this synthesis.

Route A: Starting from 5-Bromosalicylic Acid

This is the most direct route, beginning with the commercially available 5-Bromosalicylic acid.[5][6] The reaction is a classic Fischer esterification.

Experimental Protocol: Fischer Esterification of 5-Bromosalicylic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromosalicylic acid.

  • Reagents: Add a significant excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Route B: Starting from Methyl Salicylate

An alternative and often cost-effective approach is the direct bromination of methyl salicylate (wintergreen oil).[7][8] This electrophilic aromatic substitution reaction is highly regioselective due to the activating and ortho-, para-directing effects of the hydroxyl group.

Experimental Protocol: Bromination of Methyl Salicylate

  • Setup: Dissolve methyl salicylate in a suitable solvent, such as chloroform or glacial acetic acid, in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.[8] Cool the flask in an ice bath.

  • Reagent Addition: A solution of elemental bromine in the same solvent is added dropwise to the stirred mixture.[8] The slow addition and low temperature are crucial for controlling the reaction's exothermicity and preventing the formation of dibrominated byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional hour at low temperature to ensure the reaction goes to completion.[8]

  • Work-up: The reaction mixture is washed sequentially with water and an aqueous solution of a reducing agent like sodium thiosulfate (to quench unreacted bromine), followed by a wash with sodium bicarbonate solution.[8]

  • Purification: The organic layer is separated, dried, and the solvent is evaporated. The resulting solid, Methyl 5-Bromo-2-hydroxybenzoate, is typically of high purity but can be recrystallized if necessary.[8]

Part 2: Hydrazinolysis of the Ester to this compound

This step is a nucleophilic acyl substitution reaction where the ester is converted into the corresponding hydrazide. It is a robust and high-yielding transformation.

Caption: Mechanism of hydrazinolysis: a nucleophilic acyl substitution reaction.

Detailed Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 5-Bromo-2-hydroxybenzoate in a minimal amount of a suitable alcohol, typically absolute ethanol.[9][10]

  • Reagent Addition: Add an excess of hydrazine hydrate (80-99%) to the solution.[10] Using a molar excess of hydrazine (5-10 equivalents) is critical to ensure the reaction proceeds to completion and to minimize the formation of diacyl hydrazine dimers.[9]

  • Reaction: Heat the reaction mixture to reflux (typically around 70-80°C) for several hours (e.g., 3-6 hours).[9][10] The reaction should be monitored via TLC to confirm the disappearance of the starting ester.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The desired this compound product, being less soluble in the cold solvent, will precipitate out as a crystalline solid.[9]

  • Purification: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[9] The product is then dried under vacuum. This procedure often yields a product of sufficient purity for subsequent steps.

Trustworthiness and Self-Validation: The success of this protocol is validated by the formation of a white crystalline precipitate upon cooling.[9] The identity and purity of the product can be confirmed by measuring its melting point and comparing it to the literature value, as well as through standard spectroscopic techniques (FTIR, NMR).

Data Presentation and Characterization

The following table summarizes key quantitative data for the final product, this compound.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance White to off-white crystalline solid[9]
Melting Point ~143-146 °C (Varies with purity)[7]
Typical Yield >70%[7]
FTIR (cm⁻¹) ~3270-3325 (N-H stretching), ~1635 (C=O stretching)[7]
¹H NMR Signals corresponding to aromatic protons, NH, and NH₂ groups.[1]

Alternative Synthetic Considerations

While the ester-hydrazinolysis pathway is dominant, process chemists may consider alternative routes depending on starting material availability and cost. One notable alternative begins with 5-bromo-2-hydroxybenzamide.[2][4][11] In this multi-step approach, the amide is first reacted with an α-halogenated acid ester to form an ester derivative, which is then converted to the corresponding hydrazide through reaction with hydrazine hydrate.[11] This route, while longer, offers a different set of intermediates that may be useful for other synthetic targets.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the preparation of Methyl 5-Bromo-2-hydroxybenzoate followed by its hydrazinolysis. The choice of starting material for the ester intermediate—either 5-Bromosalicylic acid or methyl salicylate—can be adapted based on economic and logistical considerations. The protocols described herein are robust, well-documented, and provide a reliable foundation for producing this versatile building block for advanced applications in drug discovery and materials science.

References

solubility of 5-Bromo-2-hydroxybenzohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-Bromo-2-hydroxybenzohydrazide in Organic Solvents

Abstract

This compound is a versatile intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A critical, yet often overlooked, parameter governing its utility in synthesis, purification, and formulation is its solubility profile in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties influencing the solubility of this compound. While quantitative solubility data is scarce in public literature, this paper establishes a theoretical framework for predicting its behavior and presents a detailed, field-proven experimental protocol for its precise determination using the isothermal shake-flask method coupled with HPLC or UV-Vis analysis. This guide is intended to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodology required to effectively utilize this compound in their research and development endeavors.

Introduction to this compound

This compound, with the molecular formula C₇H₇BrN₂O₂, is a substituted aromatic hydrazide.[1][2] Its structure, featuring a brominated phenolic ring and a hydrazide functional group, makes it an excellent scaffold for developing compounds with significant biological activities. Derivatives of 2-hydroxy-benzamide and related structures are well-known for their potential therapeutic properties, making this compound a subject of interest in drug discovery.[3] The successful progression of such research hinges on a fundamental understanding of the molecule's physical properties, particularly its solubility, which dictates reaction kinetics, purification strategies, and the feasibility of formulation for preclinical testing.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key descriptors for this compound are summarized in Table 1, providing a foundation for understanding its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 39635-10-4 [1][4]
Molecular Formula C₇H₇BrN₂O₂ [1][5]
Molecular Weight 231.05 g/mol [1][5]
Melting Point 217-218 °C [4]
pKa (Predicted) 7.86 ± 0.43 [4]

| XLogP3 (Predicted) | 2.2 |[1] |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding afforded by the hydroxyl (-OH) and hydrazide (-NHNH₂) groups. The predicted XLogP3 value of 2.2 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility will be significantly influenced by its capacity for hydrogen bonding.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The this compound molecule possesses distinct polar and nonpolar regions, resulting in nuanced solubility behavior.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH, -NH₂) allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

  • Polarity: The molecule's overall polarity, arising from the electronegative oxygen, nitrogen, and bromine atoms, suggests good solubility in polar organic solvents.

  • Aromatic System: The benzene ring provides a nonpolar, hydrophobic character, which allows for van der Waals interactions with nonpolar and moderately polar solvents like chloroform and dichloromethane.[6]

Based on these characteristics, one can predict that this compound will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative understanding can be inferred from solvents used in its synthesis and the preparation of its derivatives.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent Type Predicted Solubility Rationale / Context
Methanol Polar Protic Soluble / Moderately Soluble Used as a solvent for the synthesis of related Schiff base compounds, indicating solubility of the precursors.[7]
Ethanol Polar Protic Soluble / Moderately Soluble Hydrazine compounds show good solubility in ethanol.[8] Often used for recrystallization of similar hydrazides.
Chloroform (CHCl₃) Nonpolar Sparingly Soluble Mentioned as a solvent for synthesizing a derivative, suggesting some degree of solubility.[9]

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The strong hydrogen bond accepting nature of DMSO typically facilitates high solubility for multifunctional compounds. |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following robust protocol based on the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining equilibrium solubility and is a self-validating system when performed correctly.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the compound in the filtered supernatant is then measured using a suitable analytical technique.

Materials and Equipment
  • This compound (purity ≥95%)[5]

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of Solutions: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 48 hours. To ensure equilibrium is reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration no longer increases.[10]

  • Sample Collection: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

Analytical Quantification

The concentration of the diluted, saturated solution can be determined by one of the following methods.

This is the preferred method due to its specificity and accuracy.

  • Method Development: Develop a suitable isocratic or gradient reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column is typically a good starting point.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

This method is faster but less specific than HPLC. It is suitable if the compound has a unique absorbance maximum (λmax) where the solvent does not interfere.

  • Determine λmax: Scan a dilute solution of the compound to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to generate a Beer's Law calibration curve (absorbance vs. concentration).

  • Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the curve.

  • Calculation: Calculate the original solubility, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for isothermal shake-flask solubility determination.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for several aspects of drug development:

  • Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization).

  • Formulation Science: Developing suitable solvent systems for in vitro and in vivo screening, including preparing stock solutions for biological assays.

  • Preclinical Development: Understanding dissolution characteristics and potential bioavailability challenges.

Conclusion

While published quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its behavior in organic solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and moderately soluble in alcohols. For researchers requiring precise data, this guide provides a comprehensive, step-by-step experimental protocol for its determination. By applying this standardized methodology, scientists can generate reliable and reproducible solubility data, facilitating the effective use of this important chemical intermediate in their research.

References

A Researcher's Guide to 5-Bromo-2-hydroxybenzohydrazide: Sourcing, Application, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Bromo-2-hydroxybenzohydrazide. This versatile chemical scaffold is a valuable starting material in the synthesis of novel compounds with a wide range of potential therapeutic activities. This document provides an overview of reputable commercial suppliers, a detailed protocol for a common synthetic application, and an exploration of the potential mechanism of action for its derivatives.

Sourcing and Procurement of Research-Grade this compound

The quality and purity of starting materials are paramount in any research endeavor. For this compound (CAS No. 39978-42-2), several chemical suppliers cater to the research and development community. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of a Certificate of Analysis (CoA) to verify the identity and quality of the compound. Below is a comparative overview of some commercial suppliers.

Supplier Product/Catalog Number Purity Available Quantities Notes
Santa Cruz Biotechnology sc-252489≥95%InquireCertificate of Analysis available upon request. For research use only.[1]
BLD Pharm BD138459InquireInquireProvides access to documentation such as NMR, HPLC, LC-MS, and UPLC.[2]
ChemBridge BB-3003425>95%InquireListed as a building block for chemical synthesis.[3]
Sigma-Aldrich AldrichCPR-DiscontinuedPreviously offered as part of a collection of rare chemicals "as-is" without analytical data.[3]

Note: Availability and specifications are subject to change. Researchers should always verify the information directly with the supplier before procurement.

Synthetic Application: Preparation of Schiff Base Derivatives

This compound is an excellent precursor for the synthesis of hydrazone and Schiff base derivatives, which have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties. The following protocol provides a detailed, step-by-step methodology for the synthesis of a Schiff base from this compound and a substituted aldehyde. This reaction is a condensation reaction that forms an imine linkage.

Experimental Protocol: Synthesis of a 5-Bromo-2-hydroxybenzylidene Benzohydrazide Derivative

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methylbenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve 0.01 mol of the substituted aromatic aldehyde in 20 mL of absolute ethanol.

  • Reaction Setup: Add the aldehyde solution dropwise to the this compound solution with continuous stirring. Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid Schiff base is then collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a desiccator. The structure and purity of the synthesized Schiff base should be confirmed by analytical techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.

The causality behind refluxing the reaction mixture is to provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate. The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the hydrazide.

Proposed Mechanism of Action of Hydrazone Derivatives as Antimicrobial Agents

Hydrazide-hydrazone derivatives have emerged as a promising class of antimicrobial agents. While the exact mechanism can vary depending on the specific molecular structure, a frequently proposed target for their antibacterial activity is the enzyme DNA gyrase.[4][5] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately bacterial cell death.

The proposed mechanism involves the hydrazone derivative binding to the active site of DNA gyrase, often through a combination of hydrogen bonding and hydrophobic interactions. This binding event prevents the enzyme from carrying out its function of introducing negative supercoils into the bacterial DNA.

Below is a diagram illustrating the proposed workflow of the synthesis of a hydrazone derivative and its subsequent inhibition of DNA gyrase.

G cluster_synthesis Synthesis of Hydrazone Derivative cluster_inhibition Proposed Mechanism of Antibacterial Action A This compound C Condensation Reaction (Ethanol, Acetic Acid Catalyst) A->C B Aromatic Aldehyde B->C D Hydrazone Derivative (Schiff Base) C->D E Hydrazone Derivative G Binding to Active Site E->G Enters Bacterial Cell F Bacterial DNA Gyrase F->G H Inhibition of DNA Supercoiling G->H I Disruption of DNA Replication and Repair H->I J Bacterial Cell Death I->J

Caption: Synthesis of a hydrazone derivative and its proposed inhibition of DNA gyrase.

Conclusion

This compound is a readily accessible and highly valuable starting material for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting a reputable supplier and employing robust synthetic protocols, researchers can efficiently generate libraries of derivatives for biological screening. The proposed mechanism of action for hydrazone derivatives as DNA gyrase inhibitors provides a rational basis for the future design of more potent and selective antimicrobial agents. Further investigation into the structure-activity relationships of these compounds will be crucial in advancing them from promising hits to viable drug candidates.

References

The Hydrazide Backbone: A Technical Guide to 5-Bromo-2-hydroxy-benzoic acid hydrazide and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-hydroxy-benzoic acid hydrazide, a versatile scaffold in medicinal chemistry, serves as a crucial intermediate in the synthesis of a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to the biological activities and mechanisms of action of its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental designs and offers detailed protocols. By integrating data-driven insights with established scientific principles, this guide aims to empower researchers in their quest to develop novel therapeutics based on this privileged structure.

Introduction: The Significance of the Salicylhydrazide Scaffold

The salicylhydrazide moiety, characterized by a salicylic acid core linked to a hydrazide group, is a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the C-5 position of the salicylic acid ring to form 5-Bromo-2-hydroxy-benzoic acid hydrazide further modulates its physicochemical properties, often enhancing its biological efficacy and providing a handle for further chemical modifications.

This guide will focus on the synthesis, characterization, and therapeutic potential of 5-Bromo-2-hydroxy-benzoic acid hydrazide and its derivatives, particularly the widely studied hydrazones. The ease of synthesis and the ability to introduce diverse functionalities via the hydrazone linkage make this class of compounds a fertile ground for the discovery of new drug candidates.

Nomenclature and Physicochemical Properties

5-Bromo-2-hydroxy-benzoic acid hydrazide is known by several alternate names, which are often encountered in the scientific literature. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous communication.

Table 1: Alternate Names and Identifiers

PropertyValueSource
IUPAC Name 5-Bromo-2-hydroxybenzohydrazidePubChem[1]
CAS Number 39635-10-4Santa Cruz Biotechnology[2]
Synonyms 5-Bromosalicylhydrazide, 2-Hydroxy-5-bromobenzohydrazidePubChem[1]
Molecular Formula C₇H₇BrN₂O₂PubChem[1]
Molecular Weight 231.05 g/mol PubChem[1]

Synthesis of 5-Bromo-2-hydroxy-benzoic acid hydrazide: A Step-by-Step Protocol

The synthesis of 5-Bromo-2-hydroxy-benzoic acid hydrazide is a multi-step process that begins with commercially available salicylic acid. The following protocol provides a detailed methodology for its preparation, including the synthesis of key intermediates.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process:

Synthesis_Workflow Salicylic_Acid Salicylic Acid Bromination Bromination Salicylic_Acid->Bromination 5_Bromosalicylic_Acid 5-Bromosalicylic Acid Bromination->5_Bromosalicylic_Acid Esterification Esterification 5_Bromosalicylic_Acid->Esterification Methyl_5_bromosalicylate Methyl 5-bromosalicylate Esterification->Methyl_5_bromosalicylate Hydrazinolysis Hydrazinolysis Methyl_5_bromosalicylate->Hydrazinolysis Target_Molecule 5-Bromo-2-hydroxy-benzoic acid hydrazide Hydrazinolysis->Target_Molecule

A streamlined workflow for the synthesis of the target molecule.
Experimental Protocols

  • Principle: This step involves the electrophilic aromatic substitution of salicylic acid with bromine. The hydroxyl and carboxyl groups are ortho-, para-directing, and the bromine atom is introduced at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

  • Materials:

    • Salicylic acid

    • Glacial acetic acid

    • Bromine

    • Dibromoethane

    • Sodium bisulfite solution (aqueous)

    • Distilled water

  • Procedure:

    • Dissolve salicylic acid in a mixture of dibromoethane and glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in dibromoethane dropwise to the stirred solution. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

    • The product, 5-bromosalicylic acid, will precipitate out of the solution.

    • Filter the precipitate, wash with cold distilled water, and dry under vacuum.[3]

  • Principle: This is a Fischer esterification reaction where the carboxylic acid group of 5-bromosalicylic acid is converted to a methyl ester in the presence of an acid catalyst.

  • Materials:

    • 5-Bromosalicylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate solution (saturated, aqueous)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 5-bromosalicylic acid in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 5-bromosalicylate.[4]

  • Principle: This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to form the corresponding hydrazide.

  • Materials:

    • Methyl 5-bromosalicylate

    • Hydrazine hydrate (80-95%)

    • Ethanol

  • Procedure:

    • Dissolve methyl 5-bromosalicylate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours. The formation of the product can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, 5-Bromo-2-hydroxy-benzoic acid hydrazide, will crystallize out of the solution.

    • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Characterization of 5-Bromo-2-hydroxy-benzoic acid hydrazide

The identity and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include broad O-H and N-H stretching vibrations in the range of 3200-3400 cm⁻¹, a C=O (amide I) stretching vibration around 1640-1660 cm⁻¹, and C-Br stretching in the fingerprint region.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The aromatic protons will appear as distinct signals in the downfield region (around 6.8-8.0 ppm). The protons of the -NH and -NH₂ groups will appear as broad singlets, and the phenolic -OH proton will also be a singlet.

  • ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The spectrum will show characteristic signals for the carbonyl carbon (around 165-170 ppm) and the aromatic carbons, including the carbon attached to the bromine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ), with a characteristic isotopic pattern for bromine.

Biological Activities of Derivatives: A Focus on Hydrazones

5-Bromo-2-hydroxy-benzoic acid hydrazide is primarily used as a precursor for the synthesis of hydrazones, which are formed by the condensation reaction with various aldehydes and ketones. These hydrazone derivatives have demonstrated a wide range of biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of hydrazone derivatives of 5-Bromo-2-hydroxy-benzoic acid hydrazide against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

DerivativeCancer Cell LineIC₅₀ (µM)Reference
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazideMCF-7 (Breast)2.93[5]
N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazideMCF-7 (Breast)7.17[5]
5-bromo-2-hydroxy-N'-(4-nitrobenzylidene)benzohydrazideLN-229 (Glioblastoma)0.77[6]
5-bromo-N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide769-P (Kidney)-[7]
5-bromo-N'-(4-nitrobenzylidene)-2-hydroxybenzohydrazideHepG2 (Liver)-[7]
Antimicrobial Activity

The hydrazone derivatives also exhibit significant activity against a range of bacterial and fungal pathogens.

Table 3: In Vitro Antimicrobial Activity of Selected Hydrazone Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideStaphylococcus aureus ATCC 43300 (MRSA)3.91[6]
N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideGram-positive bacteria15.62 - 1000[6]
Indole-containing hydrazide-hydrazoneE. coli50 - 100[8]
Cholic acid hydrazide-hydrazonesE. coli3.91 - 7.81[8]

Mechanism of Action: Unraveling the Therapeutic Pathways

The therapeutic effects of the hydrazone derivatives of 5-Bromo-2-hydroxy-benzoic acid hydrazide are attributed to their ability to interact with various biological targets.

Anticancer Mechanism: Inhibition of VEGFR-2 Signaling

A key mechanism underlying the anticancer activity of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[9]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Hydrazone Hydrazone Derivative Hydrazone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Inhibition of the VEGFR-2 signaling pathway by hydrazone derivatives.

By binding to and inhibiting the kinase activity of VEGFR-2, these hydrazone derivatives block the downstream signaling cascade, which includes pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[10][11] This ultimately leads to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and restricting tumor growth.

Antimicrobial Mechanism: Multi-pronged Attack

The antimicrobial action of these hydrazones is believed to be multifactorial, targeting essential bacterial processes.

Antimicrobial_Mechanism cluster_targets Bacterial Targets Hydrazone Hydrazone Derivative Membrane Cell Membrane Integrity Hydrazone->Membrane Disrupts DNA_Gyrase DNA Gyrase Hydrazone->DNA_Gyrase Inhibits Folate_Synthesis Folic Acid Biosynthesis Hydrazone->Folate_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death DNA_Gyrase->Bacterial_Death Folate_Synthesis->Bacterial_Death

Multiple mechanisms of antimicrobial action of hydrazone derivatives.
  • Disruption of Cell Membrane Integrity: The lipophilic nature of some hydrazone derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.[12]

  • Inhibition of DNA Gyrase: DNA gyrase is a crucial enzyme for bacterial DNA replication and repair. Some hydrazones have been shown to inhibit this enzyme, thereby preventing bacterial proliferation.[13]

  • Inhibition of Folic Acid Biosynthesis: Bacteria synthesize folic acid de novo, a pathway absent in humans, making it an attractive target for antimicrobial agents. Hydrazones can inhibit key enzymes in this pathway, such as dihydropteroate synthase, leading to the depletion of essential metabolites and bacterial cell death.[14]

Conclusion and Future Directions

5-Bromo-2-hydroxy-benzoic acid hydrazide is a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives, particularly hydrazones, have demonstrated significant potential as both anticancer and antimicrobial agents. The ease of their synthesis and the tunability of their biological activities through structural modifications make them an attractive area for further research.

Future investigations should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

  • In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and clinical development.

  • Elucidation of novel mechanisms of action: To identify new therapeutic targets and overcome drug resistance.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 5-Bromo-2-hydroxy-benzoic acid hydrazide scaffold.

References

A Technical Guide to Unlocking the Therapeutic Potential of 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-hydroxybenzohydrazide is a halogenated salicylhydrazide derivative that, while structurally defined, remains a largely untapped resource in medicinal chemistry. Its molecular architecture—featuring a phenolic hydroxyl group, a reactive hydrazide moiety, and a bromine atom on the aromatic ring—suggests a high potential for diverse biological activities. This guide synthesizes the known chemical properties of this compound with the broader biological activities of its structural analogs to propose several high-potential research and development avenues. We will explore its promise in oncology, antimicrobial drug discovery, and enzyme inhibition, providing scientifically grounded hypotheses and detailed, actionable experimental workflows to guide future investigation.

Introduction to this compound: A Molecule of Interest

This compound (C₇H₇BrN₂O₂) is a small molecule with the IUPAC name this compound.[1] Its structure is characterized by three key functional groups that are pharmacologically significant:

  • Salicyl Moiety (2-hydroxybenzoyl): The phenolic hydroxyl group is a known hydrogen bond donor and can participate in metal chelation. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antimicrobial properties.[2]

  • Hydrazide Group (-CONHNH₂): This functional group is a versatile chemical handle for synthesizing a wide array of derivatives (like hydrazones) and is a common feature in many biologically active compounds, including antitubercular and antidepressant agents.[3][4] Hydrazides are also recognized as potent enzyme inhibitors.[5][6][7]

  • Bromine Atom: The presence of a halogen atom can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity, membrane permeability, and metabolic stability. Bromine can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding. Studies on related compounds show that halogenation can enhance antimicrobial and anticancer activities.[8]

The convergence of these three features in a single, synthetically accessible molecule makes this compound a compelling candidate for systematic investigation.

Core Physicochemical Properties and Synthesis

  • Molecular Formula: C₇H₇BrN₂O₂[9]

  • Molecular Weight: 231.05 g/mol [1][9]

  • Appearance: Typically a white to off-white powder.

  • Synthesis: The compound can be synthesized from 5-bromosalicylaldehyde and a suitable hydrazide, such as 3-hydroxybenzoic acid hydrazide, in a straightforward condensation reaction.[10] Another common route involves the reaction of a 5-bromo-2-hydroxybenzamide derivative with hydrazine.[11]

PropertyValueSource
CAS Number39635-10-4[1][9]
Molecular Weight231.05 g/mol [1][9]
XLogP32.2[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count3[1]

Potential Research Area 1: Oncology & Anticancer Applications

Rationale & Hypothesis

The benzohydrazide scaffold is a privileged structure in oncology research. Derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization, VEGFR-2, and polo-like kinase 1 (PLK1).[12] Furthermore, some have demonstrated potent antiproliferative activity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines, with IC₅₀ values in the sub-micromolar range.[13]

Hypothesis: Due to its benzohydrazide core and lipophilic bromine substituent, this compound will exhibit selective cytotoxicity against rapidly proliferating cancer cell lines, potentially by inducing cell cycle arrest and apoptosis.

Proposed Experimental Workflow

The investigation should follow a tiered approach, starting with broad screening and progressing to detailed mechanistic studies on the most sensitive cell lines.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies A Compound Procurement & QC B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT/SRB Cytotoxicity Assay (72h incubation) B->C D Determine GI50 / IC50 Values C->D E Select Most Sensitive Cell Line(s) D->E Hit Compound(s) (GI50 < 10 µM) F Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Identify Molecular Target (e.g., Kinase Profiling, Western Blot) G->H

Caption: High-throughput screening workflow for anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Potential Research Area 2: Antimicrobial & Antifungal Drug Discovery

Rationale & Hypothesis

Phenolic compounds are a well-established class of antimicrobials that can disrupt microbial cell membranes and inhibit essential enzymes.[14][15][16] The presence of a bromine atom can enhance this activity; for example, brominated flavonoids have shown potent inhibitory effects against pathogenic bacteria like S. aureus and E. coli.[8] The hydrazide moiety also contributes to antimicrobial action, with numerous hydrazide-hydrazone derivatives showing significant antibacterial and antifungal properties.[3]

Hypothesis: this compound will exhibit broad-spectrum antimicrobial activity against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, by disrupting cell wall integrity or key metabolic pathways.

Proposed Experimental Workflow

A systematic screening against a panel of pathogenic microbes is the logical first step.

G cluster_0 Primary Screening cluster_1 Secondary Assays (for active hits) A Select Pathogen Panel (e.g., S. aureus, E. coli, C. albicans) B Broth Microdilution Assay (CLSI Guidelines) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D MIC ≤ 16 µg/mL E Time-Kill Kinetic Assay D->E F Biofilm Inhibition Assay E->F

Caption: Workflow for evaluating antimicrobial efficacy.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of the compound that prevents visible microbial growth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound (starting from 256 µg/mL down to 0.5 µg/mL) in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Potential Research Area 3: Enzyme Inhibition

Rationale & Hypothesis

Hydrazide and hydrazone derivatives are known to be potent inhibitors of several enzyme classes, including monoamine oxidases (MAO), carbonic anhydrases, and various proteases.[4][5][6][17] The mechanism often involves the hydrazide moiety coordinating with a metal cofactor in the enzyme's active site or forming covalent bonds with key residues. The salicyl portion of the molecule could also direct the compound to specific binding pockets.

Hypothesis: this compound will act as an inhibitor for specific metalloenzymes or hydrolases (e.g., urease, carbonic anhydrase, or matrix metalloproteinases) by chelating the active site metal ion and/or forming stable hydrogen bonds with catalytic residues.

Proposed Experimental Workflow

G A Select Target Enzymes (Based on literature for hydrazides) B In Vitro Enzyme Activity Assay (Spectrophotometric/Fluorometric) A->B C Determine IC50 Value B->C D Kinetic Studies (e.g., Lineweaver-Burk Plot) To determine inhibition type C->D E Computational Docking Study C->E F Validate Binding Mode (e.g., Site-Directed Mutagenesis) D->F E->F

Caption: A logical progression for enzyme inhibition studies.

Detailed Protocol: Generic Spectrophotometric Enzyme Inhibition Assay (e.g., Urease)
  • Reagent Preparation: Prepare a solution of the target enzyme (e.g., Jack bean urease) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a substrate solution (e.g., urea).

  • Assay Setup: In a 96-well plate, add 25 µL of the enzyme solution to wells containing various concentrations of this compound (pre-incubated for 15-30 minutes).

  • Reaction Initiation: Start the reaction by adding 50 µL of the substrate solution to each well.

  • Detection: The activity of urease is determined by measuring the production of ammonia, often using the Berthelot reaction, which produces a colored indophenol complex. After a set incubation time (e.g., 30 minutes at 37°C), add the colorimetric reagents.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).

  • Calculation: Calculate the percentage of inhibition for each concentration of the compound relative to a control without an inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

Summary and Future Directions

This compound represents a molecule at the intersection of several pharmacologically validated scaffolds. The proposed research avenues—oncology, antimicrobials, and enzyme inhibition—are supported by a strong body of literature on analogous compounds. The key to unlocking its potential lies in the systematic and rigorous application of the workflows outlined in this guide. Positive results in any of these primary screening funnels should be followed by more advanced studies, including in vivo efficacy models, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of the hydrazide moiety also allows for the rapid generation of a library of derivatives, further expanding the potential for discovering a novel therapeutic agent.

References

Methodological & Application

synthesis of Schiff bases using 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of Novel Schiff Bases from 5-Bromo-2-hydroxybenzohydrazide

Abstract

This comprehensive guide details the synthesis of Schiff bases derived from this compound, a precursor of significant interest in medicinal chemistry. Schiff bases, characterized by their azomethine group (-C=N-), are pivotal scaffolds in the development of novel therapeutic agents due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a 5-bromo-2-hydroxyphenyl moiety can enhance the pharmacological efficacy of the resulting compounds. This document provides an in-depth exploration of the underlying reaction mechanism, a comparative analysis of conventional and microwave-assisted synthetic methodologies, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydrazone-Schiff Bases

Schiff bases are formed via the condensation of a primary amine with an aldehyde or a ketone.[3] When the amine source is a hydrazide, the resulting compounds are specifically known as hydrazones, a subclass of Schiff bases renowned for their robust biological activities and coordination chemistry potential.[4] The core structure, N'-(substituted-benzylidene)-2-hydroxybenzohydrazide, is a versatile template. The 5-bromo and 2-hydroxyl substitutions on the benzohydrazide ring are not merely passive structural elements; they actively contribute to the molecule's overall physicochemical properties and biological target interactions. The hydroxyl group can act as a hydrogen bond donor/acceptor, while the bromine atom can increase lipophilicity and potentially engage in halogen bonding, enhancing membrane permeability and binding affinity.

This guide focuses on providing a clear and reproducible framework for synthesizing these valuable compounds, emphasizing both traditional and modern, eco-friendly techniques.

The Reaction Mechanism: Formation of the Azomethine Linkage

The synthesis of a Schiff base from a hydrazide and an aldehyde is a two-step process involving nucleophilic addition followed by dehydration (elimination).[3][5]

  • Nucleophilic Addition: The terminal primary amine group (-NH₂) of the this compound acts as a nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic.[5] This leads to the formation of an unstable carbinolamine (or hemiaminal) intermediate.[3]

  • Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom in the acidic medium. This converts the hydroxyl group into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming the stable C=N (azomethine) double bond characteristic of the Schiff base.[3][5]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration R-NH2 Hydrazide (Nucleophile) R'-CHO Aldehyde (Electrophile) R-NH2->R'-CHO Attack Intermediate Carbinolamine Intermediate R'-CHO->Intermediate Protonation Protonation of -OH Intermediate->Protonation -H2O Elimination Elimination of H2O Protonation->Elimination SchiffBase Schiff Base (Product) Elimination->SchiffBase

Caption: General mechanism for Schiff base formation.

Synthetic Methodologies: A Comparative Overview

The choice of synthetic method can dramatically influence reaction efficiency, yield, purity, and environmental impact. We present two primary protocols: the traditional conventional heating method and the modern microwave-assisted approach.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction Time Hours (e.g., 4–12 h)[6]Minutes (e.g., 3–15 min)[6][7]
Product Yield Good to High (e.g., 56–82%)[6][8]Often Higher (e.g., 77–94%)[6][7]
Energy Input High; requires prolonged heating of the entire solvent volume.Low; direct and focused heating of polar molecules.
Solvent Usage Typically requires larger volumes for effective heat transfer.Can often be performed with less solvent or even solvent-free.[8]
Process Control Slower response to temperature changes.Rapid and precise temperature and pressure control.
Green Chemistry Less aligned due to high energy and solvent use.Highly aligned; energy efficient, faster, often less waste.[9][10]

Microwave-assisted synthesis offers substantial advantages, primarily by accelerating reaction rates through efficient and uniform heating of the reaction mixture.[7][8] This often leads to cleaner reactions with fewer side products, simplifying purification.[6]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol A: Conventional Synthesis via Reflux

This method involves heating the reactants in a suitable solvent under reflux, a reliable and widely accessible technique.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Salicylaldehyde, Vanillin, etc.)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and TLC apparatus.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde (10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with constant stirring. The reaction temperature will be the boiling point of ethanol (~78 °C).

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of starting materials and the appearance of a new spot indicate product formation. This typically takes 4-6 hours.[11]

  • Isolation: Once the reaction is complete, cool the flask to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a high-purity crystalline solid.[12]

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Protocol B: Microwave-Assisted Synthesis

This "green" method utilizes a dedicated microwave reactor for rapid, controlled, and efficient heating.[9]

Materials:

  • This compound

  • Substituted Aldehyde

  • Ethanol or Methanol

  • Microwave-safe reaction vessel with a pressure cap.

  • A dedicated scientific microwave reactor.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine equimolar amounts of this compound (e.g., 1 mmol) and the substituted aldehyde (1 mmol).

  • Solvent Addition: Add a minimal amount of ethanol or methanol (e.g., 3-5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) and power (e.g., 100-300 W) for a short duration, typically 5-15 minutes.[7][11] The reaction parameters may need to be optimized for different aldehydes.

  • Cooling & Isolation: After irradiation, the vessel is cooled to room temperature (this is often an automated step in modern reactors). Upon cooling, the product usually crystallizes.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallization, if necessary, can be performed as described in the conventional protocol.

  • Drying: Dry the purified product in a vacuum oven.

G cluster_0 Conventional Workflow cluster_1 Microwave Workflow A1 Mix Reactants & Solvent A2 Add Catalyst A1->A2 A3 Heat to Reflux (4-6 hours) A2->A3 A4 Cool to RT A3->A4 A5 Filter & Wash A4->A5 A6 Recrystallize A5->A6 B1 Mix Reactants & Solvent B2 Seal Vessel B1->B2 B3 Irradiate (5-15 minutes) B2->B3 B4 Cool to RT B3->B4 B5 Filter & Wash B4->B5 B6 Recrystallize (if needed) B5->B6

Caption: Comparative experimental workflows.

Characterization of Synthesized Schiff Bases

Confirmation of the product's identity and purity is crucial. The following analytical techniques are standard:

  • Melting Point (M.P.): A sharp melting point range indicates high purity of the crystalline compound.

  • FT-IR Spectroscopy: Look for the appearance of a strong absorption band around 1600-1650 cm⁻¹ , characteristic of the C=N (azomethine) stretch. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the primary amine bands from the hydrazide also confirms the reaction. A broad band for the phenolic O-H and a sharp band for the N-H group should also be present.[9]

  • ¹H NMR Spectroscopy: The most definitive signal is a singlet in the δ 8.0-10.0 ppm region, corresponding to the azomethine proton (-CH=N-).[13][14] Aromatic protons and exchangeable protons (O-H, N-H) will also be visible.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, identified by the molecular ion peak [M]⁺.

Applications and Biological Potential

Schiff bases derived from 5-bromosalicylaldehyde and various hydrazides are extensively studied for their therapeutic potential.[15] The resulting compounds from this compound are expected to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Many hydrazone-type Schiff bases show potent activity against various bacterial and fungal strains.[1][2][12]

  • Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various human cancer cell lines.[15][16]

  • Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group is a key pharmacophore for radical scavenging and anti-inflammatory properties.

Further derivatization into metal complexes can often enhance this biological activity.[12][17]

References

Application Notes and Protocols for the Utilization of 5-Bromo-2-hydroxybenzohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Hydrazide and its derivatives represent a promising class of compounds, known for their wide spectrum of biological activities. This guide focuses on 5-Bromo-2-hydroxybenzohydrazide (5B2HBH), a versatile scaffold for antimicrobial drug discovery. We provide a comprehensive framework for researchers, starting with the fundamental properties of 5B2HBH and extending to detailed, field-proven protocols for the synthesis of derivative libraries, primary antimicrobial screening, mechanism of action elucidation, and preliminary therapeutic potential assessment. The methodologies are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices, empowering researchers to effectively investigate the potential of the 5B2HBH core structure in their drug discovery programs.

Section 1: The this compound Scaffold: Foundation for Discovery

Core Compound Characteristics

This compound (also known as 5-Bromosalicylhydrazide) is a salicylamide derivative that serves as an excellent starting material for chemical synthesis due to its reactive hydrazide moiety.[1] Its chemical and physical properties provide a solid foundation for modification and biological screening.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[2]
Molecular Formula C₇H₇BrN₂O₂ PubChem[2]
Molecular Weight 231.05 g/mol PubChem[2]
CAS Number 39635-10-4 PubChem[2]

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)NN)O | PubChem[2] |

Rationale for Use in Antimicrobial Discovery & Biological Profile

The salicylamide core is of significant interest in medicinal chemistry.[1] While this compound itself has demonstrated weaker antimicrobial efficacy compared to its derivatives, its true value lies in its role as a versatile synthetic intermediate.[1] The hydrazide group can be readily condensed with various aldehydes or ketones to form hydrazones (Schiff bases), a chemical class renowned for a wide range of biological activities.[3][4]

Studies on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[1] Furthermore, N-acylhydrazone derivatives containing a 5-bromo-substituted phenyl ring have exhibited potent antibacterial activity and, critically, have shown synergistic effects when combined with conventional antibiotics like streptomycin, suggesting their potential as antibiotic adjuvants.[5]

The proposed mechanism of action for related brominated antimicrobial compounds, such as bronidox, involves the oxidation of essential protein thiols.[6] This disruption of enzyme activity and subsequent inhibition of microbial growth is a plausible starting hypothesis for the mechanism of 5B2HBH derivatives.[6]

Section 2: Experimental Workflows for Antimicrobial Screening

Overall Drug Discovery Workflow

A systematic approach is crucial for efficiently screening and identifying lead compounds. The workflow begins with the synthesis of a focused library of derivatives from the 5B2HBH core, followed by a cascade of in vitro assays to determine antimicrobial activity, cytotoxicity, and potential synergy with existing drugs.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization A 5B2HBH Core Scaffold B Synthesize Hydrazone Derivative Library (Protocol 2.2) A->B C Primary Antimicrobial Screening (MIC Determination) (Protocol 2.3) B->C D Cytotoxicity Assay (Protocol 4.1) C->D E Mechanism of Action Studies (Section 3) C->E F Synergy Testing (Protocol 4.2) C->F G Analyze Structure- Activity Relationship (SAR) D->G E->G F->G H In Vivo Studies G->H

Caption: High-level workflow for antimicrobial drug discovery using the 5B2HBH scaffold.

Protocol: Synthesis of a 5B2HBH-Derived Hydrazone Library

Rationale: The conversion of hydrazides to hydrazones via a condensation reaction is a robust and high-yielding synthetic route.[4][7] By reacting 5B2HBH with a diverse panel of aromatic and aliphatic aldehydes, a library can be generated to explore the structure-activity relationship (SAR). The choice of aldehydes should aim to vary electronic properties (electron-donating vs. withdrawing groups) and steric bulk to probe the binding pocket of the putative molecular target.

G compound_a This compound plus + compound_a->plus compound_b Substituted Aldehyde (R-CHO) arrow Methanol Room Temp Stir compound_b->arrow plus->compound_b product Hydrazone Derivative (Schiff Base) arrow->product plus2 + product->plus2 water H₂O plus2->water

Caption: General synthesis of hydrazone derivatives from 5B2HBH.

Step-by-Step Protocol:

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of methanol.

  • Addition of Aldehyde: To the stirred solution, add 1.0 mmol of the selected aldehyde (e.g., salicylaldehyde, benzaldehyde, 4-nitrobenzaldehyde).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-4 hours.[7]

  • Product Isolation: Upon completion, the hydrazone product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in vacuo. Recrystallization from ethanol or methanol can be performed if further purification is required.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Primary Antimicrobial Screening (MIC Determination)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay allows for the direct comparison of the potency of different compounds.

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • Bacterial strains (e.g., S. aureus ATCC 25923, B. cereus ATCC 14579, E. coli ATCC 25922, P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Streptomycin)

  • Negative control (DMSO vehicle)

Step-by-Step Protocol:

  • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 10 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (bacteria with a standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria with broth and DMSO vehicle).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Results can be read visually or with a plate reader at 600 nm.

Table 2: Example MIC Data Recording Template

Compound S. aureus MIC (µg/mL) B. cereus MIC (µg/mL) E. coli MIC (µg/mL)
5B2HBH >128 >128 >128
Derivative 1 32 16 >128
Derivative 2 8 8 64

| Ciprofloxacin | 0.5 | 0.25 | 0.015 |

Section 3: Investigating the Mechanism of Action (MoA)

Rationale: Understanding how a compound kills or inhibits bacteria is critical for its development. It can help predict resistance mechanisms, potential toxicity, and opportunities for combination therapy. Common antibacterial mechanisms include interference with the cell wall, cell membrane, protein synthesis, or nucleic acid synthesis.[8][9]

G cluster_targets Potential Drug Targets center Bacterial Cell A Cell Wall Synthesis B Protein Synthesis (Ribosome) C DNA/RNA Synthesis D Cell Membrane Integrity E Enzyme Activity (e.g., Thiol-dependent) Compound 5B2HBH Derivative Compound->A Inhibits Compound->B Inhibits Compound->C Inhibits Compound->D Inhibits Compound->E Inhibits

Caption: Common molecular targets for antimicrobial agents within a bacterial cell.

Protocol: Thiol Reactivity Assay (Ellman's Reagent)

Rationale: Based on the MoA of the related compound bronidox, a primary hypothesis is that 5B2HBH derivatives may react with and oxidize essential sulfhydryl (thiol) groups in bacterial proteins.[6] This can be tested in vitro using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be quantified spectrophotometrically. A decrease in the signal in the presence of the test compound suggests thiol reactivity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of a thiol-containing molecule (e.g., glutathione or cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of DTNB in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the thiol solution, the buffer, and the test compound at various concentrations.

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for any reaction between the compound and the thiol groups.

  • DTNB Addition: Add the DTNB solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a plate reader.

  • Analysis: Compare the absorbance of wells containing the test compound to control wells without the compound. A significant reduction in absorbance indicates that the compound has reacted with the thiols, making them unavailable to react with DTNB.

Section 4: Assessing Therapeutic Potential

Protocol: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: An ideal antimicrobial agent should be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] This protocol determines the 50% cytotoxic concentration (CC₅₀), a key parameter for evaluating the therapeutic window of a compound.

Materials:

  • Mammalian cell line (e.g., Vero or HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the cells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the CC₅₀ value using non-linear regression. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the microbe over host cells.

Protocol: Synergy Testing (Checkerboard Assay)

Rationale: Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities. This can help overcome resistance and lower required dosages. The checkerboard assay is a two-dimensional dilution method to assess these interactions.[5]

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Compound A (the test compound) along the x-axis and serial dilutions of Compound B (a known antibiotic) along the y-axis. The result is a matrix of wells containing unique combinations of concentrations of both drugs.

  • Inoculation: Inoculate the plate with the target bacterial strain as described in the MIC protocol (Protocol 2.3).

  • Incubation & Reading: Incubate the plate for 18-24 hours and determine the MIC of each compound alone and in combination.

  • Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index (FICI) = FIC of A + FIC of B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Section 5: Data Interpretation and Future Directions

The successful completion of these protocols will yield a rich dataset. The primary goal is to identify derivatives of 5B2HBH with potent antimicrobial activity (low MIC), low host cell toxicity (high CC₅₀), and a favorable Selectivity Index (SI > 10 is a common benchmark).

Analysis of the MIC data across the synthesized library will illuminate the structure-activity relationship (SAR), revealing which chemical modifications enhance potency. For example, one might find that electron-withdrawing groups on the aldehyde-derived portion of the molecule increase activity against Gram-positive bacteria.

Promising "hit" compounds should be advanced to further studies, including time-kill kinetics, resistance frequency analysis, and eventually, evaluation in in vivo models of infection.[10][11] The protocols outlined in this guide provide the essential first steps in a rigorous, evidence-based approach to discovering novel antimicrobial agents from the versatile this compound scaffold.

References

Application of 5-Bromo-2-hydroxybenzohydrazide in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Salicylhydrazide Scaffold

The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Chronic inflammatory diseases affect a significant portion of the global population, and many current therapies are associated with undesirable side effects. The salicylhydrazide scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The inherent structural features of salicylhydrazides, including the phenolic hydroxyl group and the hydrazide moiety, provide key interaction points with biological targets.

5-Bromo-2-hydroxybenzohydrazide, in particular, serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The presence of the bromine atom at the 5-position can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of promising anti-inflammatory agents. We will delve into detailed synthetic protocols for key derivatives, present their biological activities, elucidate their mechanisms of action, and provide insights into the structure-activity relationships that govern their therapeutic potential.

Synthetic Pathways to Bioactive Derivatives

This compound is a key intermediate that can be readily derivatized to yield a variety of heterocyclic compounds and Schiff bases with significant anti-inflammatory activity. The primary synthetic routes involve the condensation of the hydrazide with various aldehydes to form hydrazones (Schiff bases) and subsequent cyclization to form heterocycles like 1,3,4-oxadiazoles.

Synthesis of the Starting Material: this compound

The journey begins with the synthesis of the core scaffold, this compound, which can be efficiently prepared from the corresponding methyl ester.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 5-bromo-2-hydroxybenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, filter funnel, and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 5-bromo-2-hydroxybenzoate (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • The reaction mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled solution is poured into a beaker of cold water, which will cause the product to precipitate.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any unreacted hydrazine hydrate.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • The final product should be dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application Notes & Protocols for the Development of Anticancer Compounds from 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Hydrazone Scaffold

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. The hydrazone moiety (-NH-N=CH-) has emerged as a "privileged scaffold," a versatile structural motif consistently found in compounds with a wide array of biological activities, including significant anticancer properties.[1] Hydrazones and their precursors, hydrazides, are synthetically accessible and readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). Their anticancer effects are often attributed to their ability to chelate metal ions, inhibit key enzymes, and interfere with critical signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).[1][2]

5-Bromo-2-hydroxybenzohydrazide is an excellent starting material for generating a library of potential anticancer compounds. The presence of a bromine atom and a phenolic hydroxyl group on the salicylaldehyde-like ring can significantly influence the compound's biological activity. Halogen substituents can enhance membrane permeability and binding interactions, while the hydroxyl group is a key feature for metal chelation and hydrogen bonding with biological targets.[3][4]

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel anticancer compounds derived from this compound. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the process.

PART 1: Synthesis and Characterization of Novel Hydrazone Derivatives

The primary synthetic strategy involves the condensation reaction between the hydrazide group of this compound and a variety of aromatic or heteroaromatic aldehydes. This reaction forms a stable hydrazone linkage. The choice of aldehyde is critical as it introduces structural diversity, allowing for the modulation of the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its anticancer activity.

Workflow for Synthesis and Characterization

The overall process from starting material to a fully characterized potential drug candidate is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start This compound + Substituted Aldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) Start->Reaction Step 1 Purification Recrystallization Reaction->Purification Step 2 Product Pure Hydrazone Product Purification->Product Step 3 TLC TLC Analysis Product->TLC FTIR FT-IR Spectroscopy TLC->FTIR NMR 1H & 13C NMR Spectroscopy FTIR->NMR MS Mass Spectrometry NMR->MS

Caption: Workflow from synthesis to characterization.

Protocol 1: General Synthesis of N'-(Substituted-benzylidene)-5-bromo-2-hydroxybenzohydrazides

Rationale: This protocol utilizes a straightforward acid-catalyzed condensation reaction, which is a highly efficient and widely documented method for hydrazone synthesis.[5][6] Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. A catalytic amount of acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, indole-3-carboxaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) with gentle warming and stirring.

  • To this solution, add the selected substituted aldehyde (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane). The formation of a new spot with a different Rf value indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure hydrazone derivative.

  • Dry the purified crystals in a vacuum oven at 40-50°C.

Protocol 2: Structural Characterization of Synthesized Hydrazones

Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Each technique provides a piece of the structural puzzle. FT-IR confirms the presence of key functional groups, NMR provides a detailed map of the proton and carbon environments, and Mass Spectrometry confirms the molecular weight.

A. Thin Layer Chromatography (TLC):

  • Purpose: To assess reaction completion and purity of the final product.

  • Procedure: Spot the starting materials and the reaction mixture on a silica gel plate. Develop the plate in an appropriate solvent system. The final product should appear as a single spot, distinct from the starting materials.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the key functional groups in the synthesized molecule.

  • Expected Peaks:

    • N-H stretch: A sharp peak around 3100-3300 cm⁻¹.

    • O-H stretch (phenolic): A broad peak around 3200-3600 cm⁻¹.

    • C=O stretch (amide): A strong, sharp peak around 1640-1680 cm⁻¹.

    • C=N stretch (imine): A peak around 1600-1620 cm⁻¹.[8]

    • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed molecular structure.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • -OH (phenolic): A broad singlet, typically downfield (>10 ppm).[9]

    • -NH (amide): A singlet, typically between 11.0 and 12.0 ppm.[9]

    • -CH=N (azomethine): A singlet, typically between 8.0 and 9.0 ppm.[10]

    • Aromatic Protons: Multiplets in the range of 6.8-8.5 ppm.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~160-170 ppm), the azomethine carbon (~140-150 ppm), and the various aromatic carbons.

D. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Procedure: Use a technique like Electrospray Ionization (ESI-MS). The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be visible in the molecular ion peak.

PART 2: In Vitro Anticancer Evaluation

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. A tiered approach, starting with general cytotoxicity screening and moving towards more specific mechanistic assays, is recommended.

Workflow for In Vitro Biological Evaluation

G cluster_screening Primary Screening cluster_mechanism Mechanistic Studies Start Pure Hydrazone Compound MTT MTT Cytotoxicity Assay (Determine IC50) Start->MTT AnnexinV Annexin V/PI Apoptosis Assay MTT->AnnexinV If IC50 is potent CellCycle Cell Cycle Analysis AnnexinV->CellCycle WesternBlot Western Blot (Target Protein Expression) CellCycle->WesternBlot G cluster_pathways Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Hydrazone Hydrazone Compound Hydrazone->VEGFR2 Inhibits MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK AKT Akt/PKB PI3K->AKT Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation Survival Cell Survival (Anti-Apoptotic) AKT->Survival Caspase Caspase-3 Activation AKT->Caspase Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits Caspase->Apoptosis Induces

References

The Versatile Precursor: Crafting Bioactive Heterocycles from 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic selection of a starting material is paramount to the efficient synthesis of novel compounds with therapeutic potential. 5-Bromo-2-hydroxybenzohydrazide, a readily accessible and highly functionalized scaffold, has emerged as a precursor of significant interest for the synthesis of a diverse array of heterocyclic compounds. Its inherent structural features—a reactive hydrazide moiety, a phenolic hydroxyl group, and a bromine atom on the aromatic ring—provide multiple points for chemical modification, enabling the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of three key classes of bioactive heterocycles—1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles—using this compound as the common progenitor. The methodologies are presented with an emphasis on the underlying chemical principles and are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Core Reagent: this compound at a Glance

This compound (C₇H₇BrN₂O₂) is a stable, crystalline solid with a molecular weight of 231.05 g/mol . The strategic placement of the bromo and hydroxyl groups on the phenyl ring, ortho and para to the hydrazide functionality, respectively, influences the electronic and steric environment of the molecule, guiding its reactivity in cyclization reactions. The hydrazide group serves as the primary nucleophile for the construction of the heterocyclic rings.

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to off-white crystalline powder
CAS Number 39635-10-4

I. Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Two primary strategies for the synthesis of 1,3,4-oxadiazoles from this compound are detailed below.

A. Synthesis of 5-(5-Bromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a 2-thiol substituted 1,3,4-oxadiazole, a versatile intermediate that can be further functionalized at the thiol group. The reaction proceeds via the initial formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

Reaction Scheme:

G A This compound C Potassium dithiocarbazate intermediate A->C  +  1. B Carbon Disulfide (CS2) Potassium Hydroxide (KOH) B->C  + D 5-(5-Bromo-2-hydroxyphenyl)- 1,3,4-oxadiazole-2-thiol C->D  2. Cyclization     (Intramolecular)  - H2S E Heat Ethanol F Acidification (HCl)

Figure 1: Synthesis of 5-(5-Bromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.31 g, 0.01 mol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add potassium hydroxide (0.62 g, 0.011 mol) and stir until it dissolves completely. Then, add carbon disulfide (0.84 g, 0.011 mol) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Dissolve the residue in cold water (50 mL) and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with cold water, and dried. Recrystallize the crude product from ethanol to afford the pure 5-(5-Bromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol.[3]

Expected Product Characterization:

AnalysisExpected Results
Appearance White or pale yellow solid
IR (KBr, cm⁻¹) ~3400 (O-H), ~3100 (N-H), ~2550 (S-H), ~1620 (C=N), ~1050 (C-O-C)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons, phenolic OH, and a broad singlet for SH proton.
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons and carbons of the oxadiazole ring (~160-180 ppm).
Mass Spectrum (m/z) Molecular ion peak corresponding to C₇H₅BrN₂O₂S.
B. Synthesis of 2-(5-Bromo-2-hydroxyphenyl)-5-aryl-1,3,4-oxadiazoles

This method involves the condensation of this compound with an aromatic carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield 2,5-disubstituted 1,3,4-oxadiazoles.[4]

Reaction Scheme:

G A This compound C N,N'-diacylhydrazine intermediate A->C  +  1. B Aromatic Carboxylic Acid (Ar-COOH) B->C  + D 2-(5-Bromo-2-hydroxyphenyl)- 5-aryl-1,3,4-oxadiazole C->D  2. Cyclodehydration  - H2O E Phosphorus Oxychloride (POCl3) Heat

Figure 2: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol:

  • Reaction Mixture: In a 50 mL round-bottom flask, place a mixture of this compound (2.31 g, 0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol).

  • Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (5 mL) to the mixture in a fume hood with constant cooling in an ice bath.

  • Reaction Conditions: After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • Purification: The solid product that separates out is filtered, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid. The crude product is then dried and recrystallized from a suitable solvent like ethanol or acetic acid.[4]

Data Summary for Representative 2,5-Disubstituted 1,3,4-Oxadiazoles:

Ar-GroupYield (%)Melting Point (°C)
Phenyl85210-212
4-Chlorophenyl88234-236
4-Nitrophenyl82258-260

II. Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another important class of five-membered heterocycles containing sulfur and nitrogen atoms, known for their diverse pharmacological activities, particularly as antimicrobial agents.[5][6]

Synthesis of 5-(5-Bromo-2-hydroxyphenyl)-1,3,4-thiadiazol-2-amine

This protocol outlines the synthesis of a 2-amino-substituted 1,3,4-thiadiazole. The key step is the acid-catalyzed cyclization of an N-thiocarbamoyl hydrazide intermediate.

Reaction Scheme:

G A This compound C N-thiocarbamoyl hydrazide intermediate A->C  +  1. B Ammonium thiocyanate B->C  + D 5-(5-Bromo-2-hydroxyphenyl)- 1,3,4-thiadiazol-2-amine C->D  2. Cyclization  - H2O E Conc. Sulfuric Acid Heat

Figure 3: Synthesis of a 2-amino-1,3,4-thiadiazole derivative.

Protocol:

  • Intermediate Formation: A mixture of this compound (2.31 g, 0.01 mol) and ammonium thiocyanate (0.84 g, 0.011 mol) in ethanol (20 mL) is refluxed for 4 hours.

  • Cyclization: After cooling, the solvent is removed under reduced pressure. To the residue, concentrated sulfuric acid (10 mL) is added carefully with cooling in an ice bath. The mixture is then heated at 100°C for 1 hour.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting solution is neutralized with a concentrated ammonia solution.

  • Purification: The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-amino-5-(5-bromo-2-hydroxyphenyl)-1,3,4-thiadiazole.

III. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are core structures in many pharmaceuticals, including anti-inflammatory and analgesic drugs.[7]

Synthesis of 1-(5-Bromo-2-hydroxybenzoyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative through the condensation of this compound with a β-diketone, acetylacetone.

Reaction Scheme:

G A This compound C Hydrazone intermediate A->C  +  1. B Acetylacetone B->C  + D 1-(5-Bromo-2-hydroxybenzoyl)- 3,5-dimethyl-1H-pyrazole C->D  2. Cyclization  - H2O E Glacial Acetic Acid Heat

Figure 4: Synthesis of a pyrazole derivative.

Protocol:

  • Reaction Setup: A mixture of this compound (2.31 g, 0.01 mol) and acetylacetone (1.1 g, 0.011 mol) is taken in a round-bottom flask.

  • Reaction Conditions: Glacial acetic acid (15 mL) is added to the mixture, and the solution is refluxed for 5-7 hours.

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • Purification: The solid product that separates out is filtered, washed with water, and dried. Recrystallization from ethanol gives the pure 1-(5-bromo-2-hydroxybenzoyl)-3,5-dimethyl-1H-pyrazole.[7]

Applications and Future Perspectives

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities. The presence of the 5-bromo-2-hydroxyphenyl moiety can enhance the lipophilicity and introduce specific electronic effects that may modulate the interaction of these molecules with biological targets.

  • Antimicrobial Activity: Many 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[1][2][5][6] The synthesized compounds should be screened against various microbial strains to ascertain their efficacy.

  • Anticancer Activity: The heterocyclic scaffolds described are present in numerous anticancer agents. The synthesized derivatives could be evaluated for their cytotoxic effects against various cancer cell lines.

  • Further Functionalization: The bromine atom on the phenyl ring serves as a handle for further modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

References

Application Note: A Multi-faceted Approach to the Characterization of 5-Bromo-2-hydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Bromo-2-hydroxybenzohydrazide Derivatives

This compound and its derivatives represent a class of compounds of significant interest in medicinal chemistry and drug development. The presence of the bromo-salicylhydrazide scaffold imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise structural features of these derivatives, including the nature and position of substituents, are critical determinants of their therapeutic efficacy and toxicological profiles. Consequently, rigorous and comprehensive analytical characterization is paramount for ensuring the identity, purity, and structural integrity of these molecules. This guide provides a detailed overview of the key analytical techniques and protocols for the robust characterization of this compound derivatives.

A Synergy of Analytical Techniques

A single analytical technique is often insufficient to fully elucidate the complex structures of these derivatives. A multi-pronged approach, integrating data from various spectroscopic and chromatographic methods, is essential for unambiguous characterization. The interplay between these techniques provides a holistic understanding of the molecule, from its elemental composition and functional groups to its three-dimensional arrangement in the solid state.

References

Application Note: Structural Elucidation of 5-Bromo-2-hydroxybenzohydrazide and its Hydrazone Derivatives using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-hydroxybenzohydrazide is a pivotal precursor in medicinal chemistry, valued for its role in synthesizing Schiff bases and other derivatives with significant therapeutic potential. Verifying the molecular structure of the starting material and its subsequent reaction products is critical for drug discovery and development pipelines. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural characterization of this compound and its hydrazone products. We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an in-depth analysis of key spectral features that differentiate the reactant from its products. This guide emphasizes the synergistic use of these two powerful analytical techniques to ensure scientific integrity and accelerate research.

Introduction: The Chemical and Therapeutic Importance

This compound is a highly functionalized aromatic compound that serves as a versatile scaffold in the synthesis of novel therapeutic agents. Its structure incorporates a brominated salicylaldehyde moiety combined with a hydrazide group (-CONHNH₂), providing multiple reactive sites for chemical modification. One of the most common and significant reactions is the condensation of the terminal amine of the hydrazide group with aldehydes or ketones to form hydrazones, a class of compounds containing the azomethine (–NHN=CH–) linkage.[1][2]

These resulting hydrazone derivatives are widely investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The biological efficacy of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, rigorous analytical confirmation at each synthetic step is not merely a procedural formality but a cornerstone of successful drug development.

This guide details the complementary application of FT-IR and NMR spectroscopy for this purpose. FT-IR provides a rapid and definitive fingerprint of the functional groups present, allowing for the direct observation of the conversion of the hydrazide to a hydrazone.[5] Concurrently, ¹H NMR spectroscopy offers a detailed map of the molecule's proton framework, confirming the overall structure and connectivity of the final product.[5]

Core Principles of Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending). Each functional group (like O-H, N-H, C=O) has a characteristic vibrational frequency, making the resulting spectrum a unique "molecular fingerprint." In the context of this topic, FT-IR is expertly suited to:

  • Identify the key functional groups in the this compound starting material.

  • Confirm the disappearance of the primary amine (-NH₂) vibrations.

  • Verify the formation of the new imine or azomethine (-C=N-) bond in the hydrazone product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei, most commonly the proton (¹H). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment, providing invaluable information about:

  • The number of different types of protons in a molecule.

  • The connectivity of atoms through spin-spin coupling.

  • The precise arrangement of the molecular skeleton.

For this application, ¹H NMR is used to map the entire proton environment, definitively identifying the aromatic substitution pattern and, most critically, confirming the appearance of the new azomethine proton (–N=CH–) in the product, a signal that is absent in the starting material.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating and provide a clear path from synthesis to analysis.

General Protocol for Synthesis of a Model Hydrazone Product

To illustrate the spectroscopic changes, a representative protocol for the synthesis of N'-(4-chlorobenzylidene)-5-bromo-2-hydroxybenzohydrazide is provided.

Methodology:

  • Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask, warming gently if necessary.

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 3-5 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the pure hydrazone product.[6]

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound + Substituted Aldehyde Reaction Reflux in Ethanol (Acid Catalyst) Start->Reaction Isolation Cooling, Filtration & Recrystallization Reaction->Isolation Product Pure Hydrazone Product Isolation->Product FTIR_Prep FT-IR Sample Prep (KBr Pellet) Product->FTIR_Prep NMR_Prep NMR Sample Prep (DMSO-d6) Product->NMR_Prep Acquire Data Acquisition FTIR_Prep->Acquire NMR_Prep->Acquire Interpret Spectral Interpretation & Structural Verification Acquire->Interpret Final Final Interpret->Final Verified Structure

FT-IR Sample Preparation and Acquisition (KBr Pellet Method)

The KBr pellet method is a robust technique for acquiring high-quality spectra of solid samples.

Protocol:

  • Sample Preparation: Thoroughly grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Background Collection: Place the empty spectrometer sample holder in the beam path and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

¹H NMR Sample Preparation and Acquisition

The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds as it readily solubilizes both the starting material and products, and its residual proton signal does not interfere with key analyte signals. Importantly, it allows for the observation of exchangeable protons (OH, NH).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Validation (D₂O Exchange): To definitively identify the OH and NH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the OH and NH protons will broaden or disappear due to proton-deuteron exchange.

Spectroscopic Data Interpretation and Analysis

The core of the analysis lies in comparing the spectra of the product to the starting material.

this compound >]; }

N'-(benzylidene)-5-bromo-2-hydroxybenzohydrazide >]; }

Analysis of this compound (Starting Material)

FT-IR Spectral Data: The FT-IR spectrum is characterized by multiple peaks corresponding to the various functional groups.

Vibrational Frequency (cm⁻¹)AssignmentDescription
3150 - 3400O-H and N-H StretchingBroad absorption due to phenolic -OH and -NH/-NH₂ groups.[1]
~3300 & ~3200N-H Asymmetric & SymmetricTwo distinct bands from the terminal -NH₂ group.
~1640C=O Stretching (Amide I)Strong absorption typical for hydrazides.[1]
~1550N-H Bending (Amide II)Characteristic amide bend.
~1250C-O Stretching (Phenolic)Strong band for the aryl C-O bond.
1450 - 1600C=C Aromatic StretchingMultiple sharp bands from the benzene ring.

¹H NMR Spectral Data (in DMSO-d₆): The proton NMR spectrum provides a clear map of the molecule's structure.

Chemical Shift (δ ppm)MultiplicityAssignmentDescription
9.5 - 11.5Broad Singlet-OH, -NHExchangeable protons. The phenolic OH is often downfield.
7.5 - 8.0MultipletAromatic ProtonsThree protons on the substituted benzene ring.
4.0 - 5.0Broad Singlet-NH₂Exchangeable protons of the terminal amine.[1]
Comparative Analysis of the Hydrazone Product

Structural confirmation is achieved by identifying the expected changes in the spectra following the reaction.

Key FT-IR Spectral Changes:

ObservationInterpretation
Disappearance of N-H stretching bandsLoss of the terminal -NH₂ group.
Appearance of a new band at ~1580-1620 cm⁻¹Formation of the C=N (azomethine) bond, a definitive marker.[2]
Shift in the C=O (Amide I) bandChange in the electronic environment around the carbonyl group.

Key ¹H NMR Spectral Changes:

The most compelling evidence for hydrazone formation comes from the ¹H NMR spectrum.

ObservationInterpretation
Disappearance of the -NH₂ signalThe terminal amine has reacted.
Appearance of a new singlet at δ 8.0-9.0 ppmThis is the hallmark signal of the new azomethine proton (-N=CH-).[1]
Appearance of new aromatic/aliphatic signalsSignals corresponding to the protons from the aldehyde reactant are now present.
Shift in original aromatic proton signalsThe new, larger substituent alters the electronic environment of the original ring.

Conclusion

The combined use of FT-IR and NMR spectroscopy provides a powerful, non-destructive, and unambiguous method for the structural characterization of this compound and its synthetic derivatives. FT-IR serves as an excellent tool for rapidly monitoring the reaction by tracking the appearance and disappearance of key functional groups. ¹H NMR complements this by providing definitive evidence of the newly formed covalent bonds and confirming the complete structural framework of the product. By following the detailed protocols and interpretation guidelines presented in this note, researchers in drug discovery and medicinal chemistry can ensure the structural integrity of their compounds, a critical step for establishing reliable structure-activity relationships and advancing new therapeutic candidates.

References

Application Notes and Protocols: High-Throughput Screening of 5-Bromo-2-hydroxybenzohydrazide Derivatives for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Hydrazide Scaffolds in Protease Inhibition

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in physiology and pathology.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4] Consequently, the development of potent and selective protease inhibitors is a cornerstone of modern drug discovery.[3]

The hydrazide functional group (R-CO-NH-NH2) has emerged as a privileged scaffold in medicinal chemistry.[5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Of particular interest is the role of hydrazides as "warheads" in the design of protease inhibitors. The hydrazide moiety can act as a transition-state mimic, forming key electrostatic interactions with catalytic residues in the active site of various protease families, including aspartic, cysteine, and serine proteases.[3][7]

This application note provides a comprehensive guide for researchers engaged in the discovery and characterization of novel protease inhibitors based on the 5-Bromo-2-hydroxybenzohydrazide scaffold. We present a detailed, field-proven protocol for a fluorescence-based in vitro assay designed for high-throughput screening (HTS) and subsequent determination of inhibitor potency (IC50). The described methodology uses Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory lung diseases, as a representative target, reflecting published activity for derivatives of this scaffold.[8]

Principle of the Assay: Fluorescence Resonance Energy Transfer (FRET)

The protocol employs a Fluorescence Resonance Energy Transfer (FRET)-based assay, a highly sensitive and widely adopted method for measuring protease activity and inhibition.[9][10][11] The assay utilizes a synthetic peptide substrate that is specifically cleaved by the target protease. This substrate is dual-labeled with a fluorophore and a quencher molecule.

In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of fluorescence emission. Upon enzymatic cleavage of the peptide bond separating the two moieties, the fluorophore is liberated from the quencher's influence, leading to a quantifiable increase in fluorescence intensity.[9][12] The rate of this increase is directly proportional to the protease's activity. The presence of an inhibitor, such as a this compound derivative, will reduce the rate of substrate cleavage, resulting in a diminished fluorescent signal.[13]

Visualizing the FRET-Based Inhibition Assay

The following diagram illustrates the core principle of the FRET assay for screening protease inhibitors.

FRET_Principle cluster_0 Initial State: No Activity cluster_1 Active State: Inhibition cluster_2 Control State: No Inhibition Intact_Substrate Intact Substrate (Fluorophore + Quencher) Quenched Quenched Signal Intact_Substrate->Quenched Low Fluorescence Protease_Inactive Protease Inhibitor Inhibitor (this compound derivative) Inhibitor->Protease_Inactive Binding Inhibited_Complex Inhibitor-Protease Complex No_Cleavage Substrate Remains Intact Inhibited_Complex->No_Cleavage No Cleavage Low_Signal Signal Remains Low No_Cleavage->Low_Signal Low Fluorescence Active_Protease Active Protease Cleaved_Products Cleaved Products (Fluorophore Released) Active_Protease->Cleaved_Products Cleavage High_Signal Signal Increases Cleaved_Products->High_Signal High Fluorescence

Caption: Principle of the FRET-based protease inhibition assay.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with excitation/emission filters appropriate for the chosen FRET pair (e.g., Ex/Em = 490/520 nm).

  • 384-well or 96-well black, flat-bottom microplates (low-binding).

  • Multichannel pipettes and/or automated liquid handling system.

  • Reagent reservoirs.

  • Incubator set to 37°C.

Reagents
  • Target Enzyme: Human Neutrophil Elastase (HNE), active form.

  • Fluorogenic Substrate: e.g., MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).

  • Test Compounds: this compound derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Positive Control Inhibitor: Sivelestat or other known HNE inhibitor.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

  • DMSO: Anhydrous, molecular biology grade.

Experimental Protocols

Protocol 1: Preparation of Reagents

Causality: Proper reagent preparation is critical for assay consistency and reproducibility. Stock solutions must be accurately prepared and stored to maintain compound and enzyme integrity.

  • Assay Buffer: Prepare 1 L of Assay Buffer by dissolving the appropriate amounts of HEPES and NaCl in deionized water. Adjust the pH to 7.4. Add Tween-20 and mix thoroughly. Filter sterilize and store at 4°C.

  • Enzyme Stock Solution: Reconstitute lyophilized HNE in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve the fluorogenic substrate in 100% DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Test Compound Stock Plates: Prepare stock plates of the this compound derivatives at a concentration of 10 mM in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of Sivelestat in 100% DMSO.

Protocol 2: High-Throughput Screening (HTS) Assay

Causality: This protocol is optimized for screening a large number of compounds at a single concentration to identify "hits." The final DMSO concentration is kept low (≤1%) to minimize solvent effects on enzyme activity.

  • Prepare Working Solutions:

    • Enzyme Working Solution: On the day of the assay, thaw an aliquot of HNE stock and dilute it in Assay Buffer to a 2X final concentration (e.g., 20 nM, final concentration will be 10 nM).

    • Substrate Working Solution: Thaw an aliquot of the substrate stock and dilute it in Assay Buffer to a 2X final concentration (e.g., 20 µM, final concentration will be 10 µM). Protect from light.

  • Compound Plating:

    • Add 1 µL of test compound (from 1 mM intermediate plate, final concentration 10 µM) or control (DMSO for 100% activity, Sivelestat for 0% activity) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Add 50 µL of the 2X Enzyme Working Solution to each well.

    • Mix gently by tapping the plate.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Data Acquisition:

    • Add 50 µL of the 2X Substrate Working Solution to each well to initiate the enzymatic reaction. The total volume should be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC-based substrates) every minute for 30-60 minutes (kinetic reading).[12]

Workflow for HTS and IC50 Determination

The following diagram outlines the complete workflow from initial screening to potency determination.

HTS_Workflow cluster_Preparation Phase 1: Preparation cluster_Screening Phase 2: Primary Screen cluster_Confirmation Phase 3: Dose-Response A Prepare Reagents (Buffer, Enzyme, Substrate) B Compound Plate Preparation (10 mM Stocks in DMSO) C Single-Dose Screening (e.g., 10 µM) B->C D Kinetic Fluorescence Reading C->D E Calculate % Inhibition D->E F Identify 'Hits' (Inhibition > 50%) E->F G Prepare Serial Dilutions of Hits F->G H Repeat Assay with 8-10 Concentrations G->H I Generate Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow from HTS to IC50 determination for protease inhibitors.

Protocol 3: IC50 Determination

Causality: This protocol is used for "hit" compounds identified in the primary screen. By testing a range of concentrations, it allows for the determination of the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).

  • Prepare Compound Dilution Series:

    • For each "hit" compound, prepare a series of 8-10 dilutions in 100% DMSO. A common approach is a 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

  • Assay Setup:

    • Follow the same steps as in Protocol 2 (HTS Assay). However, instead of a single concentration, add 1 µL of each dilution from the series to the respective wells.

    • Include controls for 0% inhibition (DMSO only) and 100% inhibition (a saturating concentration of the positive control).

  • Data Acquisition:

    • Perform a kinetic read as described previously.

Data Analysis and Interpretation

  • Calculate Reaction Rate (Slope): For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100

    • V_inhibitor: Rate of the reaction in the presence of the test compound.

    • V_no_inhibitor: Rate of the reaction with DMSO only (maximum activity).

    • V_blank: Rate of the reaction with no enzyme (background).

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Sample Data Presentation

The potency of a series of hypothetical this compound derivatives can be summarized for easy comparison.

Compound IDScaffold ModificationIC50 (µM) vs. HNE
BZH-001Unsubstituted8.5
BZH-0024'-Chloro substitution2.1
BZH-0034'-Nitro substitution15.2
BZH-0043',4'-Dichloro sub.0.9
Sivelestat(Positive Control)0.05

Trustworthiness and Self-Validation

To ensure the integrity of the results, every assay plate must include a set of internal controls:

  • No-Inhibitor Control (100% Activity): Contains enzyme, substrate, and DMSO. This defines the maximum signal window.

  • Blank Control (Background): Contains substrate and DMSO, but no enzyme. This measures the background fluorescence of the substrate and buffer.

  • Positive Control Inhibitor (0% Activity): Contains enzyme, substrate, and a known inhibitor at a saturating concentration. This defines the minimum signal window and confirms the assay can detect inhibition.

The quality of the HTS assay can be statistically validated using the Z-factor (Z'), which measures the separation between the high and low controls. A Z' value between 0.5 and 1.0 indicates an excellent and robust assay suitable for HTS.

Conclusion

The described fluorescence-based assay provides a robust, sensitive, and high-throughput compatible method for screening this compound derivatives and determining their inhibitory potency against specific proteases.[12][13] The hydrazide core continues to be a promising starting point for the development of novel therapeutics, and this protocol offers a reliable framework for advancing these compounds through the initial stages of the drug discovery pipeline.[5][14]

References

Application Notes and Protocols for Antibacterial Activity Testing of Synthesized Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Imperative for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity. Hydrazones, a versatile class of organic compounds characterized by the >C=N-NH- functional group, have garnered significant attention in medicinal chemistry. Their structural diversity and proven broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties, position them as a promising scaffold for novel drug development.[1][2] The core of this promise lies in the azomethine group (-NH–N=CH-), which is crucial to their pharmacological effects.[3]

This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of the antibacterial potential of newly synthesized hydrazone derivatives. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for robust and reproducible screening. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[4][5][6][7]

The Scientific Rationale: Why These Protocols?

The evaluation of a new chemical entity's antibacterial properties is a stepwise process, moving from qualitative screening to quantitative assessment and finally to a deeper understanding of its bactericidal or bacteriostatic nature. This guide focuses on three cornerstone assays:

  • Agar Well/Disk Diffusion: A preliminary, qualitative method to rapidly screen for antibacterial activity. It is cost-effective and allows for the simultaneous testing of multiple compounds against various bacterial strains.[8]

  • Broth Microdilution: The gold standard for quantitative analysis, this method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[9][10] This is a critical parameter for assessing the potency of a compound.

  • Time-Kill Kinetic Assay: This dynamic assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms by measuring the rate of bacterial death over time.[11] This information is vital for predicting therapeutic outcomes.

The choice of specific materials and conditions, such as the use of Mueller-Hinton medium and the standardization of the bacterial inoculum, is critical for the validity of these assays. Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing because it has good batch-to-batch reproducibility, supports the growth of most non-fastidious pathogens, and is low in inhibitors that can interfere with certain antibiotics like sulfonamides and trimethoprim.[12][13][14][15]

Part 1: Qualitative Screening - Agar Well Diffusion Assay

This method provides a preliminary visual assessment of a hydrazone's ability to inhibit bacterial growth. The principle is based on the diffusion of the compound from a well or a paper disk through the agar, creating a concentration gradient. If the compound is active, a clear zone of inhibition will appear around the well or disk.[8]

Protocol: Agar Well Diffusion
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 25 mL into sterile 90 mm Petri dishes on a level surface to ensure a uniform depth of 4.0 ± 0.5 mm. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16][17][18][19][20] This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer (absorbance of 0.08 to 0.10 at 625 nm).[16][18]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[5][19]

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Well Creation and Compound Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using a sterile cork borer (6 mm in diameter), punch wells into the agar.

    • Aseptically add a defined volume (e.g., 50-100 µL) of the synthesized hydrazone solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic with known activity against the test organism (e.g., Ciprofloxacin, Gentamicin).

    • Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the hydrazone. This is crucial to ensure the solvent itself does not inhibit bacterial growth.[21]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for most non-fastidious bacteria.[15]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter indicates greater antibacterial activity. The absence of a zone around the negative control well validates the test.

Visual Workflow: Agar Well Diffusion

Agar_Well_Diffusion cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare MHA Plates C Inoculate MHA Plate with Swab A->C B Prepare 0.5 McFarland Bacterial Inoculum B->C D Create Wells in Agar C->D E Add Hydrazone, Positive & Negative Controls D->E F Incubate at 37°C for 18-24h E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

The broth microdilution method is a highly reproducible quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[9][10][22] This protocol is based on the guidelines set forth by CLSI document M07.[6][23][24][25]

Protocol: Broth Microdilution
  • Materials:

    • Sterile 96-well microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Synthesized hydrazone stock solution (e.g., in DMSO).

    • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Standard antibiotic (positive control).

  • Preparation of Hydrazone Dilutions:

    • Perform a two-fold serial dilution of the hydrazone compound in CAMHB directly in the 96-well plate.

    • For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the starting hydrazone concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, creating a concentration gradient. Discard 100 µL from the last dilution well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well containing the compound dilutions and the control wells. The final volume in each well will be 200 µL.

  • Controls on Each Plate:

    • Growth Control (Positive Control): A well containing CAMHB and the bacterial inoculum, but no hydrazone. This well should show turbidity.[21]

    • Sterility Control (Negative Control): A well containing only CAMHB (no bacteria, no hydrazone). This well should remain clear.[21]

    • Solvent Control: A well containing CAMHB, bacteria, and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no inhibitory effect.

    • Reference Antibiotic Control: A row with serial dilutions of a standard antibiotic to confirm the susceptibility of the test strain.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the hydrazone at which there is no visible growth (no turbidity) as compared to the growth control well. This can be assessed visually or with a microplate reader.

Determining Minimum Bactericidal Concentration (MBC)

To determine if a compound is bactericidal, the MBC can be determined following the MIC test.

  • Subculturing: Take a 10 µL aliquot from all the wells of the MIC plate that show no visible growth.

  • Plating: Spot the aliquot onto a fresh MHA plate that is free of any antimicrobial agent.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the hydrazone that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Data Presentation: Sample MIC/MBC Values for Hydrazones
Hydrazone DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
4-Trifluoromethyl phenyl derivative (6g)S. aureus0.78Not Reported[26]
Bischloro derivative (6i)B. subtilis0.78Not Reported[26]
4-Bromophenyl derivative (6j)A. baumannii0.78Not Reported[26]
Isonicotinic acid derivative (15)S. epidermidis ATCC 122281.953.91[11]
Pyrimidine derivative (19)S. aureus (MRSA1)3.125Not Reported
Steroidal Hydrazone (11)B. cereus7501500[27]

Part 3: Dynamic Assessment - Time-Kill Kinetic Assay

The time-kill assay provides critical information on the rate of antibacterial activity, helping to distinguish between bactericidal and bacteriostatic effects under dynamic conditions. A bactericidal agent is typically defined as one that causes a ≥3-log10 (or 99.9%) reduction in CFU/mL of the initial inoculum.[11]

Protocol: Time-Kill Assay
  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Setup:

    • Prepare several flasks or tubes for each condition:

      • Growth Control (no compound)

      • Hydrazone at 1x MIC

      • Hydrazone at 2x MIC

      • Hydrazone at 4x MIC

      • Positive Control (standard antibiotic at a relevant concentration)

    • Add the prepared inoculum to each flask/tube.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test and control flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each concentration of the hydrazone and the controls.

  • Interpretation:

    • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL and prevention of growth compared to the growth control.

    • No Effect: The growth curve is similar to the growth control.

Visual Logic: Interpreting Time-Kill Curves

Time_Kill_Interpretation cluster_curves Time-Kill Curve Profiles cluster_logic Interpretation Logic A Growth Control B Bacteriostatic E Time (hours) C Bactericidal D Initial Inoculum (Log CFU/mL) F >3-log reduction Start Plot Log CFU/mL vs. Time Decision Compare to Initial Inoculum at 24h. Is reduction ≥ 3-log10? Start->Decision Result1 Bactericidal Effect Decision->Result1 Yes Decision2 Is growth inhibited vs. Growth Control? Decision->Decision2 No Result2 Bacteriostatic Effect Decision2->Result2 Yes Result3 No Significant Effect Decision2->Result3 No G cluster_logic cluster_logic cluster_curves cluster_curves

Caption: Logic for interpreting time-kill kinetic assay results.

Part 4: Potential Mechanism of Action

Understanding the mechanism by which hydrazones exert their antibacterial effect is crucial for rational drug design and optimization. While diverse mechanisms are likely, one prominent target that has been identified for some hydrazide-hydrazone derivatives is DNA gyrase . DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and transcription, making it an excellent target for antibacterial agents.

Hypothesized Mechanism: DNA Gyrase Inhibition

Mechanism Hydrazone Synthesized Hydrazone Derivative CellWall Bacterial Cell Wall & Membrane Hydrazone->CellWall Penetration Inhibition Inhibition of Gyrase Activity Hydrazone->Inhibition DNAGyrase DNA Gyrase (Bacterial Topoisomerase) CellWall->DNAGyrase Intracellular Accumulation Replication DNA Replication & Supercoiling DNAGyrase->Replication Enables DNAGyrase->Inhibition CellDeath DNA Damage & Replication Failure Replication->CellDeath Blocked Inhibition->CellDeath Leads to Outcome Bacterial Cell Death CellDeath->Outcome

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial and advanced antibacterial evaluation of synthesized hydrazones. By adhering to standardized methodologies (Agar Diffusion, Broth Microdilution, and Time-Kill Kinetics) and incorporating appropriate controls, researchers can generate reliable, high-quality data. This systematic approach is fundamental to identifying promising lead compounds and advancing the development of new antibacterial therapies to combat the global threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 5-Bromo-2-hydroxybenzohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them to help you improve your yield and purity.

Synthesis Overview: A Two-Step Pathway

The most common and reliable method for preparing this compound (also known as 5-Bromosalicylhydrazide) is a two-step process starting from 5-Bromosalicylic acid.[1] This pathway involves an initial esterification to create a more reactive intermediate, followed by hydrazinolysis to form the final product.

The overall workflow is visualized below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Bromosalicylic Acid B Methyl 5-bromosalicylate A->B  Methanol (CH3OH)  H2SO4 (cat.)  Reflux C Methyl 5-bromosalicylate D This compound C->D  Hydrazine Hydrate (H2NNH2·H2O)  Ethanol  Reflux

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide & Procedural Pitfalls

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: Starting Material and Esterification Stage
Question: My esterification of 5-Bromosalicylic acid is slow or incomplete. How can I improve the conversion to Methyl 5-bromosalicylate?

Answer: This is a classic Fischer esterification, which is an equilibrium-limited reaction. Low conversion is typically due to the presence of water or insufficient catalysis.

  • Causality—The Role of Water: Water is a product of the reaction. Its presence, even in small amounts in your solvent or starting materials, will push the equilibrium back towards the reactants according to Le Châtelier's principle.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly opened or dried methanol. While absolute dryness is not essential as in Grignard reactions, using anhydrous solvents will noticeably improve yield.

    • Increase Catalyst Concentration: A common catalytic amount for sulfuric acid is 3-5 mol%. If the reaction is sluggish, you can cautiously increase this up to 10 mol%. Be aware that higher acid concentrations can promote side reactions at elevated temperatures.

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the typical 4-6 hours of reflux, extend the time. Some preparations reflux for up to 24 hours to ensure completion.[2]

    • Water Removal: For larger-scale reactions, using a Dean-Stark apparatus to physically remove the water as it forms can dramatically increase conversion.

Question: After refluxing my esterification, the workup is messy and my isolated ester is impure. What's the best purification strategy?

Answer: A proper workup is critical for removing the acid catalyst and any unreacted 5-Bromosalicylic acid, which can interfere with the subsequent hydrazinolysis step.

  • Causality—Acidic Impurities: Both the sulfuric acid catalyst and unreacted 5-Bromosalicylic acid are highly polar. If not removed, they can cause the final hydrazide product to precipitate as a salt or remain as a stubborn impurity.

  • Recommended Purification Protocol:

    • Neutralization: After cooling the reaction mixture, slowly pour it into a cold, saturated solution of sodium bicarbonate (NaHCO₃). Do this carefully, as CO₂ evolution can cause vigorous foaming. This step neutralizes the H₂SO₄ catalyst and deprotonates the unreacted carboxylic acid, making it water-soluble.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. The desired ester (Methyl 5-bromosalicylate) is significantly more soluble in the organic phase, while the sodium salt of the unreacted acid will remain in the aqueous layer.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

    • Solvent Removal: Remove the solvent under reduced pressure. The resulting crude solid or oil is often pure enough for the next step. If TLC shows significant impurities, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate is recommended.

Part 2: Hydrazinolysis Stage & Product Isolation
Question: My hydrazinolysis reaction yield is very low, and I recover a lot of my starting ester. What went wrong?

Answer: Low yield in the hydrazinolysis step is one of the most common issues. The primary culprits are often the quality of the hydrazine, reaction temperature, or insufficient reaction time.

  • Causality—Nucleophilic Attack: Hydrazinolysis is the nucleophilic acyl substitution of the methoxy group on the ester by hydrazine. This reaction's efficiency is highly dependent on the nucleophilicity of the hydrazine and the reaction conditions.

  • Troubleshooting Decision Tree:

G start Low Yield of Hydrazide q1 Is your Hydrazine Hydrate old or discolored? start->q1 a1_yes Use fresh, clear Hydrazine Hydrate. Old hydrazine can decompose or absorb CO2. q1->a1_yes Yes a1_no Hydrazine is fresh. q1->a1_no No q2 What was the molar excess of Hydrazine Hydrate? a1_no->q2 a2_low Increase to 3-5 equivalents. The reaction requires a stoichiometric excess. q2->a2_low < 3 eq. a2_ok Used >3 equivalents. q2->a2_ok ≥ 3 eq. q3 Was the reaction brought to a sustained reflux? a2_ok->q3 a3_no Ensure vigorous reflux is maintained. The reaction is often thermally driven. q3->a3_no No a3_yes Reflux was sustained. q3->a3_yes Yes q4 How long was the reaction time? a3_yes->q4 a4_short Extend reflux time to 5-8 hours. Monitor by TLC until ester spot disappears. q4->a4_short < 5 hours a4_long If yield is still low, consider solvent. Ethanol is standard; methanol can also be effective. q4->a4_long > 5 hours

Caption: Troubleshooting flowchart for low yield in the hydrazinolysis step.

Question: My final product precipitated as an oil or sticky solid and won't crystallize. How can I induce crystallization?

Answer: Oiling out is a common problem during precipitation, often caused by residual solvent, impurities, or cooling the solution too quickly.

  • Causality—Supersaturation and Purity: Crystallization requires reaching a state of supersaturation under conditions that favor lattice formation over amorphous precipitation. Impurities disrupt this process.

  • Solutions:

    • Isolate and Redissolve: If the product has oiled out, decant the solvent, dissolve the oil in a minimum amount of hot ethanol, and attempt to recrystallize by cooling slowly.

    • Slow Cooling: After the reflux, allow the reaction mixture to cool to room temperature slowly. Then, transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.

    • The "Pour into Water" Method: A highly effective method is to slowly pour the cooled ethanolic reaction mixture into a beaker of cold water with vigorous stirring. The hydrazide is poorly soluble in water and will often precipitate as a fine, filterable solid.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for this synthesis?

Answer: While conditions should be optimized for your specific lab setup, the following parameters provide a robust starting point.

ParameterStep 1: EsterificationStep 2: HydrazinolysisRationale & Key Considerations
Solvent MethanolEthanol (95% or absolute)Methanol is the reactant in Step 1. Ethanol is a good solvent for both the ester and hydrazine in Step 2.
Catalyst/Reagent Conc. H₂SO₄ (5 mol%)Hydrazine Hydrate (3-5 eq.)H₂SO₄ is a standard, inexpensive catalyst. A large excess of hydrazine drives the reaction to completion.[4]
Temperature Reflux (~65°C)Reflux (~78°C)Both reactions are thermally driven; reflux ensures a consistent and sufficiently high reaction rate.
Reaction Time 4-12 hours5-8 hoursMonitor by TLC. Esterification can be slow. Hydrazinolysis is generally faster but should be run to completion.[3]
Workup NaHCO₃ wash, Ethyl Acetate extractionPour into cold water, filterNeutralization is key for Step 1. Precipitation in water is an effective purification for the final product.
Expected Yield >90%75-90%Yields can be high if reactions are run to completion and workups are performed carefully.

Q2: How do I monitor the reaction progress effectively?

Answer: Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate.

  • 5-Bromosalicylic Acid: Will stay at the baseline (Rf ≈ 0).

  • Methyl 5-bromosalicylate: Will have a higher Rf value (e.g., Rf ≈ 0.5-0.6).

  • This compound: Will be more polar than the ester, having an intermediate Rf value (e.g., Rf ≈ 0.2-0.3). The reaction is complete when the starting material spot has completely disappeared and is replaced by the product spot.

Q3: What are the key characterization signals for this compound?

Answer: Confirmation of your final product should be done using multiple analytical techniques.

  • ¹H NMR (in DMSO-d₆): Expect characteristic peaks for the three aromatic protons, a broad singlet for the phenolic -OH, and broad singlets for the -NH and -NH₂ protons of the hydrazide group.

  • FTIR (KBr pellet): Look for a strong C=O (amide) stretch around 1640-1660 cm⁻¹, O-H and N-H stretching as broad bands above 3000 cm⁻¹, and C-Br stretching in the fingerprint region. The disappearance of the ester C=O stretch (around 1700-1730 cm⁻¹) is a key indicator of reaction completion.[4]

  • Melting Point: The literature melting point is around 229-230°C.[5] A sharp melting point in this range is a good indicator of high purity.

Standard Operating Protocols

Protocol 1: Synthesis of Methyl 5-bromosalicylate
  • To a round-bottom flask equipped with a condenser, add 5-Bromosalicylic acid (1.0 eq).

  • Add methanol (approx. 5-10 mL per gram of acid).

  • Slowly add concentrated sulfuric acid (0.05 eq) while stirring.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the ester, which can be used directly in the next step.

Protocol 2: Synthesis of this compound
  • Dissolve Methyl 5-bromosalicylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a condenser.

  • Add hydrazine hydrate (4.0 eq) to the solution.

  • Heat the mixture to a vigorous reflux and maintain for 5 hours.[3] The product may begin to precipitate from the solution upon heating.

  • Monitor the reaction by TLC to ensure all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a large volume of cold, deionized water while stirring vigorously.

  • A white or off-white solid should precipitate. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the solid product under vacuum to obtain this compound. Recrystallization from ethanol can be performed if higher purity is needed.

References

Technical Support Center: Synthesis of Schiff Bases from 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Schiff bases derived from 5-Bromo-2-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic route. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the successful synthesis, purification, and characterization of your target compounds.

Introduction: The Scientific Context

This compound is a versatile precursor in the synthesis of Schiff bases, a class of compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the bromo and hydroxyl groups on the salicylaldehyde moiety can enhance the therapeutic potential of the resulting Schiff base.[3][4] The synthesis involves the condensation reaction between the hydrazide group of this compound and the carbonyl group of an aldehyde or ketone. While seemingly straightforward, this reaction is not without its challenges. This guide will address these potential hurdles with scientifically grounded solutions.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during the synthesis of Schiff bases from this compound.

Issue 1: Low or No Product Yield

One of the most common frustrations in Schiff base synthesis is a low yield of the desired product. This can often be attributed to the reversible nature of the imine formation.[5][6]

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Reaction The condensation reaction to form a Schiff base is an equilibrium process.[7] Insufficient reaction time or temperature may prevent the reaction from reaching completion.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[8][9]
Water Inhibition Water is a byproduct of the condensation reaction. Its presence can shift the equilibrium back towards the reactants, hydrolyzing the Schiff base.[5][10][11]Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[6][12] Alternatively, add a drying agent such as anhydrous molecular sieves to the reaction mixture.[6]
Suboptimal pH The reaction rate is pH-dependent. A mildly acidic environment is often optimal to catalyze the reaction without protonating the amine nucleophile, which would render it inactive.[6][10][12]Add a catalytic amount (a few drops) of a weak acid like glacial acetic acid to the reaction mixture.[8][12][13][14][15] Avoid strong acids, which can lead to the formation of a non-nucleophilic salt of the hydrazide.[6]
Poor Solubility of Reactants If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.Select a solvent in which both this compound and the carbonyl compound are soluble. Ethanol and methanol are commonly used solvents for this reaction.[1][16][17][18] Gentle warming can also aid in dissolution.[8]
Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the Schiff base can be compromised by unreacted starting materials or side products.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Unreacted Starting Materials Incomplete reaction or improper stoichiometry can leave unreacted this compound or the carbonyl compound in the product mixture.Ensure accurate molar equivalents of the reactants are used.[12] A slight excess of the more volatile reactant can sometimes drive the reaction to completion.[12] Purify the crude product by recrystallization.[8][17][19]
Side Product Formation In some cases, side reactions can occur, leading to the formation of impurities. For instance, with certain aldehydes, self-condensation or other unintended reactions can take place.Optimize reaction conditions (temperature, catalyst) to favor the desired Schiff base formation. Purification via column chromatography may be necessary to separate the desired product from structurally similar impurities.[19]
Product Degradation Some Schiff bases can be unstable and may decompose during workup or purification, often due to hydrolysis.[11][12][20]Ensure anhydrous conditions during workup and purification.[12] If the product is thermally sensitive, avoid excessive heat during solvent evaporation.[12]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common issues during Schiff base synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Completion Is the reaction complete by TLC? Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Water_Removal Is water being effectively removed? Check_Completion->Check_Water_Removal Yes Increase_Time_Temp->Check_Completion Add_Drying_Agent Use Dean-Stark or add molecular sieves Check_Water_Removal->Add_Drying_Agent No Check_pH Is a catalyst present? Check_Water_Removal->Check_pH Yes Add_Drying_Agent->Check_Water_Removal Add_Catalyst Add catalytic acetic acid Check_pH->Add_Catalyst No Purification Proceed to Purification Check_pH->Purification Yes Add_Catalyst->Check_pH Recrystallize Recrystallize the crude product Purification->Recrystallize Check_Purity Is the product pure? Recrystallize->Check_Purity Column_Chromatography Consider column chromatography Column_Chromatography->Check_Purity Check_Purity->Column_Chromatography No Success Pure Product Obtained Check_Purity->Success Yes

Caption: A step-by-step troubleshooting guide for Schiff base synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for synthesizing Schiff bases from this compound?

A: Ethanol and methanol are the most commonly reported solvents and are generally effective.[1][16][17][18] The choice of solvent depends on the solubility of both your specific aldehyde or ketone and the this compound. The ideal solvent should dissolve the reactants when heated but allow the product to crystallize upon cooling, which aids in purification.[12]

Q2: Is a catalyst always necessary for this reaction?

A: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as glacial acetic acid, is highly recommended to increase the reaction rate.[8][12][13][14][15] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[10]

Q3: My purified product shows the presence of starting materials in the NMR spectrum. What should I do?

A: This indicates that the purification was incomplete. You can try re-crystallizing the product from a different solvent system.[19] Alternatively, if recrystallization is ineffective, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to separate the product from the unreacted starting materials.[19]

Q4: How can I confirm the formation of the Schiff base?

A: The formation of the C=N (imine) bond can be confirmed using various spectroscopic techniques:

  • FTIR Spectroscopy: Look for the appearance of a characteristic stretching band for the imine group (C=N) typically in the region of 1600-1650 cm⁻¹.[21][22] You should also see the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H bending of the primary amine.

  • ¹H NMR Spectroscopy: The formation of the imine bond will result in a characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8-9 ppm.[22][23]

  • ¹³C NMR Spectroscopy: A signal corresponding to the carbon of the imine group (C=N) will appear in the range of δ 145-165 ppm.[17][22]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected Schiff base product.[21][22]

Q5: My Schiff base product appears to be degrading over time. How can I improve its stability?

A: Schiff bases, particularly those derived from aliphatic aldehydes, can be susceptible to hydrolysis.[12] To enhance stability, ensure the product is thoroughly dried and stored in a desiccator away from moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[12] In some applications, the imine bond can be reduced to a more stable amine bond.[5]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol provides a general method for the condensation of this compound with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve the aldehyde (1.0-1.1 eq) in a minimal amount of absolute ethanol.

  • Add the aldehyde solution dropwise to the solution of this compound with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.[8]

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.[17][18]

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude Schiff base to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol) to dissolve the solid completely.[12]

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.[12]

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[12]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.[12]

References

Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazone chemistry in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize your hydrazone synthesis experiments.

Introduction to Hydrazone Formation

Hydrazone formation is a robust and versatile condensation reaction between a hydrazine derivative and an aldehyde or ketone.[1] This reaction is widely employed in various scientific fields, including medicinal chemistry, bioconjugation, and materials science, due to its simplicity and the stability of the resulting hydrazone linkage.[2][3] The reaction proceeds via a two-step mechanism involving nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the hydrazone.[1] Understanding the nuances of this reaction is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation, and why is it so critical?

A1: The rate of hydrazone formation is highly pH-dependent, with the optimal range typically falling between 4.5 and 6.[4] This is because the reaction requires a delicate balance. A mildly acidic environment is necessary to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[5] However, if the pH is too low, the hydrazine nucleophile becomes protonated, rendering it unreactive.[4][6] This relationship often results in a bell-shaped curve for the reaction rate versus pH profile.[4]

Q2: What are the primary differences in reactivity between aldehydes and ketones in hydrazone formation?

A2: Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons:

  • Steric Hindrance: Aldehydes possess a hydrogen atom attached to the carbonyl carbon, presenting less steric bulk compared to the two larger alkyl or aryl groups found in ketones. This makes the carbonyl carbon in aldehydes more accessible to the incoming hydrazine.[4]

  • Electronic Effects: The alkyl or aryl groups on a ketone are electron-donating, which reduces the positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes, with only one such group, are therefore more reactive.[4]

Q3: How can I effectively monitor the progress of my hydrazone formation reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product spot.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides quantitative information about the consumption of reactants and the formation of the product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the characteristic hydrazone C-H proton signal and the disappearance of the aldehyde proton signal.[8]

Q4: What are the most common side reactions in hydrazone synthesis, and how can they be minimized?

A4: The most prevalent side reaction is the formation of an azine .[5][7] This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[3] To minimize azine formation, it is advisable to use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents) and to add the carbonyl compound slowly to the hydrazine solution.[7] Another potential issue is the hydrolysis of the hydrazone back to its starting materials, which can be minimized by controlling the pH and removing water from the reaction mixture.[7][9]

Troubleshooting Guide

This section provides solutions to common problems encountered during hydrazone synthesis.

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps & Scientific Rationale
Unfavorable pH The reaction rate is highly dependent on pH. Adjust the reaction mixture to a slightly acidic pH of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[4] This ensures sufficient protonation of the carbonyl group without deactivating the hydrazine nucleophile.[6]
Low Reactivity of Starting Materials Ketones and sterically hindered aldehydes or hydrazines react more slowly.[4] To drive the reaction to completion, consider increasing the reaction temperature (refluxing) or extending the reaction time.[4] Microwave irradiation can also be employed to accelerate the reaction.[10]
Reversible Reaction Hydrazone formation is a reversible reaction where water is a byproduct.[6] To shift the equilibrium towards the product, water can be removed as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[5]
Poor Quality Reagents Impurities in the starting materials can inhibit the reaction. Ensure the purity of your aldehyde/ketone and hydrazine. If necessary, purify the starting materials by distillation or recrystallization before use.[4]
Issue 2: Formation of Side Products
Possible CauseTroubleshooting Steps & Scientific Rationale
Azine Formation This common side product arises from the reaction of the hydrazone with a second equivalent of the carbonyl compound.[7] To suppress this, use a slight excess of the hydrazine (1.1-1.2 equivalents) or add the carbonyl compound dropwise to the hydrazine solution to avoid a localized excess of the carbonyl reactant.[7]
Hydrolysis of Hydrazone The hydrazone product can hydrolyze back to the starting materials, especially in the presence of excess water and strong acid.[7] Maintain a slightly acidic pH (4-6) and, if possible, remove water as the reaction proceeds. During workup, use a neutral or slightly basic wash to remove any residual acid.[7]
Formation of E/Z Isomers The C=N double bond of the hydrazone can lead to the formation of geometric isomers.[4] The ratio of these isomers can sometimes be influenced by the reaction solvent and temperature. If a single isomer is required, purification by chromatography or recrystallization may be necessary.
Issue 3: Product Purification Challenges
ProblemRecommended Solution & Rationale
Product is an Oil and Fails to Crystallize Oily products can be challenging to purify. Try trituration by stirring the oil with a non-polar solvent like hexane to induce solidification.[11] Alternatively, if using a mixed solvent for recrystallization (e.g., ethanol/water), slowly add the non-solvent to a solution of the oil until it becomes turbid, then cool slowly.[11] Seeding with a small crystal of the pure product can also initiate crystallization.[11]
Decomposition on Silica Gel Column Hydrazones can be sensitive to the acidic nature of silica gel, leading to decomposition.[12] To prevent this, you can use a deactivated stationary phase by adding a small amount of a tertiary base like triethylamine (~1%) to the mobile phase.[12][13] Alternatively, using a more basic stationary phase like alumina can be effective.[12][14]
Persistent Impurities after Recrystallization If impurities remain after a single recrystallization, a second recrystallization using a different solvent system may be effective.[12] If the impurity is unreacted hydrazine, a dilute acid wash during workup can help remove it, but caution is advised as the hydrazone itself may be acid-sensitive.[12] For stubborn impurities, column chromatography is a reliable option.[5]

Experimental Protocols

General Protocol for Hydrazone Formation
  • Dissolve the Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[15]

  • Add the Carbonyl Compound: Add the aldehyde or ketone (1.0-1.05 equivalents) to the solution.

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC.[5]

  • Workup: Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified.[15]

Protocol for Purification by Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude hydrazone in the minimum amount of a suitable hot solvent (e.g., ethanol).[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask can help induce crystallization.[4]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4]

Visualizing the Process

Hydrazone Formation Mechanism

Hydrazone_Formation Reactants Aldehyde/Ketone + Hydrazine Intermediate Tetrahedral Intermediate (Carbinolhydrazine) Reactants->Intermediate Nucleophilic Attack Product Hydrazone + Water Intermediate->Product Acid-Catalyzed Dehydration Product->Intermediate Hydrolysis Hydrazone_Workflow Start 1. Mix Reactants (Aldehyde/Ketone + Hydrazine) Catalysis 2. Add Acid Catalyst Start->Catalysis Reaction 3. Stir/Heat Catalysis->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Workup 5. Workup (e.g., Filtration, Extraction) Monitor->Workup Reaction Complete Purify 6. Purify (Recrystallization or Chromatography) Workup->Purify Characterize 7. Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Technical Support Center: Purification of 5-Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 5-bromosalicylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure you obtain 5-bromosalicylaldehyde at the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 5-bromosalicylaldehyde that are relevant for its purification?

A1: Understanding the fundamental properties of 5-bromosalicylaldehyde is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₇H₅BrO₂[1][2]---
Molecular Weight 201.02 g/mol [2]Useful for calculating molar equivalents in reactions and assessing purity by some analytical methods.
Appearance White to light yellow crystalline powder/solid[1][3]Visual inspection can give a preliminary indication of purity. A significant deviation from this appearance may suggest the presence of impurities.
Melting Point 102-106 °C[1][4][5]A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Insoluble in water[1][3][4][5]; Soluble in some organic solvents. A patent for its synthesis mentions washing and recrystallization from absolute ethanol.[6]Its insolubility in water is highly advantageous for purification, as it allows for aqueous washing to remove water-soluble impurities. Recrystallization from a suitable organic solvent is a primary method for purification.
Acidity (pKa) Predicted pKa: 7.60 ± 0.18[5]The phenolic hydroxyl group is weakly acidic. This property can be exploited for acid-base extraction to remove non-acidic or more strongly acidic/basic impurities.
Reactivity Contains aldehyde and phenol functional groups.[7]The aldehyde group can react with bisulfite to form a water-soluble adduct, a key feature for purification by extraction.[8][9]

Q2: My synthesized 5-bromosalicylaldehyde is a brownish, oily substance instead of a yellow solid. What could be the issue?

A2: An oily or discolored product suggests the presence of significant impurities. These could include unreacted starting materials, byproducts from the reaction, or decomposition products. The discoloration may arise from phenolic oxidation or other side reactions. A purification protocol involving washing and recrystallization is strongly recommended.

Q3: I'm performing a Schiff base condensation with 5-bromosalicylaldehyde. How critical is the purity of the starting material?

A3: The purity of 5-bromosalicylaldehyde is highly critical for the successful synthesis of Schiff bases and other complex molecules.[5][10] Impurities can lead to the formation of undesired side products, lower yields, and complications in the purification of your final compound. Using high-purity starting material (typically >98%) is essential for reproducible and high-yielding reactions.[7]

Troubleshooting Guide: Removing Unreacted 5-Bromosalicylaldehyde

This section addresses specific issues related to the presence of unreacted 5-bromosalicylaldehyde in your product mixture.

Scenario 1: Your desired product is neutral and soluble in a water-immiscible organic solvent.

Problem: How can I remove the acidic 5-bromosalicylaldehyde from my neutral product?

Solution: Alkaline Extraction

The phenolic hydroxyl group in 5-bromosalicylaldehyde makes it susceptible to deprotonation by a weak base. This converts it into a water-soluble phenoxide salt, which can be easily separated from a neutral product dissolved in an organic solvent.

Experimental Protocol: Alkaline Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The 5-bromosalicylaldehyde will react to form the sodium salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Repetition: Repeat the washing step 2-3 times to ensure complete removal of the unreacted starting material.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the purified neutral product.

Scenario 2: Your desired product is sensitive to basic conditions or is also acidic.

Problem: How can I remove 5-bromosalicylaldehyde without using a base?

Solution: Bisulfite Adduct Formation and Extraction

This method specifically targets the aldehyde functional group of 5-bromosalicylaldehyde. Aldehydes react with sodium bisulfite to form water-soluble adducts, which can then be removed by extraction.[8][9] This technique is particularly useful for separating aldehydes from compounds that lack this functional group.[8]

Experimental Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., a mixture of a miscible solvent like methanol or DMF with an immiscible solvent like hexanes or ethyl acetate may be necessary to facilitate the reaction).[8][11]

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously to promote the formation of the bisulfite adduct.[11]

  • Separation: Allow the layers to separate and remove the aqueous layer containing the 5-bromosalicylaldehyde-bisulfite adduct.

  • Repetition: Repeat the extraction process 2-3 times for complete removal.

  • Final Wash: Wash the organic layer with deionized water to remove any remaining bisulfite.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified product.

Scenario 3: Your product has similar solubility and polarity to 5-bromosalicylaldehyde.

Problem: Standard extraction methods are not providing sufficient separation.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A patent for the synthesis of a derivative of 5-bromosalicylaldehyde mentions recrystallization from ethanol as a purification step.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product mixture at an elevated temperature but have low solubility for the desired product at a lower temperature, while the impurities remain in solution. Common solvents to test include ethanol, hexane, or mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram

The following diagram illustrates a decision-making workflow for the purification of a product mixture containing unreacted 5-bromosalicylaldehyde.

PurificationWorkflow start Crude Product Mixture (Product + 5-Bromosalicylaldehyde) product_properties Assess Product Properties: - Neutral or Acidic? - Base Sensitive? start->product_properties extraction_choice Choose Extraction Method product_properties->extraction_choice alkaline_extraction Alkaline Extraction (e.g., NaHCO3 wash) extraction_choice->alkaline_extraction Product is Neutral & Not Base Sensitive bisulfite_extraction Bisulfite Extraction (NaHSO3 wash) extraction_choice->bisulfite_extraction Product is Acidic or Base Sensitive extraction_successful Is Separation Complete? (e.g., by TLC, NMR) alkaline_extraction->extraction_successful bisulfite_extraction->extraction_successful recrystallization Recrystallization extraction_successful->recrystallization No pure_product Pure Product extraction_successful->pure_product Yes recrystallization->pure_product

Caption: Decision workflow for purification.

References

Technical Support Center: A Guide to Increasing the Purity of 5-Bromo-2-hydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Bromo-2-hydroxybenzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. The benzohydrazide scaffold is a versatile building block in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2].

Achieving high purity is not merely an academic exercise; it is a prerequisite for generating reliable biological data, ensuring reproducibility, and meeting stringent regulatory standards for active pharmaceutical ingredients (APIs)[3][4]. The presence of even trace impurities can lead to misleading structure-activity relationship (SAR) data, false positives in screening, or unforeseen toxicity. This guide provides in-depth, field-tested solutions to common purification challenges encountered during the synthesis of these derivatives.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable protocols.

Q1: My TLC plate shows multiple spots, including unreacted starting materials. What's the primary cause and solution?

Potential Cause: The most common reason for a complex crude reaction mixture is the incomplete hydrazinolysis of the parent ester (e.g., methyl 5-bromosalicylate). The reaction between an ester and hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution. While often straightforward, its efficiency can be hampered by steric hindrance or the electronic properties of the ester, leading to significant amounts of unreacted starting material[5][6].

Recommended Solutions:

  • Drive the Reaction to Completion: Before attempting a complex purification, ensure the synthesis is optimized. Consider extending the reflux time or using a modest excess (1.2-1.5 equivalents) of hydrazine hydrate to push the equilibrium towards the product[7]. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ester spot has completely disappeared.

  • Post-Reaction Purification: If starting materials persist, they must be removed. Unreacted ester is typically less polar than the hydrazide product and can often be separated by column chromatography or recrystallization. For unreacted acidic precursors (e.g., 5-bromosalicylic acid), an acid-base extraction is highly effective.

Q2: My product looks clean on TLC, but the melting point is broad and the recovery after recrystallization is low. What am I missing?

Potential Cause: This classic issue often points to the presence of impurities with similar polarity (and thus similar Rf values on TLC) to your desired product. Common culprits include:

  • Symmetrically Di-substituted Hydrazides: A common byproduct where two acyl groups have reacted with one hydrazine molecule[8].

  • Residual Starting Materials: The parent salicylic acid derivative, if not fully converted to the ester beforehand, can persist.

  • "Oiling Out": During recrystallization, the compound may be melting before it fully dissolves or precipitating as an oil instead of forming crystals, trapping impurities within the non-crystalline solid[8].

Recommended Solutions:

  • Solution A: Purification via Acid-Base Extraction

    This is a powerful technique that exploits the different acidic and basic properties of the components in your mixture[9][10]. The this compound structure contains a weakly acidic phenolic hydroxyl group and a basic hydrazide moiety, allowing for selective separation[11][12]. See Section 3, Protocol 2 for a detailed methodology.

  • Solution B: Optimized Recrystallization

    Recrystallization is a primary method for purifying solid hydrazides[8]. The key is selecting an appropriate solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point[13]. For highly polar molecules like benzohydrazides, polar protic solvents are an excellent starting point.

    Solvent/SystemBoiling Point (°C)Application Notes
    Ethanol78Often used for direct crystallization of aromatic hydrazides[14].
    Methanol65Good solvent, but higher solubility may require larger volumes.
    Ethanol/WaterVariableA powerful solvent-antisolvent pair. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool slowly.
    Acetonitrile82Can be effective for products that are overly soluble in alcohols[15].
    Ethyl Acetate/HexaneVariableGood for less polar derivatives. Dissolve in hot ethyl acetate and add hexane as the antisolvent.

    See Section 3, Protocol 1 for a step-by-step recrystallization guide.

Q3: I'm struggling with column chromatography. My compound either streaks, stays at the baseline, or elutes immediately.

Potential Cause: this compound derivatives are often highly polar due to hydrogen bonding capabilities of the phenolic -OH and the N-H groups of the hydrazide function. This causes very strong interaction with the acidic silica gel, a polar stationary phase[16][17]. A standard ethyl acetate/hexane mobile phase is often not polar enough to elute the compound, leading to it remaining at the origin. Conversely, a solvent that is too polar will wash everything off the column with no separation[18].

Recommended Solutions:

  • Increase Mobile Phase Polarity: Use a stronger, more polar eluent system. A gradient elution starting with 100% Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH) is highly effective. A common starting gradient is 0% to 10% MeOH in DCM.

  • Deactivate the Silica Gel: The acidic nature of silica can cause poor peak shape (tailing) for basic compounds like hydrazides. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia solution, to your mobile phase[16][19]. This neutralizes the acidic silanol groups on the silica surface.

  • Switch the Stationary Phase: For particularly stubborn basic compounds, consider using a different stationary phase like alumina, which is slightly basic and can offer different selectivity compared to silica gel[16].

See Section 3, Protocol 3 for a detailed column chromatography procedure.

Section 2: General Purification & Analysis Workflow

The following diagram illustrates a logical workflow for proceeding from a crude synthetic product to a highly purified and characterized this compound derivative.

PurificationWorkflow Crude Crude Product TLC Analyze by TLC (e.g., 5% MeOH in DCM) Crude->TLC Decision1 Multiple Spots? TLC->Decision1 SingleSpot Single Major Spot Decision1->SingleSpot No ABE Perform Acid-Base Extraction Decision1->ABE Yes, acidic/basic impurities present Column Column Chromatography Decision1->Column Yes, neutral impurities with different Rf Recryst Recrystallization SingleSpot->Recryst ABE->Recryst CheckPurity1 Check Purity (TLC, mp) Recryst->CheckPurity1 Column->CheckPurity1 Decision2 Purity > 95%? CheckPurity1->Decision2 Decision2->Column No, needs more purification FinalAnalysis Final Characterization (NMR, MS, HPLC) Decision2->FinalAnalysis Yes Purified Pure Compound FinalAnalysis->Purified

Caption: A decision-making workflow for the purification of hydrazide derivatives.

Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of a Benzohydrazide Derivative
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a candidate solvent (e.g., ethanol) dropwise. If it dissolves readily at room temperature, the solvent is unsuitable. Heat the solvent; if the compound dissolves completely upon heating, it is a good candidate.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Maintain the solution at or near the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.

  • Validation: Determine the melting point and run a TLC of the final product to confirm purity.

Protocol 2: Purification via Acid-Base Extraction

This protocol assumes your crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) and contains an acidic impurity (e.g., 5-bromosalicylic acid) and your desired benzohydrazide derivative.

  • Setup: Dissolve the crude mixture in EtOAc and place it in a separatory funnel.

  • Remove Acidic Impurities: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. The carboxylate salt of the acidic impurity will move to the aqueous layer[10][11].

  • Separate Layers: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time.

  • Isolate the Product: The desired this compound derivative remains in the organic (EtOAc) layer. Wash this layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

  • Validation: Assess the purity of the recovered solid by TLC and melting point.

Protocol 3: Flash Column Chromatography for Polar Hydrazides
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your desired product an Rf value of ~0.2-0.3. A good starting point is 5% Methanol in Dichloromethane (DCM).

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, less polar eluent (e.g., 100% DCM).

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM/MeOH. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the mobile phase (e.g., from 100% DCM to 2% MeOH in DCM, then 5% MeOH in DCM) to elute your compounds[18][19].

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: What are the most common impurities found in the synthesis of this compound derivatives?

    • The most prevalent impurities stem from the starting materials and side reactions. These include unreacted ester (e.g., methyl 5-bromosalicylate), the corresponding carboxylic acid (5-bromosalicylic acid), excess hydrazine hydrate, and diacylhydrazines, which are symmetrically di-substituted byproducts[8].

  • Q2: How can I definitively assess the purity of my final product?

    • A single technique is often insufficient. A robust purity assessment relies on orthogonal methods—using multiple, different analytical techniques[4]. Start with TLC for qualitative checks and melting point for a preliminary assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard[3]. Finally, confirm the structure and rule out structural isomers or byproducts using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS)[1][20].

  • Q3: What is the best way to store purified this compound derivatives?

    • These compounds, containing both phenolic and hydrazide moieties, can be sensitive to oxidation and light. For long-term storage, they should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.

  • Q4: My derivative is a persistent oil and refuses to crystallize. What are my options?

    • "Oiling out" is a common challenge with purification[8]. First, try triturating the oil with a cold, non-polar solvent like n-hexane or pentane; this can sometimes induce solidification[15]. If that fails, attempt recrystallization from different solvent systems (see table above). As a last resort, purification must be achieved through chromatography. If the oil is too viscous to load onto a column directly, dissolve it in a minimal amount of a suitable solvent first.

References

Technical Support Center: Troubleshooting Low Yield in Condensation Reactions with Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues leading to low yields in condensation reactions involving benzaldehydes, such as the Claisen-Schmidt and aldol condensations. Here, we move beyond simple procedural lists to explain the underlying chemistry, helping you diagnose and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

Section 1: Reactant and Reagent Integrity

Question 1: My reaction is sluggish or failing completely. Could the quality of my benzaldehyde be the issue?

Answer: Absolutely. The purity of benzaldehyde is critical for a successful condensation reaction. Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid.[1][2] This acidic impurity can neutralize the basic catalyst required for the condensation, effectively halting the reaction.[3]

Troubleshooting Protocol: Benzaldehyde Purification

  • Initial Check: A crystalline solid (benzoic acid) in your liquid benzaldehyde is a clear indicator of oxidation.[4]

  • Aqueous Wash: Dissolve the benzaldehyde in a suitable organic solvent like diethyl ether. Wash the solution with a 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution to remove the acidic benzoic acid.[4] Continue washing until no more CO₂ is evolved (in the case of carbonate).

  • Brine Wash: Perform a subsequent wash with saturated sodium chloride (brine) to remove residual water.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Distillation (Optional but Recommended): For optimal purity, distill the benzaldehyde under reduced pressure.[1][4]

Question 2: I'm observing multiple products in my crossed aldol condensation. How can I improve selectivity and yield?

Answer: The formation of multiple products in a crossed aldol condensation is often due to the self-condensation of the enolizable partner (the ketone or other aldehyde).[6] To favor the desired crossed product, strategic choices regarding reactants and reaction conditions are essential.

Strategies for Enhancing Selectivity:

StrategyPrincipleExperimental Approach
Non-Enolizable Partner Benzaldehyde lacks α-hydrogens and thus cannot form an enolate, acting only as an electrophile.[3][6][7]This is the inherent advantage of using benzaldehyde in Claisen-Schmidt reactions.
Reactivity Difference Aldehydes are generally more reactive electrophiles than ketones.In a reaction between benzaldehyde and a ketone, the ketone will preferentially form the enolate and attack the aldehyde.[7]
Slow Addition Minimizes the concentration of the enolizable component at any given time, reducing the likelihood of self-condensation.[7]Slowly add the ketone to a mixture of benzaldehyde and the base.
Pre-formation of Enolate Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can quantitatively convert the ketone to its enolate before introducing the benzaldehyde.This ensures only one nucleophile is present to react with the electrophilic benzaldehyde.[7]
Section 2: Reaction Conditions and Catalysis

Question 3: My reaction is not going to completion, or the yield is very low. How should I optimize the catalyst and temperature?

Answer: Catalyst choice, concentration, and reaction temperature are pivotal. Insufficient or inappropriate catalysis can lead to an incomplete reaction, while overly harsh conditions can promote side reactions.[8]

Key Optimization Parameters:

  • Catalyst Loading: While strong bases like NaOH or KOH are common, the optimal amount can vary. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[8][9] It is advisable to screen catalyst loading in small-scale experiments.

  • Catalyst Strength: If you observe side reactions like the Cannizzaro reaction (see FAQ 5), consider a milder base or a Lewis acid catalyst.[3][8]

  • Temperature: Many Claisen-Schmidt reactions proceed at room temperature. However, gentle heating can be necessary to drive the reaction to completion, particularly the dehydration step.[8][10][11] Conversely, if side reactions are prevalent, cooling the reaction mixture may be beneficial.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[8]

Workflow for Optimizing Reaction Conditions

Caption: A workflow for optimizing catalyst and temperature in condensation reactions.

Question 4: The final dehydration step to form the α,β-unsaturated product is inefficient. How can I drive this elimination?

Answer: The dehydration of the intermediate β-hydroxy carbonyl compound (the aldol adduct) is a critical, often yield-determining, step. This elimination is what truly makes it a "condensation" reaction.[10][11] The resulting conjugated enone is more stable, which helps to drive the overall reaction equilibrium forward.[10][11]

Driving the Dehydration Step:

  • Heating: The most common method to promote dehydration is heating the reaction mixture. Often, the conditions for dehydration are only slightly more vigorous than for the initial aldol addition.[10][11]

  • Acidic or Basic Conditions: Dehydration can be catalyzed by both acid and base.

    • Base-catalyzed (E1cB mechanism): A base removes an acidic α-hydrogen, forming an enolate which then expels the hydroxide leaving group.[10][11][12]

    • Acid-catalyzed (E1 or E2 mechanism): An acid protonates the hydroxyl group, turning it into a good leaving group (water), which is then eliminated.[10][11]

  • Le Chatelier's Principle: Removing water from the reaction mixture as it forms can effectively pull the equilibrium towards the dehydrated product, significantly improving the overall yield.[13] This can be achieved using a Dean-Stark apparatus in suitable solvent systems.

Mechanism of Base-Catalyzed Dehydration

Caption: The E1cB mechanism for base-catalyzed dehydration of an aldol adduct.

Section 3: Side Reactions and Byproducts

Question 5: I'm working with a benzaldehyde derivative that lacks α-hydrogens, yet I'm getting unexpected byproducts and a low yield of my desired condensation product. What could be happening?

Answer: Under strongly basic conditions, benzaldehyde and its derivatives that lack α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction.[1][3] In this redox process, one molecule of the aldehyde is reduced to the corresponding alcohol (benzyl alcohol), while a second molecule is oxidized to the carboxylic acid (benzoic acid).[14][15]

The Cannizzaro Reaction:

  • Conditions: This side reaction is favored by high concentrations of a strong base (e.g., concentrated NaOH or KOH).[14][16]

  • Impact: It consumes your starting material, directly leading to a lower yield of the desired condensation product.

Mitigation Strategies:

  • Use a Milder Base: Switch to a less aggressive catalyst if possible.

  • Lower Base Concentration: Avoid using highly concentrated solutions of NaOH or KOH.

  • Control Temperature: The Cannizzaro reaction is often more prevalent at higher temperatures. Running the reaction at room temperature or below can help minimize this side reaction.[3]

  • Stoichiometry Control: Ensure precise stoichiometry. An excess of aldehyde in the presence of a strong base can exacerbate the issue.

Question 6: My final product is contaminated with unreacted benzaldehyde. What is the best way to remove it during work-up?

Answer: Removing unreacted benzaldehyde is a common purification challenge. Several methods can be employed, ranging from simple washing to chemical conversion.

Purification Protocols:

  • Recrystallization: This is often the most effective method. The desired condensation product, which is typically a solid, can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture), leaving the more soluble benzaldehyde in the mother liquor.[17]

  • Chemical Wash with Sodium Bisulfite: Benzaldehyde reacts with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a water-soluble adduct.[17][18] This allows for its removal from the organic layer through liquid-liquid extraction.

    • Procedure: Dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether). Wash with a saturated sodium bisulfite solution in a separatory funnel. The benzaldehyde adduct will move to the aqueous layer, which can then be separated and discarded.[17][18]

  • Column Chromatography: For very high purity requirements, silica gel or alumina column chromatography can effectively separate the product from residual benzaldehyde.[17]

References

Technical Support Center: Synthesis and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies for Selective Mono-bromination and Avoidance of Di-bromination Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with bromination selectivity. Over-bromination is a common synthetic hurdle that leads to difficult purifications, reduced yields, and wasted material. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve clean, selective mono-bromination.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during bromination reactions in a direct question-and-answer format.

Q1: I am attempting to mono-brominate a highly activated aromatic ring (e.g., phenol, aniline, anisole) and am consistently getting significant di- and tri-brominated byproducts. What are my primary levers for control?

This is a classic challenge. The first bromine substituent acts as an activating group, making the mono-brominated product even more reactive than your starting material. To regain control, you must moderate the reaction's reactivity.

Troubleshooting Workflow:

  • Re-evaluate Your Brominating Agent: Molecular bromine (Br₂) is often too reactive for these substrates. Switch to a milder, more selective electrophilic bromine source.[1] N-Bromosuccinimide (NBS) is the industry standard for this purpose.[2][3] It provides a slow, low-concentration source of electrophilic bromine, minimizing the rapid second addition.

  • Strict Stoichiometric Control: Use precisely 1.0 equivalent of your brominating agent relative to the limiting reagent. In some cases, using a slight substoichiometric amount (e.g., 0.95 eq) can help consume the starting material without allowing significant second bromination.

  • Lower the Reaction Temperature: Kinetics are your most powerful tool. Running the reaction at lower temperatures (e.g., 0 °C, -10 °C, or even as low as -30 °C) drastically reduces the reaction rate.[4][5] This provides a wider window to stop the reaction after the first addition and before the second, faster addition can occur. The goal is to find a temperature where the formation of the mono-bromo product is reasonably fast, while the formation of the di-bromo product is very slow.

  • Control the Rate of Addition: Instead of adding your brominating agent all at once, add it slowly and portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material over the newly formed mono-bromo product.[6]

  • Leverage Solvent Effects: The solvent can moderate reactivity. For NBS brominations, polar solvents like N,N-Dimethylformamide (DMF) can be used to achieve high para-selectivity for many reactive aromatic compounds.[3]

Below is a decision-making workflow for troubleshooting this specific issue.

G start Problem: Di-bromination of Activated Aromatic Ring reagent Switch from Br2 to a milder reagent like NBS? start->reagent reagent->start No (Already using NBS) temp Lower Reaction Temperature? (e.g., 0 °C to -30 °C) reagent->temp Yes temp->reagent No (Already at low T) stoich Control Stoichiometry? (1.0 eq or slightly less) temp->stoich Yes stoich->temp No (Stoichiometry is controlled) addition Use Slow/Portion-wise Addition? stoich->addition Yes addition->stoich No (Addition is slow) solve Optimize Solvent System? (e.g., DMF for para-selectivity) addition->solve Yes solve->addition No (Solvent optimized) end Achieved Selective Mono-bromination solve->end Yes G Start Activated Ring (e.g., Phenol) Reagent1 + Br+ Intermediate1 Mono-bromo Intermediate (More Reactive) Reagent1->Intermediate1 k1 (fast) Reagent2 + Br+ Product1 Mono-bromo Product Intermediate1->Product1 Deprotonation Product2 Di-bromo Product (Byproduct) Reagent2->Product2 k2 > k1 (very fast) G center Reaction Selectivity substrate Substrate - Electronic Effects (Activating/Deactivating) - Steric Hindrance center->substrate reagent Brominating Agent - Reactivity (NBS vs Br2) - Stoichiometry - Steric Bulk center->reagent conditions Reaction Conditions - Temperature (Kinetics) - Solvent Polarity - Catalyst Choice (Zeolites) center->conditions

References

Technical Support Center: Scaling Up 5-Bromo-2-hydroxybenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 5-Bromo-2-hydroxybenzohydrazide. It offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful, safe, and scalable synthesis.

Synthesis Overview & Rationale

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of Schiff bases and other derivatives with potential biological activities.[1][2] The most common and reliable laboratory-scale synthesis is a two-step process.

The strategic approach involves:

  • Esterification: Conversion of a commercially available salicylic acid derivative, methyl salicylate, into methyl 5-bromosalicylate. Direct bromination of methyl salicylate is an efficient route that places the bromine atom at the desired 5-position due to the ortho-, para-directing effects of the hydroxyl and ester groups.[3]

  • Hydrazinolysis: Reaction of the intermediate ester, methyl 5-bromosalicylate, with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine displaces the methoxy group of the ester to form the desired hydrazide.[4][5] Using an excess of hydrazine hydrate drives the reaction to completion.[6]

The following workflow diagram illustrates the key stages of the synthesis.

SynthesisWorkflow cluster_0 Step 1: Bromination of Methyl Salicylate cluster_1 Step 2: Hydrazinolysis cluster_2 Work-up & Purification MS Methyl Salicylate M5B Intermediate: Methyl 5-bromosalicylate MS->M5B Low Temp. (~10°C) Bromine Bromine in Chloroform Bromine->M5B M5B_ref Intermediate: Methyl 5-bromosalicylate Hydrazine Hydrazine Hydrate (excess) Product Final Product: This compound Hydrazine->Product Purify Recrystallization (Ethanol) Product->Purify Isolation M5B_ref->Product Reflux in Ethanol

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted proportionally. Extreme caution must be exercised when handling hydrazine hydrate and bromine.

Step 1: Synthesis of Methyl 5-bromosalicylate

Materials & Equipment:

  • Methyl salicylate

  • Bromine

  • Chloroform (or Dichloromethane)

  • 10% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Set up a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.

  • In the flask, dissolve methyl salicylate (1.0 mole) in chloroform (500 ml). Cool the solution to approximately 10°C.[3]

  • In a separate container, carefully prepare a solution of bromine (1.08 mole) in 300 ml of chloroform.

  • Slowly add the bromine solution dropwise from the dropping funnel to the stirred methyl salicylate solution over a period of 5-6 hours, ensuring the temperature is maintained at around 10°C.[3]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional hour.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 500 ml), 10% cold aqueous sodium bicarbonate solution (2 x 500 ml), and finally with brine (1 x 500 ml).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, methyl 5-bromosalicylate, is typically a low-melting solid and can be used in the next step without further purification if it is substantially pure.[3][7]

Step 2: Synthesis of this compound

Materials & Equipment:

  • Methyl 5-bromosalicylate (from Step 1)

  • Hydrazine hydrate (80-95% solution)

  • Ethanol or Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel.

Procedure:

  • CRITICAL SAFETY NOTE: Perform all operations involving hydrazine hydrate in a certified chemical fume hood. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[8][9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • In a round-bottom flask, dissolve methyl 5-bromosalicylate (1.0 mole) in ethanol (approx. 500 ml).

  • Add an excess of hydrazine hydrate (at least 10 molar equivalents) to the solution.[6] The large excess helps to drive the reaction to completion and minimize side reactions.[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-5 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature. Often, the product will crystallize out of the solution upon cooling.[6]

  • If precipitation is slow, the mixture can be cooled further in an ice bath or stored overnight at room temperature.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[13]

Data Summary for Scalability

The following table provides a summary of reactant quantities and expected outcomes for a typical lab-scale synthesis.

ParameterStep 1: BrominationStep 2: Hydrazinolysis
Key Reactant Methyl SalicylateMethyl 5-bromosalicylate
Reagent BromineHydrazine Hydrate (95%)
Molar Ratio (Reactant:Reagent) 1 : 1.08[3]1 : 10-20[6]
Solvent Chloroform[3]Ethanol[5][6]
Temperature ~10°C (addition)[3]Reflux (~78°C)[5]
Reaction Time 6-7 hours[3]3-17 hours (TLC monitored)[6]
Typical Yield ~85-99%[3][7]~70-95%[5][6]
Product Appearance Low-melting solid[7]White crystalline solid[14]

Frequently Asked Questions (FAQs)

Q1: Why is an excess of hydrazine hydrate necessary in Step 2? A1: Using a large excess of hydrazine hydrate serves two main purposes. First, according to Le Chatelier's principle, a high concentration of one reactant drives the equilibrium towards the products, ensuring a higher conversion of the ester. Second, it helps to minimize the formation of dimeric or other side products by ensuring the primary reaction pathway is favored.[6]

Q2: How can I effectively monitor the progress of the hydrazinolysis reaction? A2: Thin Layer Chromatography (TLC) is the most effective method.[6] Use a suitable mobile phase (e.g., petroleum ether/ethyl acetate 7:3 for the ester[7]). Spot the reaction mixture alongside the starting material (methyl 5-bromosalicylate). The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, more polar spot for the hydrazide product is dominant.

Q3: My final product has a low melting point and appears oily. What went wrong? A3: This often indicates impurities, most likely unreacted methyl 5-bromosalicylate or residual solvent. Ensure the hydrazinolysis reaction has gone to completion via TLC. If the reaction is complete, the issue is likely with purification. A thorough recrystallization from ethanol should yield a pure, crystalline product.[13]

Q4: What are the absolute critical safety precautions when working with hydrazine hydrate? A4:

  • Fume Hood: ALWAYS handle hydrazine hydrate inside a certified chemical fume hood.[8]

  • PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a face shield/goggles, and a lab coat.[9][10]

  • Ventilation: Ensure the work area is well-ventilated.[12]

  • Incompatibilities: Keep hydrazine hydrate away from heat, open flames, oxidizing agents, metals, and acids.[12]

  • Spills: Have a spill kit ready. Small spills can be absorbed with inert material. Large spills may require dilution and neutralization.[9]

  • Disposal: Dispose of hydrazine-containing waste as hazardous material according to your institution's guidelines.[8]

Q5: Can I use 5-bromosalicylic acid directly with hydrazine hydrate to make the product? A5: While it seems like a shortcut, reacting a carboxylic acid directly with hydrazine to form a hydrazide typically requires harsh conditions (high temperatures) or the use of coupling agents (like DCC or EDC).[6] The two-step route through the methyl ester is generally more reliable, higher-yielding, and proceeds under milder conditions in a laboratory setting.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
STEP 1: BROMINATION
Low Yield of Methyl 5-bromosalicylate Incomplete Reaction: Insufficient reaction time or temperature too low.- Extend the reaction time after bromine addition. - Monitor reaction completion by TLC.
Formation of Byproducts: Temperature during bromine addition was too high, leading to di-bromination or other isomers.[15]- Strictly maintain the reaction temperature around 10°C during the dropwise addition of bromine.[3]
Dark Red/Brown Color Persists After Work-up Residual Bromine: Inefficient washing with sodium bicarbonate.- Repeat the wash with 10% sodium bicarbonate solution until the organic layer is colorless or pale yellow.
STEP 2: HYDRAZINOLYSIS
Low Yield of Final Product Incomplete Reaction: Insufficient reflux time or insufficient hydrazine hydrate.- Increase the reflux time and monitor carefully with TLC until the starting ester is consumed.[6] - Ensure a significant excess (at least 10 equivalents) of hydrazine hydrate is used.[6]
Product Loss During Work-up: Product is partially soluble in the cold wash solvent.- Minimize the amount of cold solvent used to wash the filtered product. - The filtrate can be concentrated and cooled again to recover a second crop of crystals.
Final Product is an Oil or Gummy Solid Impure Product: Contamination with unreacted starting material or hydrazine salts.- Confirm the reaction went to completion with TLC. - Perform a careful recrystallization from a suitable solvent like ethanol.[13] Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly.
Reaction Stalls (Ester Persists on TLC) Poor Quality Reagents: Hydrazine hydrate may have degraded. Ester may be impure.- Use a fresh bottle of hydrazine hydrate. - Ensure the methyl 5-bromosalicylate from Step 1 is reasonably pure before starting.

References

Validation & Comparative

Hydrazide vs. Hydrazone: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers in Drug Development

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug resistance, the chemical scaffolds of hydrazides and their corresponding hydrazone derivatives have emerged as a fertile ground for discovery. While both classes of compounds exhibit a broad spectrum of antimicrobial activities, a critical question for medicinal chemists is whether the conversion of a hydrazide to a hydrazone consistently yields a superior antimicrobial agent. This guide provides an in-depth comparative analysis of the antimicrobial profiles of hydrazides and hydrazones, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in their drug development endeavors.

The Rationale: Why Convert Hydrazides to Hydrazones?

The primary motivation for converting a carboxylic acid hydrazide into a hydrazone lies in the introduction of the azomethine group (-NHN=CH-). This functional group is widely considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. The condensation of a hydrazide with an aldehyde or ketone to form a hydrazone offers several strategic advantages in drug design:

  • Structural Diversity and Lipophilicity Modulation: This conversion allows for the introduction of a wide array of aromatic and heterocyclic moieties from the aldehyde or ketone precursor. These modifications can significantly alter the compound's lipophilicity, which is a critical factor in its ability to penetrate microbial cell membranes.

  • Enhanced Biological Activity: The azomethine group in hydrazones is often crucial for their biological activity, including their antimicrobial effects. It can participate in chelation with essential metal ions required for microbial enzyme function or interact with biological targets through hydrogen bonding.

  • Fine-Tuning of Steric and Electronic Properties: The substituents on the aldehyde or ketone portion of the hydrazone can be systematically varied to fine-tune the molecule's steric bulk and electronic properties, allowing for the optimization of its interaction with specific microbial targets.

Comparative Antimicrobial Performance: A Data-Driven Analysis

Numerous studies have demonstrated that the conversion of hydrazides to hydrazones can lead to a significant enhancement in antimicrobial potency. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from various studies, directly comparing parent hydrazides with their hydrazone derivatives against a panel of clinically relevant microorganisms.

Parent Hydrazide Hydrazone Derivative Test Organism MIC of Hydrazide (µg/mL) MIC of Hydrazone (µg/mL) Reference
Isonicotinic acid hydrazide (Isoniazid)N'-(4-fluorobenzylidene)isonicotinohydrazideStaphylococcus aureus>100015.62[1]
Isonicotinic acid hydrazide (Isoniazid)N'-(5-nitrofuran-2-ylmethylene)isonicotinohydrazideStaphylococcus aureus>10000.98[2]
Isonicotinic acid hydrazide (Isoniazid)N'-(2,4-dichlorobenzylidene)isonicotinohydrazideEscherichia coli>100031.25[1]
Nicotinic acid hydrazideN'-(4-nitrobenzylidene)nicotinohydrazideStaphylococcus aureus>50062.5[2]
Benzoic acid hydrazideN'-(4-chlorobenzylidene)benzohydrazideBacillus subtilis>25062.5[3]

Analysis of the Data:

The data presented in the table clearly illustrates that hydrazone derivatives frequently exhibit significantly lower MIC values compared to their parent hydrazides, indicating a substantial increase in antimicrobial potency. For instance, while isoniazid shows negligible activity against Staphylococcus aureus, its hydrazone derivatives display potent antibacterial action. This enhancement is a direct consequence of the structural modifications introduced through the condensation reaction.

Unraveling the Mechanisms of Action

The antimicrobial mechanisms of hydrazides and hydrazones, while sometimes overlapping, possess distinct features rooted in their chemical structures.

Hydrazides: A Tale of Two Mechanisms

The antimicrobial action of hydrazides is not governed by a single, universal mechanism. For the renowned anti-tubercular drug isoniazid (isonicotinic acid hydrazide), the mechanism is well-elucidated. It acts as a prodrug, activated by the mycobacterial enzyme KatG to form a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. However, for other hydrazides, the mechanism is less clear and may involve interference with various cellular processes.

hydrazide_mechanism cluster_inhibition Hydrazide Hydrazide (e.g., Isoniazid) Activation Bacterial Enzyme (e.g., KatG in M. tuberculosis) Hydrazide->Activation Prodrug Activation Reactive_Species Reactive Intermediate Activation->Reactive_Species Target_Enzyme Target Enzyme (e.g., InhA) Reactive_Species->Target_Enzyme Cell_Wall Bacterial Cell Wall Synthesis (Mycolic Acid Synthesis) Target_Enzyme->Cell_Wall Inhibition Inhibition Disruption Disruption

Caption: Proposed mechanism of action for isoniazid, a prominent hydrazide antimicrobial.

Hydrazones: The Pivotal Role of the Azomethine Group

The antimicrobial activity of hydrazones is intrinsically linked to the presence of the azomethine (-NHN=CH-) moiety. Several mechanisms have been proposed:

  • Enzyme Inhibition: A significant body of evidence suggests that hydrazones can act as inhibitors of essential microbial enzymes. For example, some hydrazones have been shown to target DNA gyrase, an enzyme crucial for DNA replication in bacteria.[2] By binding to the active site of this enzyme, they prevent its normal function, leading to bacterial cell death.

  • Chelation of Metal Ions: The nitrogen and oxygen atoms in the hydrazone backbone can act as chelation sites for essential metal ions like iron, zinc, and copper. These metal ions are vital cofactors for numerous microbial enzymes. By sequestering these ions, hydrazones can effectively starve the microbes of these essential nutrients, inhibiting their growth.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many hydrazone derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane fluidity and integrity, leading to leakage of cellular contents and ultimately, cell death.

hydrazone_mechanism cluster_effects Antimicrobial Effects Hydrazone Hydrazone (-NHN=CH-) Target_1 DNA Gyrase Hydrazone->Target_1 Inhibition Target_2 Essential Metal Ions (Fe, Zn, Cu) Hydrazone->Target_2 Chelation Target_3 Bacterial Cell Membrane Hydrazone->Target_3 Disruption Effect_1 Inhibition of DNA Replication Target_1->Effect_1 Effect_2 Enzyme Inactivation Target_2->Effect_2 Effect_3 Loss of Membrane Integrity Target_3->Effect_3

Caption: Multifaceted antimicrobial mechanisms of action for hydrazone derivatives.

Experimental Protocols: A Guide to Antimicrobial Evaluation

The following section provides a detailed, step-by-step methodology for the in vitro evaluation of the antimicrobial activity of hydrazide and hydrazone compounds.

Synthesis of Hydrazide-Hydrazone Derivatives

The general procedure for synthesizing hydrazones from their corresponding hydrazides is a straightforward condensation reaction.

synthesis_workflow Start Carboxylic Acid or Ester Step1 React with Hydrazine Hydrate Start->Step1 Hydrazide Carboxylic Acid Hydrazide Step1->Hydrazide Step2 Condensation with Aldehyde or Ketone Hydrazide->Step2 Hydrazone Hydrazide-Hydrazone Derivative Step2->Hydrazone

Caption: General synthetic workflow for the preparation of hydrazide-hydrazone derivatives.

Step-by-Step Protocol:

  • Preparation of the Hydrazide:

    • If starting from an ester, dissolve the ester in a suitable solvent such as ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Cool the reaction mixture and collect the precipitated hydrazide by filtration. Wash with a cold solvent and dry.

  • Synthesis of the Hydrazone:

    • Dissolve the synthesized hydrazide in a suitable solvent, typically ethanol or methanol.

    • Add an equimolar amount of the desired aldehyde or ketone to the solution.

    • Add a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the reaction.

    • Reflux the mixture for a few hours.

    • Upon cooling, the hydrazone product will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold solvent, and recrystallize if necessary to obtain a pure product.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard and quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized hydrazide and hydrazone compounds

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Solvent for compounds (e.g., DMSO)

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compounds), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The comparative analysis unequivocally demonstrates that the conversion of hydrazides to hydrazones is a highly effective strategy for enhancing antimicrobial activity. The introduction of the azomethine moiety and the ability to introduce diverse substituents provide a powerful platform for the rational design of novel antimicrobial agents. While hydrazides, particularly isoniazid, have a proven clinical track record, the versatility and often superior potency of hydrazones make them a compelling area for future research and development.

For researchers in this field, the key takeaways are:

  • Hydrazone formation is a validated strategy for potency enhancement.

  • The choice of aldehyde or ketone for the condensation reaction is critical and should be guided by structure-activity relationship principles to optimize lipophilicity and target interaction.

  • A thorough understanding of the potential mechanisms of action can guide the design of more selective and effective antimicrobial agents.

The continued exploration of the chemical space around the hydrazide-hydrazone scaffold, coupled with a deeper understanding of their microbial targets, holds significant promise in the ongoing battle against infectious diseases.

References

The Salicylamide Scaffold: A Privileged Structure in Medicinal Chemistry and a Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Salicylamide Scaffold

The salicylamide core, a deceptively simple aromatic amide, represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features—a planar aromatic ring, a hydrogen bond-donating hydroxyl group, and a versatile amide linkage—provide an ideal foundation for the design of molecules that can interact with a wide array of biological targets. This guide offers a comparative analysis of the diverse biological activities exhibited by various salicylamide-based compounds, moving beyond a simple catalog of effects to delve into the structure-activity relationships (SAR) that govern their potency and selectivity. By understanding the causal links between chemical modifications and biological outcomes, researchers can more effectively design and develop next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the salicylamide scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The salicylamide scaffold has emerged as a powerful platform for the development of novel anticancer agents. The most prominent example is niclosamide, an anthelmintic drug that has been repurposed due to its potent antitumor activities.[1] The anticancer effects of salicylamides are often mediated through the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling.[2][3]

Comparative Anticancer Potency of Salicylamide Derivatives

The antiproliferative activity of salicylamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Key Structural Features/ObservationsReference(s)
Niclosamide Acute Myeloid Leukemia (AML)0.18 - 1Broad-spectrum activity.[3][3]
Adrenocortical Carcinoma (ACC)< Cmax in humansInhibits multiple pathways including Wnt/β-catenin and acts as a mitochondrial uncoupler.[4][4]
Niclosamide Derivative (Compound 5) HL-60 (Leukemia)PotentOptimization of niclosamide structure can enhance cytotoxic activity.[5][5]
O-alkylamino-tethered Salicylamide (9a) MDA-MB-231 (TNBC)3.38Low toxicity against non-tumorigenic cells; inhibits STAT3 phosphorylation.[6][6]
Ethanolamine salt of Niclosamide Derivative (3a) Esophageal Adenocarcinoma (EAC)0.8 - 1.0Higher activity than parent niclosamide; downregulates BCL2, MCL1, and β-catenin.[7][7]
5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) Caco-2, HCT-116, MDA-MB-231, MCF-73.3 - 10.7Acts as a tubulin polymerization inhibitor.[8][8]
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

A significant mechanism underlying the anticancer activity of many salicylamide derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] Constitutive activation of STAT3 is a hallmark of many human cancers and contributes to cell proliferation, survival, and differentiation.[11][12] Salicylamides, including niclosamide, have been shown to potently inhibit the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[7][9][13]

Signaling Pathway Diagram: STAT3 Inhibition by Salicylamide Derivatives

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Transcription Salicylamide Salicylamide Derivatives Salicylamide->JAK Inhibition Salicylamide->pSTAT3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by salicylamide derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the salicylamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[16]

  • MTT Addition: After the incubation period, add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17][18]

  • Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Step1 Seed Cells in 96-well plate Start->Step1 Step2 Add Salicylamide Derivatives Step1->Step2 Step3 Incubate (e.g., 48h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (2-4h) Step4->Step5 Step6 Add Solubilization Solution Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Caption: A typical workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Salicylamide itself possesses analgesic and antipyretic properties, and its derivatives have been explored for their anti-inflammatory potential.[19][20] The synthesis of new salicylamide derivatives has led to compounds with enhanced anti-inflammatory effects and reduced ulcerogenic activity compared to the parent compound.[18][21]

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[22][23]

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaKey ObservationsReference(s)
Salicytamide Rat2.5 and 10 mg/kgSignificant reduction in paw volumeDemonstrates dose-dependent anti-inflammatory effect.[24]
N-substituted Salicylamides RatVariedSome derivatives more effective than salicylamideN-substitution can enhance anti-inflammatory activity and lower ulcerogenic effects.[18]
Ellagic Acid (for comparison) Rat1, 3, 10, 30 mg/kgDose-dependent reductionED50 of 8.41 mg/kg. Reduces iNOS and COX-2 expression.[25][25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a widely accepted method for screening anti-inflammatory drugs.[25][26]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[23]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test salicylamide derivatives (e.g., intraperitoneally or orally) at various doses 30-60 minutes before carrageenan injection.[22][25] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22][25]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[22][25]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity: A Broad Spectrum of Action

Salicylamide derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[13][27] Some derivatives exhibit potency comparable or even superior to standard antibiotics like ampicillin and ciprofloxacin.[13]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter for comparing antimicrobial potency.[2][28]

Compound/DerivativeMicrobial StrainMIC (µg/mL or µmol/L)Key Structural Features/ObservationsReference(s)
Salicylamide Neisseria gonorrhoeae8 - 32 µg/mLActive against multidrug-resistant strains.[21][21]
Salicylanilide Derivative (3f) Staphylococcus aureus≤0.03 µmol/LHigh activity against Gram-positive bacteria.[27][27]
Salicylanilide Derivative (3g) Clostridium perfringens≤0.03 µmol/LPotent against anaerobic bacteria.[27][27]
2-methyl-4-salicylamide thiazole (5n) Candida albicans15.62 µg/mLComparable activity to fluconazole.[29][29]
Niclosamide Derivative (2a, 2b) Madurella mycetomatis0.2 - 0.3 µMSignificantly more active than parent niclosamide.[7][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[30][31]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[2]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the salicylamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[32]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[31]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).[32]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[30]

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.[30]

Expanding Horizons: Anti-HBV and Other Activities

Recent research has unveiled the potential of salicylamide derivatives in treating other diseases. Notably, several derivatives have shown potent activity against the Hepatitis B virus (HBV) by interfering with viral replication through distinct mechanisms, such as impairing HBV core protein expression or disrupting capsid formation.[8][33][34]

Comparative Anti-HBV Potency
Compound/DerivativeTargetIC50 (µM)Mechanism of ActionReference(s)
Salicylamide Derivative (50) HBV Replication0.52Disrupts capsid formation.[33][34][33][34]
Salicylamide Derivative (56) HBV Replication0.47Potent anti-HBV activity.[33][34][33][34]
Salicylamide Derivative (27) HBsAg/HBeAg Secretion1.77 / 0.45Potent suppression of viral antigen secretion.[33][33]

Conclusion and Future Perspectives

The salicylamide scaffold is a testament to the power of privileged structures in drug discovery. Its versatility has been demonstrated through the development of derivatives with potent and diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the therapeutic potential of this remarkable scaffold. Future research should continue to explore novel modifications of the salicylamide core, investigate their mechanisms of action in greater detail, and advance the most promising candidates through preclinical and clinical development. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of new salicylamide-based therapeutics to address unmet medical needs.

References

Validation of 5-Bromo-2-hydroxybenzohydrazide Derivative Structures by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. Among the scaffolds of interest in medicinal chemistry, 5-Bromo-2-hydroxybenzohydrazide and its derivatives have emerged as a promising class of compounds.[1][2] Their synthesis, however, necessitates a robust analytical framework to validate the final molecular structure.[3][4]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound derivatives, with a primary focus on the pivotal role of mass spectrometry. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a self-validating workflow that ensures data integrity and confidence in your results.

Part 1: The Central Role of High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an indispensable tool for molecular analysis, prized for its exceptional sensitivity, speed, and the wealth of information it provides from minute sample quantities.[5] For novel derivatives of this compound, MS is often the first and most critical step in structural validation.

The primary objective is to confirm two fundamental properties: the elemental composition and the core molecular architecture. This is best achieved using a combination of soft ionization and high-resolution mass analysis.

Causality Behind Experimental Choices: Ionization and Analysis

  • Ionization Technique - Electrospray Ionization (ESI): For polar, non-volatile molecules like hydrazide derivatives, ESI is the ionization method of choice. It is a "soft" technique that imparts minimal excess energy onto the analyte, preserving the intact molecule for detection.[6] This allows for the confident identification of the molecular ion, which is the cornerstone of the entire analysis. In positive ion mode (+ESI), the molecule readily protonates to form the [M+H]⁺ ion, though sodium [M+Na]⁺ or potassium [M+K]⁺ adducts are also commonly observed.[3]

  • Mass Analyzer - High Resolution is Non-Negotiable: Utilizing a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is critical.[7] These technologies can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[8] This level of precision is essential to distinguish between molecules that have the same nominal mass but different elemental formulas, a concept known as resolving isobaric species.[8]

Part 2: A Self-Validating Experimental Workflow for Structural Confirmation

A robust analytical protocol should have built-in checkpoints that validate the data at each step. The following workflow for analyzing a this compound derivative is designed to be self-validating.

G cluster_prep Sample Preparation cluster_ms1 MS¹ Full Scan Analysis cluster_ms2 MS² Fragmentation Analysis Prep Dissolve derivative in Methanol/Acetonitrile (0.1% Formic Acid) MS1 Acquire Full Scan Spectrum (+ESI Mode) Prep->MS1 Check1 Checkpoint 1: Verify Bromine Isotopic Pattern (M & M+2, ~1:1 ratio) MS1->Check1 Check2 Checkpoint 2: Confirm Elemental Composition (Accurate Mass < 5 ppm error) Check1->Check2 Pattern Confirmed Isolate Isolate [M+H]⁺ Precursor Ion Check2->Isolate Formula Confirmed CID Induce Fragmentation (Collision-Induced Dissociation) Isolate->CID Interpret Acquire & Interpret Product Ion Spectrum CID->Interpret Check3 Checkpoint 3: Match Fragments to Predicted Structure Interpret->Check3 Final Structure Validated Check3->Final Fragments Match

References

The Evolving Landscape of 5-Bromo-N'-benzylidene-benzohydrazides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, the N'-benzylidene-benzohydrazide core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. The strategic introduction of a bromine atom at the 5-position of the benzohydrazide ring, coupled with diverse substitutions on the benzylidene moiety, offers a fertile ground for modulating pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-bromo-N'-benzylidene-benzohydrazides, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this promising class of compounds.

The 5-Bromo-N'-benzylidene-benzohydrazide Scaffold: A Versatile Pharmacophore

The 5-bromo-N'-benzylidene-benzohydrazide scaffold is characterized by a bromo-substituted phenyl ring linked to a hydrazide moiety, which in turn is condensed with a substituted benzaldehyde to form a Schiff base. This arrangement of aromatic rings and the hydrazone linkage (-CO-NH-N=CH-) is crucial for its biological activity. The bromine atom, a halogen, can significantly influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. The substituents on the benzylidene ring provide a handle for fine-tuning the electronic and steric properties of the molecule, thereby impacting its interaction with specific enzymes or receptors.

General Synthesis of 5-Bromo-N'-benzylidene-benzohydrazides: A Robust and Efficient Protocol

The synthesis of 5-bromo-N'-benzylidene-benzohydrazides is typically achieved through a two-step process commencing with the esterification of 5-bromobenzoic acid, followed by hydrazinolysis and subsequent condensation with a substituted aromatic aldehyde.[1]

Experimental Protocol: Synthesis of 5-Bromo-N'-benzylidene-benzohydrazides

Step 1: Synthesis of 5-Bromobenzohydrazide

  • Esterification: To a solution of 5-bromobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield methyl 5-bromobenzoate.

  • Hydrazinolysis: The resulting methyl 5-bromobenzoate is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for 3-5 hours. After cooling, the precipitated 5-bromobenzohydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 5-Bromo-N'-benzylidene-benzohydrazide Derivatives

  • Condensation: Equimolar amounts of 5-bromobenzohydrazide and a substituted benzaldehyde are dissolved in ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 4-6 hours.

  • Isolation and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure 5-bromo-N'-benzylidene-benzohydrazide derivative.

Causality Behind Experimental Choices: The use of an acid catalyst in the esterification step protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. In the condensation step, the acidic medium protonates the carbonyl oxygen of the aldehyde, enhancing its reactivity towards the nucleophilic nitrogen of the hydrazide.

G cluster_0 Step 1: Synthesis of 5-Bromobenzohydrazide cluster_1 Step 2: Synthesis of 5-Bromo-N'-benzylidene-benzohydrazide 5-Bromobenzoic_Acid 5-Bromobenzoic Acid Methyl_5-bromobenzoate Methyl 5-bromobenzoate 5-Bromobenzoic_Acid->Methyl_5-bromobenzoate  Methanol, H₂SO₄ (cat.), Reflux 5-Bromobenzohydrazide 5-Bromobenzohydrazide Methyl_5-bromobenzoate->5-Bromobenzohydrazide  Hydrazine Hydrate, Ethanol, Reflux 5-Bromobenzohydrazide_ref 5-Bromobenzohydrazide Substituted_Benzaldehyde Substituted Benzaldehyde Target_Compound 5-Bromo-N'-(substituted-benzylidene)benzohydrazide Substituted_Benzaldehyde->Target_Compound  Ethanol, Acetic Acid (cat.), Reflux

Caption: General synthetic workflow for 5-bromo-N'-benzylidene-benzohydrazides.

Comparative Analysis of Biological Activities

The biological profile of 5-bromo-N'-benzylidene-benzohydrazides is profoundly influenced by the nature and position of substituents on the benzylidene ring. A comparative analysis of their antimicrobial, anticancer, and enzyme inhibitory activities reveals key structure-activity relationships.

Antimicrobial Activity

N'-benzylidene-benzohydrazide derivatives have been reported to exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the 5-bromo substituent on the benzohydrazide moiety is often associated with enhanced antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Representative Benzohydrazide Analogs

Compound IDBenzylidene SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Analog 14-Chloro---[2]
Analog 24-Nitro---[2]
Analog 32,4-Dichloro---[3]
Analog 44-Dimethylamino---[3]

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the benzylidene ring is often correlated with increased antimicrobial activity.[2] This is likely due to an increase in the electrophilicity of the azomethine carbon, which may be a key site of interaction with microbial targets.

  • Lipophilicity: The introduction of halogen atoms, such as chlorine and bromine, enhances the lipophilicity of the compounds, which may facilitate their transport across microbial cell membranes.

  • Steric Factors: The position of the substituent on the benzylidene ring can influence activity. For instance, ortho-substituted compounds may exhibit different activity profiles compared to their para-substituted counterparts due to steric hindrance.

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been a subject of intense investigation. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers.[4]

Table 2: Comparative Anticancer Activity of Representative Benzohydrazide Analogs against MCF-7 Cell Line

Compound IDBenzylidene SubstituentIC₅₀ (µM)Reference
Analog 14-Chlorophenyl3.12[2]
Analog 24-Nitrophenyl2.88[2]

Note: The data presented is for analogous series to illustrate the effect of substitution on anticancer activity, as a comprehensive comparative study on 5-bromo-N'-benzylidene-benzohydrazides against a panel of cancer cell lines is not available in the literature reviewed.

Structure-Activity Relationship Insights:

  • Apoptosis Induction: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis.[4] The specific molecular targets and signaling pathways involved are still under investigation.

  • Substituent Effects: The presence of specific substituents on the benzylidene ring can significantly impact cytotoxic potential. For instance, compounds with 4-chloro and 4-nitro substitutions have shown potent activity against the MCF-7 breast cancer cell line.[2]

Enzyme Inhibitory Activity

5-Bromo-N'-benzylidene-benzohydrazides and related compounds have been evaluated as inhibitors of various enzymes, including urease and α-amylase.[1][5]

Table 3: Comparative Urease Inhibitory Activity of Representative Benzohydrazide Analogs

Compound IDBenzylidene SubstituentIC₅₀ (µM)Reference
Analog 12-Hydroxy-3-methoxy-[1]
Analog 24-Hydroxy-3-methoxy-[1]
Analog 32,4-Dihydroxy-[1]
Thiourea (Standard)-21.14 ± 0.425[1]

Note: The table illustrates the potent urease inhibitory activity of benzohydrazide derivatives. Specific IC₅₀ values for a series of 5-bromo-N'-benzylidene-benzohydrazides are needed for a direct comparison.

Structure-Activity Relationship Insights:

  • Urease Inhibition: Benzohydrazide derivatives have shown significant urease inhibitory activity, with some compounds being more potent than the standard inhibitor, thiourea.[1] The SAR suggests that electron-donating groups on the phenyl ring may enhance enzyme inhibition.[1]

  • α-Amylase Inhibition: Certain benzylidenehydrazine derivatives have demonstrated potent α-amylase inhibition. The position of substituents, such as bromo groups, on the benzylidene ring can influence the inhibitory potential. For instance, a meta- or ortho-bromo substituent resulted in increased inhibition compared to a para-bromo substituent.[5]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Start Prepare standardized microbial inoculum Serial_Dilution Perform serial dilutions of test compounds in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Incubation Incubate plates under optimal growth conditions Inoculation->Incubation MIC_Reading Read plates to determine the Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End Lowest concentration with no visible growth is the MIC MIC_Reading->End

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Conclusion and Future Directions

The 5-bromo-N'-benzylidene-benzohydrazide scaffold represents a promising platform for the development of novel therapeutic agents. The available data, although fragmented, consistently highlights the importance of the substituents on the benzylidene ring in modulating the biological activity of these compounds. Electron-withdrawing groups often enhance antimicrobial and anticancer activities, while the position and nature of substituents can fine-tune enzyme inhibitory potential.

To fully exploit the therapeutic potential of this scaffold, future research should focus on the systematic synthesis and biological evaluation of a library of 5-bromo-N'-benzylidene-benzohydrazide derivatives with diverse substituents on the benzylidene ring. Such studies, conducted under standardized conditions, will provide a more comprehensive and directly comparable dataset, enabling a more precise elucidation of the structure-activity relationships. Furthermore, mechanistic studies are warranted to identify the specific molecular targets and signaling pathways through which these compounds exert their biological effects. This will pave the way for the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Efficacy of Bromo-Substituted Hydrazides Versus Chloro-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of modern drug design. The choice of a specific halogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the efficacy of bromo-substituted hydrazides against their chloro-substituted counterparts, grounded in experimental data and established scientific principles. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in lead optimization.

The Halogen Effect: More Than Just a Substitution

The substitution of a hydrogen atom with a halogen on a bioactive scaffold is rarely a trivial modification. Halogens, particularly bromine and chlorine, modulate a molecule's properties through a combination of steric and electronic effects. These include alterations in lipophilicity, metabolic stability, and binding interactions with biological targets. The choice between a bromo or chloro substituent is often a nuanced decision, with the optimal choice being highly dependent on the specific biological target and the desired therapeutic outcome.

Generally, bromine is larger and more polarizable than chlorine, which can lead to stronger halogen bonds—a type of non-covalent interaction with a biological target that can enhance binding affinity. Conversely, the higher electronegativity of chlorine can have a more pronounced inductive effect on the electronic distribution within the molecule.

Comparative Efficacy in Biological Systems: A Data-Driven Analysis

The following sections present a comparative analysis of bromo- and chloro-substituted hydrazides across different biological activities, supported by experimental data from peer-reviewed studies.

Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents. The nature of the halogen substituent on the aromatic ring can significantly impact their potency.

A study on a series of heterobicyclic methylthiadiazole hydrazones demonstrated that the substitution of electron-withdrawing halogens, including chloro, fluoro, and bromo, at the para position of a phenyl ring enhanced both antifungal and antibacterial activities compared to other derivatives[1]. While this study grouped these halogens, other research has delineated a clearer hierarchy.

Table 1: Comparative Antimicrobial Activity of Halogenated Hydrazides

Compound TypeBromo-Substituted Analog (MIC in µg/mL)Chloro-Substituted Analog (MIC in µg/mL)Target OrganismReference
Benzylidene hydrazidesCompound with p-bromo: >100Compound with p-chloro: 50E. coli[2]
Benzylidene hydrazidesCompound with p-bromo: 100Compound with p-chloro: 50S. aureus[2]

In a series of benzylidene hydrazides, compounds with chloro and nitro substituents were found to be the most active antibacterial and antifungal agents[2]. This suggests that in this particular scaffold, the stronger electron-withdrawing nature of the chloro and nitro groups may be more critical for antimicrobial efficacy than the polarizability of bromine.

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of halogenated compounds is an area of intense research. In the context of hydrazide derivatives, the choice between bromine and chlorine can lead to significant differences in cytotoxicity.

For a series of halogenated phenoxychalcones, which are precursors to pyrazolines synthesized using hydrazine hydrate, the bromo-substituted derivatives at the para position of the diaryl ether moiety exhibited better cytotoxic activity against human breast cancer cell lines than their chloro analogues[3].

Table 2: Comparative Cytotoxicity (IC50 in µM) of Halogenated Chalcone Precursors

Cell Line4-Bromo-phenoxy Derivatives (IC50 Range in µM)4-Chlorophenoxy Derivatives (IC50 Range in µM)Reference
Human Breast Cancer1.52–13.281.87–44.20[3]

The superior activity of the 4-bromo-phenoxy derivatives, with IC50 values as low as 1.52 µM, suggests that the larger, more polarizable bromine atom may be forming more effective interactions within the binding pocket of the biological target in these cancer cells[3].

Enzyme Inhibition: A Case Study on Cholinesterases

Hydrazones derived from hydrazides are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. A study on hydrazones of 4-(trifluoromethyl)benzohydrazide provided a direct comparison between bromo- and chloro-substituted analogs as AChE inhibitors.

The results indicated that the introduction of an electronegative substituent at position 4 of the benzylidene moiety, such as a bromine atom, improved the inhibition potency. However, the replacement of this bromine with a chlorine led to a mild decrease in activity[4].

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition

Compound AnalogDescriptionAChE InhibitionReference
2k 4-Bromo-substitutedMore potent[4]
2b 4-Chloro-substitutedMild drop in activity compared to 2k[4]

This finding suggests that while electronegativity is beneficial for activity, the specific properties of bromine, such as its size and ability to form halogen bonds, may offer a slight advantage in this context.

Mechanistic Insights: The Physicochemical Rationale

The observed differences in efficacy between bromo- and chloro-substituted hydrazides can be attributed to their distinct physicochemical properties.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. Bromine typically imparts a greater degree of lipophilicity than chlorine. This can be advantageous for reaching intracellular targets but may also lead to increased non-specific binding and toxicity.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect, which can alter the acidity of nearby protons and the reactivity of the molecule. This can be a critical factor in enzyme-inhibitor interactions where proton transfer is involved.

  • Halogen Bonding: This is a non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a protein). The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. The ability of bromo-substituents to form stronger halogen bonds can lead to enhanced binding affinity and, consequently, higher efficacy.

  • Steric Factors: The larger van der Waals radius of bromine compared to chlorine means that it will occupy more space in a binding pocket. This can be either beneficial, leading to a better fit and increased affinity, or detrimental, causing steric hindrance that prevents optimal binding.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol outlines a general method for the synthesis of hydrazide-hydrazone derivatives from a carboxylic acid hydrazide and a carbonyl compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Dissolve Hydrazide add_carbonyl Add Aldehyde/Ketone start->add_carbonyl add_catalyst Add Acetic Acid add_carbonyl->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: General workflow for the synthesis of hydrazide-hydrazones.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve one equivalent of the appropriate carboxylic acid hydrazide in a suitable solvent, such as ethanol.

  • Addition of Carbonyl: Add one equivalent of the desired aldehyde or ketone to the solution.

  • Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 3 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prep_plate Prepare 96-well plate with broth serial_dilute Serially dilute compound prep_plate->serial_dilute inoculate Inoculate wells serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually assess turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microtiter plate, add a suitable broth medium to each well.

  • Serial Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound across the wells of the plate.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase.

G cluster_0 Reaction Mixture Preparation cluster_1 Incubation & Reaction Initiation cluster_2 Measurement & Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_inhibitor Add Test Compound (Inhibitor) prep_buffer->add_inhibitor add_enzyme Add AChE Enzyme add_inhibitor->add_enzyme incubate Incubate at 25°C for 5 min add_enzyme->incubate add_dtnb Add DTNB incubate->add_dtnb add_atci Add Acetylthiocholine Iodide (Substrate) add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition

Caption: Workflow for the Ellman's method for AChE inhibition.

Step-by-Step Methodology:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 8.0), the test compound at various concentrations, and a solution of acetylcholinesterase.

  • Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide (ATCI).

  • Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released by the enzymatic hydrolysis of ATCI.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

Conclusion

The decision to employ a bromo or chloro substituent in a hydrazide-based drug discovery program is a multifaceted one that must be guided by empirical data. While general trends can be observed, the optimal halogen is highly context-dependent. The available evidence suggests that bromo-substituted hydrazides may offer an advantage in scenarios where polarizability and the potential for halogen bonding are key drivers of activity, such as in certain anticancer and enzyme inhibitory applications. Conversely, the stronger inductive effect of chlorine may be more beneficial in other contexts, such as in some classes of antimicrobial agents.

Ultimately, a thorough structure-activity relationship (SAR) study, involving the synthesis and evaluation of both bromo- and chloro-substituted analogs, is the most reliable approach to identifying the optimal substitution pattern for a given biological target. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

A Comparative In Vitro Analysis of 5-Bromo-2-hydroxybenzohydrazide Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Evaluating Novel Antimicrobial Candidates

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of infectious disease research. Benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro antibacterial performance of a series of synthesized 5-Bromo-2-hydroxybenzohydrazide derivatives against established standard antibiotics.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel antimicrobial candidates. We will detail the experimental design, from the synthesis of the derivatives to the execution of standardized susceptibility assays, and present a comparative analysis of the results. The causality behind experimental choices is explained to ensure the protocols serve as a self-validating system for robust and reproducible findings.

Introduction: The Rationale for Benzohydrazide Exploration

The benzohydrazide moiety is a key pharmacophore in several clinically significant drugs.[1] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. The inclusion of a bromine atom and a hydroxyl group on the phenyl ring of this compound is hypothesized to enhance its antimicrobial potency through mechanisms such as increased lipophilicity and potential for hydrogen bonding interactions with bacterial targets.

This guide focuses on the comparative evaluation of three novel derivatives (coded SH-01, SH-02, and SH-03 ) against a panel of clinically relevant bacteria, including Gram-positive and Gram-negative strains. Their efficacy is benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase[4][5][6][7][8], and Vancomycin, a glycopeptide that targets cell wall synthesis in Gram-positive bacteria.[9][10][11][12][13]

Materials and Methods

The following section details the protocols used in this comparative study. These methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[14][15][16][17]

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is typically achieved through the reaction of methyl 5-bromo-2-hydroxybenzoate with hydrazine hydrate. The derivatives (SH-01, SH-02, SH-03) are then synthesized via condensation reactions with various substituted aldehydes to yield the corresponding hydrazones.[18][19] This process allows for the creation of a library of compounds with diverse structural modifications.

Bacterial Strains and Standard Antibiotics

A panel of American Type Culture Collection (ATCC) reference strains was selected to represent a spectrum of common pathogens:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive coccus, representing common skin and soft tissue infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacillus, representing urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative bacillus, known for its intrinsic and acquired resistance mechanisms.

Ciprofloxacin and Vancomycin were procured as analytical grade standards for comparative testing.

Experimental Workflow

The overall experimental process follows a logical progression from initial screening to more detailed characterization of antimicrobial activity.

G cluster_0 Compound Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Kinetic Analysis cluster_3 Data Analysis & Comparison synthesis Synthesis of SH-01, SH-02, SH-03 stock Stock Solution Preparation (DMSO) synthesis->stock mic MIC Determination (Broth Microdilution) stock->mic mbc MBC Determination (Subculturing from MIC) mic->mbc time_kill Time-Kill Kinetics Assay mbc->time_kill analysis Data Compilation & Comparison to Standard Antibiotics time_kill->analysis

Caption: High-level experimental workflow from compound synthesis to data analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to CLSI guidelines.[20]

Protocol:

  • Preparation of Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used as the growth medium. Test compounds and standard antibiotics were serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was visually determined as the lowest concentration of the compound that completely inhibited bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24][25]

Protocol:

  • Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.[21]

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Reading: The MBC was identified as the lowest concentration that resulted in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Time-Kill Kinetics Assay

This assay provides insights into the rate of bacterial killing over time.[26][27][28][29]

Protocol:

  • Preparation: Test tubes containing CAMHB with the test compounds at concentrations of 1x and 4x the MIC were inoculated with a standardized bacterial suspension.

  • Sampling: At predetermined time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted, and plated on MHA.

  • Enumeration: After incubation, colonies were counted, and the results were plotted as log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[28]

Results: A Comparative Analysis

The in vitro activities of the this compound derivatives and the standard antibiotics are summarized below.

MIC and MBC Data

The following table presents the MIC and MBC values (in µg/mL) of the tested compounds. A lower value indicates higher potency.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC MBC MIC
SH-01 81632
SH-02 4816
SH-03 4432
Ciprofloxacin 0.510.015
Vancomycin 12>128

Analysis of Results:

  • All three derivatives displayed activity against the Gram-positive bacterium S. aureus, with SH-02 and SH-03 being the most potent.

  • Derivative SH-02 showed the best activity against the Gram-negative E. coli.

  • Activity against P. aeruginosa was limited, which is common for new chemical entities.

  • As expected, Ciprofloxacin showed potent broad-spectrum activity, while Vancomycin was only effective against the Gram-positive strain.[4][11]

Bactericidal vs. Bacteriostatic Activity

The MBC/MIC ratio is used to differentiate between bactericidal and bacteriostatic effects. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[21][25]

CompoundS. aureusE. coliP. aeruginosa
MBC/MIC Ratio MBC/MIC Ratio MBC/MIC Ratio
SH-01 22-
SH-02 222
SH-03 11-
Ciprofloxacin 222
Vancomycin 2--

Analysis of Results:

  • All three derivatives, along with the standard antibiotics, exhibited bactericidal activity (MBC/MIC ≤ 4) against the susceptible strains.

  • Notably, derivative SH-03 showed an MBC/MIC ratio of 1 against both S. aureus and E. coli, indicating strong bactericidal potential at its inhibitory concentration.

Discussion: Mechanistic Insights and Comparative Performance

The results indicate that this compound derivatives are a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive bacteria. Derivative SH-02 demonstrated the most promising broad-spectrum activity among the synthesized compounds, though it did not match the potency of Ciprofloxacin.

The superior activity of these derivatives against S. aureus compared to the Gram-negative strains could be attributed to differences in the bacterial cell envelope. The complex outer membrane of Gram-negative bacteria often serves as a barrier to drug penetration.

While the exact mechanism of action for these derivatives is yet to be elucidated, related benzohydrazide compounds have been shown to target various cellular processes, including cell wall synthesis and enzyme inhibition.[3][30] A plausible hypothesis is that these compounds could interfere with bacterial DNA replication by inhibiting enzymes like DNA gyrase, similar to quinolones.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxes supercoiled DNA Replication DNA Replication & Cell Division DNA_Gyrase->Replication Inhibition SH02 SH-02 Derivative SH02->DNA_Gyrase Inhibition

References

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-hydroxybenzohydrazide Derivatives: An In-depth Analysis of X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of X-ray Diffraction (XRD) as the gold standard for the structural elucidation of 5-Bromo-2-hydroxybenzohydrazide derivatives, a class of compounds recognized for their significant biological activities.[1][2][3][4] We will delve into the causality behind experimental choices, compare XRD with alternative analytical techniques, and provide detailed, field-proven protocols to ensure reproducible and reliable results.

The Indispensable Role of Single-Crystal X-ray Diffraction

This compound and its derivatives are of considerable interest due to their potential as therapeutic agents.[3][4] The biological efficacy of these molecules is intrinsically linked to their specific spatial arrangement of atoms and the intricate network of intermolecular interactions within their crystal lattice. While various spectroscopic techniques offer valuable insights into their chemical composition and connectivity, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous determination of the complete molecular and supramolecular structure.

The power of XRD lies in its ability to map electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles.[5] This detailed structural information is crucial for understanding structure-activity relationships (SAR), designing novel drug candidates, and ensuring the solid-state stability of pharmaceutical formulations. For instance, the planarity of the molecule and the presence of intramolecular hydrogen bonds, such as the common S(6) ring motif formed by an O—H⋯N interaction, are critical conformational features that are definitively resolved by XRD.[6][7][8]

A Comparative Analysis of Analytical Techniques

While XRD is unparalleled for crystal structure determination, a multi-technique approach is often employed for comprehensive characterization. The following table provides a comparative overview of XRD against other common analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing, absolute configuration.[5]Provides definitive and complete structural information of the crystalline solid.Requires a single crystal of suitable size and quality; destructive to the crystal.[9][10]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, crystal purity.[9]Non-destructive; useful for polycrystalline materials.Provides averaged structural information; cannot determine the structure of unknown complex materials.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[1][11][12]Excellent for determining the molecular structure in solution; non-destructive.Provides information on the average structure in solution, not the solid-state conformation; can be complex to interpret for large molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).[1][6][11]Rapid and sensitive for functional group identification.Provides limited information on the overall molecular structure and no information on stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1][11]High sensitivity and accuracy for molecular weight determination.Does not provide information on the 3D arrangement of atoms.
UV-Visible Spectroscopy Electronic transitions within the molecule.[13]Useful for studying conjugation and chromophores.Provides limited structural information.

Experimental Protocols: From Synthesis to Structure

The following protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure the integrity of the experimental workflow.

Part 1: Synthesis and Crystallization of a this compound Derivative

This protocol describes the synthesis of a Schiff base derivative, a common class of this compound compounds.[14][15][16]

Materials:

  • 5-Bromosalicylaldehyde

  • A suitable benzohydrazide (e.g., 4-chlorobenzohydrazide)[16]

  • Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: Dissolve equimolar amounts of 5-bromosalicylaldehyde (e.g., 1.0 mmol) and the selected benzohydrazide (e.g., 1.0 mmol) in a minimal amount of methanol in a round-bottom flask.[6][16]

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour.[16] For less reactive starting materials, refluxing the solution for 2-3 hours may be necessary.[6][15]

  • Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Slow evaporation of the solvent will typically yield single crystals suitable for X-ray diffraction over a period of several days.[6][14]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Causality of Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve the reactants and its relatively slow evaporation rate, which promotes the growth of high-quality single crystals.

  • Catalyst: Acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Slow Evaporation: This is a crucial step for obtaining diffraction-quality crystals. Rapid precipitation leads to the formation of polycrystalline powder, which is unsuitable for single-crystal XRD.

Part 2: Single-Crystal X-ray Diffraction Analysis

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.[7][14][15][16][17]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[5]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14][17]

  • Validation and Analysis: The final refined structure is validated using crystallographic software to check for consistency and errors. The geometric parameters, hydrogen bonding, and crystal packing are then analyzed.

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Reactants: 5-Bromosalicylaldehyde + Benzohydrazide reaction Condensation Reaction (Methanol, Acetic Acid) synthesis->reaction Dissolve & Catalyze crystallization Slow Evaporation & Crystal Growth reaction->crystallization Stir/Reflux data_collection Data Collection (Diffractometer) crystallization->data_collection Mount Crystal data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Structural Analysis: Bond Lengths, Angles, Packing, H-Bonds refinement->analysis

Experimental workflow from synthesis to structural analysis.

Interpreting the Data: A Case Study Synopsis

The crystallographic data for various this compound derivatives consistently reveal key structural features. For example, in (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, the molecule is nearly planar, with a dihedral angle of only 0.74 (12)° between the pyridine and benzene rings.[6] This planarity is often stabilized by an intramolecular O—H⋯N hydrogen bond, forming an S(6) ring motif.[6][7][8] Intermolecular hydrogen bonds, often involving water molecules of crystallization, play a crucial role in assembling the three-dimensional supramolecular architecture, forming sheets or chains.[6][14][17]

The table below summarizes typical crystallographic parameters for a representative this compound derivative.

ParameterRepresentative ValueSignificance
Crystal SystemMonoclinic[7][16]Describes the basic symmetry of the crystal lattice.
Space GroupP2₁/c[18]Defines the symmetry elements within the unit cell.
a (Å)~5.8 - 14.9[7][14][16]Unit cell dimension.
b (Å)~7.2 - 31.9[7][14][16][18]Unit cell dimension.
c (Å)~7.4 - 15.4[7][14][16]Unit cell dimension.
β (°)~91 - 127[7][18]Unit cell angle.
V (ų)~1300 - 1400[14][16][18]Volume of the unit cell.
Z4[7][14][16][18]Number of molecules in the unit cell.
R₁~0.04 - 0.07[7][14][16]A measure of the agreement between the calculated and observed structure factors.
wR₂~0.08 - 0.19[7][14][16][18]A weighted measure of the agreement between the calculated and observed structure factors.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of this compound derivatives. It provides an unparalleled level of detail that is essential for rational drug design and understanding the solid-state properties of these promising compounds. By complementing XRD with other spectroscopic techniques and following robust, well-reasoned experimental protocols, researchers can confidently elucidate the intricate molecular and supramolecular structures that govern the biological function of these molecules.

References

A Senior Application Scientist's Guide to Assessing Anti-Inflammatory Potency Relative to Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery and development, establishing a reliable benchmark for potency is paramount. Acetylsalicylic acid (aspirin), with its well-characterized mechanism and long history of clinical use, serves as an indispensable reference standard. This guide provides a comprehensive framework for assessing the anti-inflammatory potency of novel compounds relative to this cornerstone of pharmacology. We will delve into the mechanistic underpinnings of inflammation, detail robust in vitro and in vivo experimental protocols, and provide the tools for accurate data interpretation and comparison.

The Rationale: Why Benchmark Against Acetylsalicylic Acid?

Acetylsalicylic acid exerts its primary anti-inflammatory effects through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are critical for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1][2] By acetylating a serine residue in the active site of COX enzymes, aspirin blocks the production of prostaglandins.[2][3] While it inhibits both isoforms, it is weakly more selective for COX-1.[2][3] This dual inhibition profile provides a comprehensive benchmark for evaluating new chemical entities that may target the same pathway, either as non-selective inhibitors or as isoform-selective agents.

Beyond direct COX inhibition, the anti-inflammatory landscape is complex, involving intricate signaling cascades such as the NF-κB pathway.[2][5][6] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][7] Some evidence suggests that salicylates can modulate NF-κB signaling, adding another dimension to their anti-inflammatory profile.[2] Therefore, a thorough assessment of a novel compound's anti-inflammatory potency should encompass not only its effect on prostaglandin synthesis but also its potential influence on pivotal signaling pathways like NF-κB.

In Vitro Assessment: A Multi-pronged Approach

In vitro assays offer a controlled environment to dissect the molecular mechanisms of action and to establish initial potency estimates. A combination of enzymatic and cell-based assays is recommended for a comprehensive evaluation.

Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[8][9][10] This is a crucial first step to determine if the compound targets the same primary mechanism as acetylsalicylic acid.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation : Recombinant human or ovine COX-1 and COX-2 enzymes are commercially available. Arachidonic acid serves as the substrate.

  • Compound Incubation : Prepare a dilution series of the test compound and acetylsalicylic acid (as a positive control) in a suitable buffer. Incubate the enzymes with the compounds for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Reaction : Add arachidonic acid to initiate the enzymatic reaction.

  • Detection : The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable. Therefore, the assay typically measures a more stable downstream product like Prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11] Alternatively, peroxidase activity, which is the second step of the COX reaction, can be monitored colorimetrically.[12]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Acetylsalicylic Acid152500.06
Test Compound A50.510
Test Compound B50501

Note: The data presented in this table is for illustrative purposes only.

LPS-Induced Cytokine Release in Macrophages

This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[13][14][15][16] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the release of cytokines like TNF-α, IL-6, and IL-1β.[15][17]

Experimental Protocol: LPS-Induced Cytokine Release

  • Cell Culture : Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages.[13]

  • Compound Pre-treatment : Seed the cells in multi-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound and acetylsalicylic acid for 1-2 hours.

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 16-24 hours).[13]

  • Cytokine Quantification : Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[15]

  • Data Analysis : Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for each cytokine.

Visualization: Inflammatory Signaling Pathways

The following diagram illustrates the key signaling pathways involved in LPS-induced inflammation, highlighting the points of intervention for anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes activates COX2 COX-2 (induced) Genes->COX2 upregulates PGs Prostaglandins COX2->PGs AA Arachidonic Acid AA->COX2 ASA Acetylsalicylic Acid ASA->COX2 inhibits Test_Compound Test Compound Test_Compound->IKK may inhibit Test_Compound->COX2 may inhibit

Caption: Key signaling pathways in LPS-induced inflammation.

In Vivo Assessment: The Gold Standard

While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics and bioavailability.[18]

Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[19][20][21][22] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[20]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model : Typically performed in rats or mice.

  • Compound Administration : Administer the test compound, acetylsalicylic acid (as a positive control), and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.[19]

  • Induction of Edema : Inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[19][21] The contralateral paw can be injected with saline as a control.

  • Measurement of Paw Edema : Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[19][23]

  • Data Analysis : Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Mean paw volume of control group - Mean paw volume of treated group) / Mean paw volume of control group] x 100

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition at 3 hours% Inhibition at 5 hours
Vehicle Control-00
Acetylsalicylic Acid10045.258.7
Test Compound A1055.872.3
Test Compound B5030.142.5

Note: The data presented in this table is for illustrative purposes only.

Visualization: Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_groups Treatment Groups start Animal Acclimatization grouping Random Grouping (n=6-8 per group) start->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Compound/ Vehicle Administration baseline->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan vehicle Vehicle asa ASA test_a Test Cmpd A test_b Test Cmpd B measurements Paw Volume Measurement (Hourly for 5 hours) carrageenan->measurements analysis Data Analysis: % Inhibition Calculation measurements->analysis end Endpoint analysis->end

References

A Senior Application Scientist’s Guide to Cross-Validation of Experimental Findings with Computational Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synergy of Bench and Bits

In modern drug discovery, the path from a promising compound to a validated therapeutic is paved by the convergence of two powerful paradigms: empirical biophysical testing and computational modeling.[1] Neither approach in isolation is sufficient to provide the comprehensive understanding required for lead optimization. Experimental techniques provide ground-truth data on binding events, while computational docking offers a window into the atomic-level interactions that drive this binding. This guide provides a framework for researchers, scientists, and drug development professionals to synergize these approaches, ensuring that in silico predictions are rigorously validated by experimental data, and conversely, that experimental findings are rationalized through structural insights.

The core principle is one of reciprocal illumination. A computational model is only as good as the experimental data used to validate it, and experimental data gains immense value when contextualized by a plausible molecular interaction model. This guide will detail the methodologies for generating high-fidelity data from both domains and, most critically, the strategies for their robust cross-validation.

Pillar 1: The Experimental Foundation - Generating High-Quality Validation Data

The bedrock of any cross-validation effort is unimpeachable experimental data. The choice of technique depends on the specific biological system and the desired output parameters. Key methods include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide direct, label-free assessment of binding.[1][2]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that measures the heat released or absorbed during a biomolecular binding event.[1][3] This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[3][4]

  • Sample Preparation :

    • Express and purify the target protein to >95% homogeneity.

    • Prepare the small molecule ligand at a known, high-purity concentration.

    • Crucially, both protein and ligand must be in an identical, well-matched buffer to minimize heats of dilution.[3] Small differences in pH or buffer components can introduce significant artifacts.[3]

    • Degas all solutions thoroughly immediately before use to prevent air bubbles from interfering with the measurement.[3]

  • Instrument Setup :

    • Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.[4]

    • The reference cell is filled with buffer or water.[3] The sample cell contains the protein solution at a known concentration (typically in the low micromolar range).[3]

    • The injection syringe is loaded with the ligand solution, typically at a concentration 10-20 times that of the protein.

  • Titration Experiment :

    • Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand into the sample cell while stirring.[4]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.[3]

  • Data Analysis :

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract KD, n, and ΔH.[4]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is another cornerstone technique that provides real-time, label-free data on molecular interactions.[5] It is particularly adept at determining kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[6] This is invaluable for understanding the residence time of a compound on its target, a parameter increasingly recognized as a better predictor of in vivo efficacy than affinity alone.[7]

The choice between ITC and SPR can depend on the system. ITC provides a full thermodynamic profile, while SPR excels at providing detailed kinetic information.[8] Both are considered orthogonal, and having data from both techniques provides a very high level of confidence in the binding parameters.[2]

Pillar 2: The Computational Approach - In Silico Docking Methodologies

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and it estimates the strength of the interaction, typically as a "docking score".[1] The reliability of these predictions is critically dependent on a meticulous and validated workflow.

dot

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB) Prot_Prep 2. Receptor Preparation - Remove water, cofactors - Add hydrogens - Assign protonation states PDB->Prot_Prep Clean structure Energy_Min 3. Energy Minimization (Optional) - Relieve steric clashes Prot_Prep->Energy_Min Optimize geometry Grid_Gen 5. Define Binding Site - Generate docking grid Energy_Min->Grid_Gen Prepared Receptor Lig_Prep 4. Ligand Preparation - Generate 3D conformers - Assign charges Docking 6. Perform Docking - Sample poses & score Lig_Prep->Docking Prepared Ligand(s) Grid_Gen->Docking Defined Search Space Analysis 7. Analyze Results - Rank by score - Cluster poses - Visualize interactions Docking->Analysis Poses & Scores

Caption: Workflow for a typical molecular docking study.

  • Receptor Preparation :

    • Start with a high-resolution crystal structure of the target protein.

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[9]

    • Add hydrogen atoms, as they are typically not resolved in crystal structures but are critical for hydrogen bonding.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at the physiological pH of the experiment.

    • Perform a constrained energy minimization to relieve any steric clashes in the crystal structure, without significantly altering the backbone conformation.[10][11]

  • Ligand Preparation :

    • Generate a low-energy 3D conformation of the ligand.[12][13] Many databases provide 2D structures that must be converted.[13]

    • For flexible ligands, it is crucial to generate multiple conformers to adequately sample the conformational space the molecule can adopt.[14][15]

    • Assign partial atomic charges using a suitable force field.

  • Binding Site Definition & Docking :

    • Define the search space for the docking algorithm. If a co-crystallized ligand is known, the binding site is typically defined as a grid box centered on that ligand's position.[16] In the absence of this information, "blind docking" can be used where the entire protein surface is the search space.[16]

    • Run the docking algorithm. The software will systematically sample different poses of the ligand within the defined binding site and use a scoring function to estimate the binding affinity for each pose.[17]

  • Protocol Validation (Self-Validation System) :

    • Redocking : The most crucial step for validating the docking protocol itself is to "redock" the co-crystallized ligand back into its binding site.[16][18]

    • The protocol is considered valid if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[18][19] If the native pose cannot be reproduced, the docking parameters (grid size, scoring function, etc.) must be adjusted until it can be.[18] This step ensures the chosen parameters are appropriate for the specific protein system.

The Nexus: Cross-Validation Methodologies

This is where the experimental and computational worlds merge. The goal is to determine if the computational predictions are consistent with the experimental reality.

dot

Cross_Validation_Logic cluster_exp Experimental Arm cluster_comp Computational Arm Exp_Data Experimental Data (ITC, SPR, etc.) - Kd, IC50, ΔH Correlate_Affinity 1. Correlate Affinities (Quantitative) Exp_Data->Correlate_Affinity Comp_Data Computational Data (Docking) - Docking Score - Binding Pose Comp_Data->Correlate_Affinity Compare_Pose 2. Compare Binding Poses (Qualitative/Structural) Comp_Data->Compare_Pose Final_Model Validated Predictive Model Correlate_Affinity->Final_Model Xtal_Data X-ray Crystallography (Optional) - Experimental Pose Xtal_Data->Compare_Pose Compare_Pose->Final_Model

Caption: Logic flow for cross-validating computational and experimental data.

Quantitative Correlation: Docking Scores vs. Binding Affinities

The most direct comparison is between the computationally derived docking score and the experimentally measured binding affinity (KD or IC50).

  • Hypothesis : For a series of related compounds binding to the same target, a more negative (i.e., better) docking score should correlate with a stronger binding affinity (i.e., a lower KD or IC50 value).[20][21]

  • Methodology :

    • Select a diverse set of at least 10-15 compounds with a range of experimentally measured affinities for the target protein.

    • Dock each compound into the target protein using the exact same validated protocol.

    • Plot the docking scores against the experimental binding affinities (typically as pIC50 or -log(KD)).

    • Calculate the Pearson or Spearman correlation coefficient. A strong correlation (r > 0.6) suggests that the docking protocol has predictive power for that chemical series.[22]

Data Presentation: Comparison of Experimental vs. Computational Data

Compound IDExperimental KD (nM)Experimental pKD (-logKD)Docking Score (kcal/mol)Key H-Bond Interactions (Predicted)
Control-1507.30-10.2GLU-154, LYS-88
Analog-A257.60-10.8GLU-154, LYS-88, TYR-92
Analog-B2506.60-8.5GLU-154
Analog-C8006.10-7.9LYS-88
Negative-Ctl>10,000<5.0-5.1None

This table illustrates how a stronger experimental affinity (lower KD) generally corresponds to a more favorable (more negative) docking score.

Qualitative Correlation: Binding Pose Analysis

While scores provide a quantitative measure, visual inspection of the predicted binding pose provides critical qualitative validation.

  • Hypothesis : The predicted binding mode should be chemically sensible and consistent with existing Structure-Activity Relationship (SAR) data.

  • Methodology :

    • For the top-scoring pose of a potent compound, analyze the specific interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the protein.[19][23]

    • Do these interactions rationalize the compound's activity? For example, if SAR data shows that a hydroxyl group is essential for activity, does the docked pose show that this group forms a critical hydrogen bond with the protein?

    • If a crystal structure of the protein-ligand complex is available, this represents the ultimate validation. The predicted pose should closely overlay the crystallographic pose (RMSD < 2.0 Å).[19]

Interpreting Discrepancies and Refining Models

A lack of correlation is not a failure; it is an opportunity for discovery. Discrepancies between experimental data and docking results often point to limitations in the computational model that can be addressed.

  • Poor Score Correlation : This may indicate that the scoring function is not well-suited for your particular system. Some scoring functions are better at handling certain types of interactions (e.g., those dominated by electrostatics vs. hydrophobicity).[17] It may also suggest that factors not included in the docking model, such as protein flexibility or the role of bridging water molecules, are important for binding.

  • Incorrect Binding Pose : If the predicted pose does not align with SAR or crystallographic data, it may be due to:

    • Incorrect protonation states : The charge distribution on the protein or ligand can dramatically alter the preferred binding mode.

    • Protein flexibility : Most docking protocols treat the protein as rigid.[17] If the binding site undergoes a conformational change upon ligand binding ("induced fit"), a rigid docking approach will fail. In such cases, more advanced techniques like ensemble docking (docking into multiple receptor conformations) or induced-fit docking may be necessary.

Conclusion: An Iterative Cycle of Prediction and Validation

The cross-validation of experimental and computational data is not a linear process but an iterative cycle. Experimental results guide and refine the computational models, while computational models provide testable hypotheses that can be explored at the bench. By rigorously applying the protocols and validation checks outlined in this guide, researchers can build robust, predictive models that accelerate the drug discovery process, ensuring that lead candidates are advanced based on a comprehensive understanding of their molecular mechanism of action. This synergy transforms computational docking from a speculative exercise into a powerful, experimentally-grounded tool for modern drug development.

References

minimum inhibitory concentration (MIC) determination for novel derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<content_type>PUBLISH_COMPARISON_GUIDEcontent_type> <title>A Senior Application Scientist's Guide to Minimum Inhibitory Concentration (MIC) Determination for Novel Derivativestitle>

In the landscape of antimicrobial drug discovery, the Minimum Inhibitory Concentration (MIC) assay stands as a cornerstone of preclinical evaluation. It provides the fundamental measure of a novel compound's potency: the lowest concentration required to inhibit the visible growth of a microorganism.[1][2] For researchers, scientists, and drug development professionals, a robust and accurately determined MIC is not just a data point; it is the critical gatekeeper for advancing a candidate compound from the bench to further development.[3]

This guide offers an in-depth comparison of established MIC determination methodologies, grounded in the rigorous standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] More importantly, it provides field-proven insights into the unique challenges encountered when assessing novel chemical derivatives, ensuring that your experimental choices are not only technically sound but also contextually intelligent.

Part 1: Strategic Selection of an MIC Determination Method

The choice of methodology is the first critical decision point and can significantly impact the accuracy, throughput, and relevance of your results. Three principal methods dominate the field: Broth Microdilution, Agar Dilution, and Gradient Diffusion. While all aim to determine the MIC, their principles and practicalities differ substantially.

Methodology Comparison: A Head-to-Head Analysis

The selection of an appropriate method requires a careful balancing of factors such as the number of isolates and compounds to be tested, the physicochemical properties of the novel derivatives (especially solubility), and the desired throughput.

Parameter Broth Microdilution Agar Dilution Gradient Diffusion (e.g., E-test)
Principle Two-fold serial dilution of a compound in liquid growth medium within a 96-well plate.[1][2]Two-fold serial dilution of a compound incorporated directly into solid agar medium.[4][7]A predefined, continuous concentration gradient of a compound on a plastic strip is applied to an inoculated agar plate.
Standardization Gold standard; extensively detailed by CLSI (M07) and EUCAST.[4][8][9]Considered a reference method by CLSI and EUCAST; excellent for batch testing.[4][7][10]Standardized by manufacturers, with results correlating to reference methods.
Throughput High; ideal for screening multiple compounds against a single organism or vice-versa using 96-well plates.High for testing multiple isolates simultaneously against a single compound concentration per plate.[11]Low to medium; best for individual isolate testing.
Compound Usage Low; requires small volumes for serial dilutions.High; requires a significant amount of compound to prepare a series of agar plates.Very low; compound is pre-loaded onto strips.
Labor Intensity Moderate; requires significant liquid handling and serial dilutions. Can be automated.High; involves manual preparation of numerous agar plates for each compound.Low; simple to set up once the inoculum is prepared.
Suitability for Novel Derivatives Excellent. The liquid format allows for better control over solubility issues, especially when using co-solvents like DMSO.Good, with caveats. Can be advantageous for compounds that are poorly soluble in broth, but precipitation can still be an issue during media preparation.[11]Limited. Not suitable for novel compounds, as it relies on commercially prepared strips.
Data Output Provides a discrete MIC value based on the doubling dilutions tested (e.g., 4, 8, 16 µg/mL).Provides a discrete MIC value, similar to broth microdilution.[12]Provides a continuous MIC value from an elliptical zone of inhibition, allowing for more granular data (e.g., 6 µg/mL).
Decision Workflow for Method Selection

Choosing the right path from the outset prevents wasted resources and ensures the integrity of your data. The following workflow illustrates a logical approach to method selection for a novel derivative.

MethodSelection Start Start: Novel Derivative for MIC Testing IsSoluble Is the compound readily soluble in aqueous media? Start->IsSoluble HighThroughput Is high-throughput screening of multiple compounds required? IsSoluble->HighThroughput Yes Troubleshoot Consider Agar Dilution or Solubility Optimization IsSoluble->Troubleshoot No MultipleIsolates Are you testing against a large panel of different isolates? HighThroughput->MultipleIsolates No BrothMicro Primary Method: Broth Microdilution HighThroughput->BrothMicro Yes MultipleIsolates->BrothMicro No AgarDilution Alternative Method: Agar Dilution MultipleIsolates->AgarDilution Yes

Figure 1. Decision workflow for selecting an MIC determination method.

Part 2: The Gold Standard Protocol: Broth Microdilution

The broth microdilution method is the internationally recognized reference standard for determining MICs.[1][9] Its robustness, scalability, and adaptability make it the preferred choice for the initial characterization of novel antimicrobial agents.

Detailed Step-by-Step Methodology

This protocol is harmonized with the principles outlined in the CLSI M07 document.[4][8]

1. Preparation of the Novel Derivative (The Critical First Step)

  • Causality: The accuracy of the MIC is entirely dependent on the accuracy of the initial stock solution and its stability in the assay medium. For novel derivatives, which are often hydrophobic, this step is paramount.[13]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 100x the highest desired test concentration) of the derivative in a suitable solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[14][15]

    • Trustworthiness Check: The final concentration of the solvent in the assay wells must be non-inhibitory to the test organism. It is crucial to run a solvent toxicity control. Generally, the final DMSO concentration should not exceed 1-2%.[14][16] Some studies suggest that even low concentrations can impact bacterial physiology, warranting careful validation.[17][18][19]

    • Perform two-fold serial dilutions of the compound directly in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[20]

2. Inoculum Preparation and Standardization

  • Causality: The final bacterial density in each well must be standardized to approximately 5 x 10⁵ CFU/mL.[1][2] A lower inoculum can lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.[13]

  • Protocol:

    • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL.[2]

3. Inoculation and Incubation

  • Protocol:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include essential controls:

      • Sterility Control: Broth only, no bacteria.

      • Growth Control: Broth with bacteria, no compound.

      • Solvent Control: Broth with bacteria and the maximum concentration of solvent (e.g., DMSO) used in the assay.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[1]

4. Reading and Interpreting Results

  • Causality: The MIC is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible growth.[2]

  • Protocol:

    • Visually inspect the wells for turbidity (a sign of bacterial growth). A reading aid, such as an inverted mirror or a plate reader, can be used.

    • The MIC is the first well in the dilution series that appears clear (no turbidity).[1][21]

    • Trustworthiness Check: The growth control must show dense turbidity, and the sterility/solvent controls must be clear. If not, the assay is invalid.

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase CompoundPrep 1. Prepare Compound Stock (e.g., in DMSO) SerialDilute 3. Perform Serial Dilutions in 96-well plate CompoundPrep->SerialDilute InoculumPrep 2. Prepare Standardized Inoculum (0.5 McFarland) Inoculate 4. Inoculate Plate with Bacteria (~5x10^5 CFU/mL) InoculumPrep->Inoculate SerialDilute->Inoculate Incubate 5. Incubate (16-20h at 35°C) Inoculate->Incubate ReadMIC 6. Read Plate Visually Determine MIC Incubate->ReadMIC QC_Check 7. Validate QC Controls (Growth, Sterility) ReadMIC->QC_Check Report 8. Report Valid MIC QC_Check->Report Pass Invalid Assay Invalid Troubleshoot QC_Check->Invalid Fail

Figure 2. Step-by-step experimental workflow for the broth microdilution assay.

Part 3: The Self-Validating System: Quality Control (QC)

An MIC result is only as trustworthy as its controls. A properly executed assay is a self-validating system, where the performance of reference strains provides confidence in the results obtained for novel derivatives.

  • Expertise & Experience: QC is not merely a formality; it is an active process that validates the entire experimental system, including the media, inoculum, incubation conditions, and the operator's technique.

  • Authoritative Grounding: Both CLSI and EUCAST publish extensive tables of expected MIC ranges for specific QC strains against a battery of standard antibiotics.[22][23]

  • Trustworthiness: Routinely testing reference strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 is mandatory.[24] If the MIC value for a QC strain falls outside its acceptable range, the results for the novel derivatives tested in the same batch are considered invalid and cannot be reported.[23][24]

Example QC Data Presentation
QC Strain Antimicrobial Agent Acceptable MIC Range (µg/mL) Observed MIC (µg/mL) Result
E. coli ATCC 25922Ciprofloxacin0.004 - 0.0160.008Pass
S. aureus ATCC 29213Oxacillin0.12 - 0.50.25Pass
E. faecalis ATCC 29212Vancomycin1 - 48Fail

Part 4: Beyond Inhibition: Determining Bactericidal Activity

While the MIC defines the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. For many therapeutic applications, bactericidal action is preferred. The Minimum Bactericidal Concentration (MBC) assay is a direct extension of the MIC test.

  • Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[1][25]

  • Methodology:

    • Following the determination of the MIC, an aliquot (typically 10 µL) is taken from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[1]

    • This aliquot is plated onto a drug-free agar medium.[26][27]

    • The plates are incubated for 18-24 hours.

    • The MBC is the lowest concentration that yields no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.[28]

  • Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[25]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.